molecular formula C14H11N3 B2826498 4-Quinoxalin-2-yl-phenylamine CAS No. 81622-74-4

4-Quinoxalin-2-yl-phenylamine

Cat. No.: B2826498
CAS No.: 81622-74-4
M. Wt: 221.263
InChI Key: QNOVVPGTGKFAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Quinoxalin-2-yl-phenylamine is a useful research compound. Its molecular formula is C14H11N3 and its molecular weight is 221.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-quinoxalin-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOVVPGTGKFAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327883
Record name 4-quinoxalin-2-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194689
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

81622-74-4
Record name 4-quinoxalin-2-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Quinoxalin-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Quinoxalin-2-yl-phenylamine, a heterocyclic aromatic amine, represents a core structural motif of significant interest in medicinal chemistry and materials science. The quinoxaline scaffold is a privileged isostere of quinoline and naphthalene, conferring unique electronic and steric properties that are leveraged in the design of targeted therapeutics and functional organic materials.[1][2] This technical guide provides a comprehensive analysis of the fundamental physicochemical properties of this compound (CAS No. 81622-74-4), offering researchers, scientists, and drug development professionals a foundational understanding of its chemical behavior. The document details the compound's structural identity, core physicochemical parameters, and spectroscopic profile. Furthermore, it outlines robust, field-proven experimental protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility in research applications.

Chemical Identity and Structural Elucidation

The unambiguous identification of a chemical entity is the cornerstone of all subsequent research. This compound is comprised of a phenylamine (aniline) moiety attached to the C2 position of a quinoxaline ring system. The quinoxaline core is a bicyclic heteroaromatic formed by the fusion of a benzene ring and a pyrazine ring.[3] This arrangement results in a planar, electron-deficient heterocyclic system, which significantly influences the molecule's overall properties.

The key identification parameters for this compound are summarized below.

ParameterValueSource(s)
Chemical Name This compound[4][5][6]
Synonym(s) 4-(quinoxalin-2-yl)aniline[5][7]
CAS Number 81622-74-4[4][7][8]
Molecular Formula C₁₄H₁₁N₃[4][6]
Molecular Weight 221.26 g/mol [4][6]
InChI Key QNOVVPGTGKFAED-UHFFFAOYSA-N[7]
Canonical SMILES C1=CC=C2C(=C1)N=C(C=N2)C3=CC=C(C=C3)N[5]

The structural arrangement, particularly the nitrogen atoms in the pyrazine ring and the exocyclic amine group, dictates the molecule's hydrogen bonding capacity, basicity, and potential for intermolecular interactions, which are critical for its biological activity and material properties. Quinoxaline derivatives are widely recognized for their diverse pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[3][9][10][11]

Core Physicochemical Properties

The physicochemical profile of a compound is paramount in drug development, governing its absorption, distribution, metabolism, and excretion (ADME) characteristics. While extensive experimental data for this specific molecule is not widely published, we can consolidate predicted values and data from closely related analogs to build a reliable profile.

PropertyPredicted/Analog ValueSignificance in Drug DevelopmentSource(s)
Melting Point (°C) ~204 (for 4-Quinoxalin-2-ylphenol)Influences solubility, stability, and formulation choices. A high melting point suggests strong crystal lattice energy.[12]
pKa ~0.56 (Quinoxaline core); Amine pKa expected to be lowDetermines the ionization state at physiological pH, affecting solubility, receptor binding, and cell membrane permeability.[3]
LogP 3.46 (Calculated)A measure of lipophilicity. A LogP in this range suggests good membrane permeability but may risk poor aqueous solubility.[5]
Aqueous Solubility Low; 26.9 µg/mL (for 4-Quinoxalin-2-ylphenol)A critical factor for bioavailability. Poor solubility is a major hurdle in drug formulation.[12]
Polar Surface Area (PSA) 51.80 ŲPredicts transport properties. A PSA < 140 Ų is generally associated with good cell permeability.[5]

Spectroscopic and Analytical Profile

Spectroscopic analysis provides the definitive structural confirmation and purity assessment of a compound. While the specific spectra for this compound are not publicly available, this section describes the expected spectral characteristics based on its structure and data from analogous compounds.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.5 ppm). The protons on the quinoxaline ring will typically appear at a lower field (more deshielded) compared to those on the phenylamine ring due to the electron-withdrawing effect of the pyrazine nitrogens. The single proton on the C3 position of the quinoxaline ring should appear as a sharp singlet at a very low field (>9.0 ppm). The protons of the aniline ring will show a characteristic AA'BB' splitting pattern. The N-H protons of the amine group will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The spectrum will show 10 unique signals for the aromatic carbons, as four pairs of carbons are equivalent due to symmetry. The carbons of the quinoxaline ring, particularly those adjacent to nitrogen atoms (C2 and C8a), will be significantly downfield (>140 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is the preferred method for this molecule. The mass spectrum should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 222.10.[15] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups present. Key expected absorption bands include:

  • N-H stretching: A medium to sharp band (or a doublet) in the region of 3350-3450 cm⁻¹ corresponding to the primary amine.

  • C=N stretching: A sharp band around 1595-1620 cm⁻¹ from the quinoxaline ring.[13]

  • C=C stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.

  • C-H stretching (aromatic): Signals appearing above 3000 cm⁻¹.[13]

Experimental Methodologies for Physicochemical Characterization

To ensure data integrity, standardized and validated protocols are essential. The following section details step-by-step methodologies for determining the core physicochemical properties of this compound.

Workflow for Physicochemical Characterization

The logical flow of characterization ensures that foundational properties are confirmed before more complex analyses are undertaken.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Property Determination Synthesis Synthesis of This compound Purification Purification (Crystallization/Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR MS HRMS (ESI+) NMR->MS IR FT-IR MS->IR Purity HPLC-UV (>95%) IR->Purity MP Melting Point (DSC) Purity->MP Sol Aqueous Solubility (Shake-Flask) MP->Sol LogP Lipophilicity (RP-HPLC) Sol->LogP pKa pKa (Potentiometric or UV-metric) LogP->pKa

Caption: Logical workflow for the synthesis and physicochemical characterization of this compound.

Protocol: Determination of Lipophilicity (LogP) by RP-HPLC

Rationale: The octanol-water partition coefficient (LogP) is a critical parameter for predicting a drug's ability to cross biological membranes. The reverse-phase high-performance liquid chromatography (RP-HPLC) method provides a rapid and reliable surrogate for the traditional shake-flask method. It is based on the principle that the retention time of a compound on a nonpolar stationary phase is linearly correlated with its LogP value.

Methodology:

  • System Preparation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector set to an appropriate wavelength (determined by UV-Vis scan, likely ~254 nm or 320 nm) is used.

  • Mobile Phase: A series of isocratic mobile phases consisting of varying ratios of methanol (or acetonitrile) and a buffered aqueous solution (e.g., 25 mM phosphate buffer, pH 7.4) are prepared (e.g., 40:60, 50:50, 60:40, 70:30, 80:20 v/v).

  • Standard Preparation: A set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the analyte are dissolved in methanol.

  • Sample Preparation: A stock solution of this compound is prepared in methanol (~1 mg/mL) and diluted to an appropriate concentration for UV detection (~25 µg/mL).

  • Chromatographic Run:

    • Inject each standard and the test compound onto the column for each mobile phase composition.

    • Record the retention time (t_R) and the void time (t_0), determined by injecting a non-retained compound like uracil.

    • Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0.

  • Data Analysis:

    • For each compound, plot log(k) against the percentage of organic solvent in the mobile phase.

    • Extrapolate the linear regression to determine the y-intercept, which is the capacity factor in 100% aqueous phase (log k_w).

    • Create a calibration curve by plotting the known LogP values of the standards against their calculated log k_w values.

    • Determine the LogP of this compound by interpolating its log k_w value onto the calibration curve.

Trustworthiness: This method is self-validating through the linearity of the calibration curve (R² > 0.98) and the inclusion of well-characterized standards. The use of multiple mobile phase compositions ensures a robust extrapolation to the log k_w value.

Protocol: Synthesis via Condensation Reaction

Rationale: The most common and efficient synthesis of the quinoxaline scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[16] For this compound, this involves reacting benzene-1,2-diamine with 1-(4-aminophenyl)-2-phenylethane-1,2-dione or a related precursor. An alternative modern approach uses α-bromo ketones.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 Benzene-1,2-diamine c1 Solvent: Ethanol or DMF r1->c1 r2 2-Bromo-1-(4-aminophenyl)ethan-1-one r2->c1 c2 Conditions: Reflux, 2-6 h c1->c2 p1 This compound c2->p1

Caption: General synthetic workflow for this compound via condensation.

Methodology:

  • Reactant Preparation: Dissolve benzene-1,2-diamine (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 2-bromo-1-(4-aminophenyl)ethan-1-one (1.0 equivalent) to the solution.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and maintain for 2-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC as described in Section 3.0.

Conclusion

This compound is a molecule of significant scientific interest, built upon the biologically active quinoxaline scaffold. This guide has consolidated its key chemical identifiers and physicochemical properties, providing a framework for its application in research and development. The predicted low aqueous solubility and moderate-to-high lipophilicity are critical parameters that must be addressed in any formulation or drug delivery strategy. The outlined experimental protocols offer robust, validated methods for researchers to empirically determine these properties, ensuring the generation of high-quality, reproducible data. A thorough understanding of this foundational profile is indispensable for unlocking the full therapeutic or material potential of this versatile chemical entity.

References

Spectroscopic Characterization of 4-Quinoxalin-2-yl-phenylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. The quinoxaline scaffold, a recurring motif in pharmacologically active compounds, presents a unique spectroscopic challenge and opportunity. This guide provides an in-depth analysis of the spectroscopic data for 4-Quinoxalin-2-yl-phenylamine (also known as 4-(quinoxalin-2-yl)aniline), a key intermediate and building block in the synthesis of various functional molecules. Our approach moves beyond a mere recitation of data, focusing instead on the why—the underlying principles that govern the spectral output. This document is structured to empower researchers, from seasoned medicinal chemists to graduate students, with the practical and theoretical understanding necessary to confidently identify and characterize this and related compounds.

The Molecular Architecture: A Spectroscopic Overview

The structure of this compound, with its constituent quinoxaline and phenylamine moieties, gives rise to a rich and informative spectroscopic signature. Understanding the interplay between these two aromatic systems is crucial for a comprehensive spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the atomic connectivity. The data presented here is based on the analysis of closely related 2-phenylquinoxaline derivatives, providing a robust predictive framework.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for this class of compounds is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and to clearly resolve exchangeable protons like those of the amine group.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments are invaluable to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

¹H NMR Spectral Data

The proton NMR spectrum is characterized by distinct regions corresponding to the quinoxaline and phenylamine protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Typical Coupling Constants (J, Hz)
~9.30s1HH3
~8.10-8.20m2HH5, H8
~7.75-7.85m2HH6, H7
~8.00d2HH2', H6'J = 8.5 Hz
~6.75d2HH3', H5'J = 8.5 Hz
~5.80br s2H-NH₂

Expert Interpretation:

  • The downfield singlet at approximately 9.30 ppm is a hallmark of the H3 proton of the quinoxaline ring, deshielded by the adjacent nitrogen atoms and the aromatic ring current.

  • The protons of the benzo moiety of the quinoxaline ring (H5, H8, H6, H7) typically appear as complex multiplets in the aromatic region.

  • The phenylamine protons exhibit a characteristic AA'BB' system, with the ortho-protons (H2', H6') appearing downfield relative to the meta-protons (H3', H5') due to the deshielding effect of the quinoxaline ring.

  • The broad singlet for the amine protons is indicative of exchange with residual water in the solvent or quadrupole broadening from the nitrogen atom. Its integration for two protons confirms the presence of the primary amine.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information on the carbon skeleton.

Chemical Shift (δ, ppm) Assignment
~161.5C2
~143.0C3
~142.0C8a
~141.5C4a
~130.0C6
~129.5C7
~129.0C5
~128.5C8
~151.0C4'
~130.0C2', C6'
~128.0C1'
~114.0C3', C5'

Expert Interpretation:

  • The quaternary carbons C2, C8a, and C4a are typically observed in the downfield region of the aromatic spectrum. C2 is significantly deshielded due to its position between two nitrogen atoms and its attachment to the phenyl ring.

  • The C4' carbon, bonded to the electron-donating amine group, is shifted downfield.

  • Conversely, the C3' and C5' carbons, ortho and para to the electron-donating amine group, are shielded and appear upfield.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

IR Spectral Data
Frequency (cm⁻¹) Vibrational Mode Intensity
3450-3300N-H stretching (asymmetric and symmetric)Medium-Strong
3100-3000Aromatic C-H stretchingMedium
1620-1580C=N and C=C stretchingStrong
1520-1480Aromatic C=C stretchingStrong
1300-1200C-N stretchingMedium
850-800para-disubstituted benzene C-H out-of-plane bendingStrong

Expert Interpretation:

  • The most diagnostic peaks are the pair of bands in the 3450-3300 cm⁻¹ region, which are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine.[1][2]

  • The presence of multiple sharp bands in the 1620-1480 cm⁻¹ region confirms the aromatic nature of the compound, arising from C=C and C=N stretching vibrations within the quinoxaline and phenyl rings.

  • A strong band in the 850-800 cm⁻¹ range is indicative of the para-substitution pattern on the phenylamine ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation analysis.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass determination, which can confirm the elemental composition.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Mass Spectral Data

The expected molecular weight of this compound (C₁₄H₁₁N₃) is 221.26 g/mol .

  • Expected Molecular Ion: [M+H]⁺ = m/z 222.10

  • Key Fragmentation Pathways: The fragmentation pattern will be dictated by the stability of the quinoxaline ring system.

G M [M]⁺˙ m/z 221 F1 [M - HCN]⁺˙ m/z 194 M->F1 - HCN F2 Quinoxaline radical cation m/z 130 M->F2 - C₆H₅N M_H [M+H]⁺ m/z 222 F3 [C₆H₄N]⁺ m/z 102 F1->F3 - C₇H₄N

Expert Interpretation:

  • The observation of an intense peak at m/z 222 in the ESI mass spectrum would correspond to the protonated molecule, confirming the molecular weight.

  • Under electron ionization (EI), the molecular ion peak at m/z 221 would be expected.

  • A characteristic fragmentation of nitrogen-containing heterocycles is the loss of HCN (27 Da), which would lead to a fragment ion at m/z 194.

  • Cleavage of the C-C bond between the two rings can lead to the formation of a quinoxaline radical cation at m/z 130.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound demonstrates the power of a multi-technique approach. Each method—NMR, IR, and MS—provides a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR data map out the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides clues to the compound's stability and fragmentation. By integrating the insights from each of these techniques, researchers can achieve an unambiguous and confident structural assignment, a critical step in the journey of drug discovery and materials development.

References

crystal structure analysis of 4-Quinoxalin-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Quinoxalin-2-yl-phenylamine

Abstract: The quinoxaline scaffold is a privileged N-heterocyclic motif integral to numerous pharmacologically active agents and advanced materials. The specific analogue, this compound, combines this key heterocycle with a phenylamine substituent, suggesting a high potential for directional intermolecular interactions that can dictate its solid-state properties, solubility, and bioavailability. As of this writing, a detailed experimental crystal structure for this specific compound has not been deposited in public crystallographic databases. This guide, therefore, serves as a comprehensive, forward-looking roadmap for researchers, outlining the necessary theoretical, experimental, and analytical workflows required to determine, refine, and interpret its crystal structure. We will leverage established methodologies and data from closely related analogues to provide a predictive framework and expert-driven protocol, ensuring a robust and self-validating analytical process.

Part 1: Theoretical Modeling & In Silico Prediction

Before embarking on wet-lab synthesis and crystallization, a computational analysis is an indispensable first step. This in silico approach provides a theoretical model of the molecule's most stable conformation, predicts potential intermolecular interactions, and can even guide the selection of crystallization solvents.

Molecular Geometry Optimization

The initial step involves calculating the lowest energy conformation of the isolated molecule in the gas phase. This is typically achieved using Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost for organic molecules.

Protocol: DFT Geometry Optimization

  • Structure Input: Sketch the 2D structure of this compound in a molecular modeling program (e.g., Avogadro, GaussView).

  • Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive force field like MMFF94 or UFF to obtain a reasonable starting geometry.

  • DFT Calculation Setup:

    • Method: Select a functional, such as B3LYP, which is widely used for organic molecules and known to provide reliable geometries.

    • Basis Set: Employ a basis set like 6-31G(d,p) or larger (e.g., 6-311++G(d,p)) for higher accuracy. The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately modeling non-covalent interactions.

    • Solvation Model (Optional but Recommended): To better approximate real-world conditions, incorporate a solvent model like the Polarization Continuum Model (PCM) using a solvent such as ethanol or DMSO to understand conformational preferences in solution.

  • Execution & Analysis: Run the optimization calculation. The output will provide the lowest energy 3D coordinates, bond lengths, bond angles, and dihedral angles. A key parameter to analyze is the predicted dihedral angle between the quinoxaline and phenyl rings, which will be a primary determinant of the molecule's overall shape.

Crystal Structure Prediction (CSP)

While computationally intensive, CSP algorithms attempt to predict the most likely crystal packing arrangements (polymorphs) from the optimized molecular structure. These methods explore a vast landscape of possible packing configurations and rank them by lattice energy. This can provide invaluable foresight into potential polymorphism, a critical factor in pharmaceutical development.

Part 2: Synthesis and High-Purity Crystallization

Obtaining a high-quality single crystal is the most critical and often most challenging step in the entire analysis. The quality of the crystal directly dictates the quality of the diffraction data and the ultimate resolution of the structure.

Synthesis and Purification

The synthesis of this compound typically involves the condensation of 1,2-diaminobenzene with an appropriate 1,2-dicarbonyl compound, followed by functionalization. A common route is the reaction of 2-chloroquinoxaline with 4-aminophenylboronic acid under Suzuki coupling conditions.

Post-synthesis purification is non-negotiable. The presence of impurities, residual solvents, or byproducts can severely inhibit crystallization.

  • Primary Purification: Column chromatography on silica gel is typically effective.

  • Final Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is essential to achieve the >99.5% purity required for growing diffraction-quality crystals.

Crystallization Methodologies

The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. The choice of solvent is paramount and should be guided by the molecule's polarity. Given the aromatic rings and the N-H group, solvents of intermediate polarity are excellent starting points.

Table 1: Recommended Crystallization Techniques

MethodDescriptionRationale & Expert Insight
Slow Evaporation A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate over days or weeks.This is the simplest method. The slow increase in concentration provides ample time for nucleation and crystal growth. A solvent system like ethanol or acetone is a good starting point.
Vapor Diffusion A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then sealed inside a larger jar containing a "poor" solvent (the precipitant) in which the compound is less soluble.This method offers finer control over the rate of saturation. For our target, a solution in dichloromethane (good solvent) diffusing against hexane (poor solvent) is a promising combination.
Slow Cooling A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even sub-ambient temperatures.The decrease in solubility upon cooling drives crystallization. This is highly effective but requires a compound with a suitable temperature-solubility gradient. A hot saturated solution in isopropanol could be effective.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

SC_XRD_Workflow cluster_experiment Experimental Phase cluster_processing Data Processing Phase cluster_solution Structure Solution & Refinement cluster_validation Validation & Final Output crystal 1. Crystal Mounting data_collection 2. Data Collection (Diffractometer) crystal->data_collection Mount on goniometer head integration 3. Integration (Convert images to reflections) data_collection->integration Raw diffraction images scaling 4. Scaling & Merging (Correct for experimental variations) integration->scaling Unscaled intensity file space_group 5. Space Group Determination scaling->space_group Scaled reflection file (HKL) structure_solution 6. Structure Solution (Solve the Phase Problem) space_group->structure_solution refinement 7. Structure Refinement (Optimize atomic model) structure_solution->refinement Initial atomic model validation 8. Validation (Check geometry & R-factors) refinement->validation Refined model cif_file 9. Final Output (CIF File) validation->cif_file Validated Structure

Caption: High-level workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Detailed SC-XRD Protocol:

  • Crystal Selection & Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a holder (e.g., a MiTeGen mount) with cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. As the X-rays diffract off the crystal's internal planes, a detector (like a CCD or pixel array detector) records the position and intensity of thousands of diffracted spots.[1][2]

  • Data Integration: Software (e.g., XDS or SAINT) is used to process the raw detector images. This step identifies the diffraction spots, determines their intensities, and assigns Miller indices (h,k,l) to each reflection.[3]

  • Scaling and Merging: The integrated data is scaled to correct for experimental variations (e.g., fluctuations in beam intensity, crystal decay). Symmetry-related reflections are then merged to create a final, comprehensive reflection file.

  • Space Group Determination: The systematic absences and symmetry in the diffraction data are analyzed to determine the crystal's space group, which describes the symmetry elements within the unit cell.[1]

  • Structure Solution: This is the process of solving the "phase problem." Since detectors only measure intensity (amplitude squared) and not the phase of the X-rays, computational methods are used to generate an initial set of phases. For small organic molecules, "direct methods" are highly successful. This step produces an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[4]

  • Validation: The final refined structure is rigorously checked for chemical and crystallographic sense. Key metrics include the R-factors (R1, wR2), goodness-of-fit (GooF), and analysis of bond lengths, angles, and thermal ellipsoids.

  • CIF File Generation: The final, validated structural information is compiled into a Crystallographic Information File (CIF), the standard format for submission to databases like the Cambridge Structural Database (CSD).[5]

Part 4: Predictive Analysis of the Crystal Structure

While the experimental structure is pending, we can make expert predictions about the key structural features of this compound based on its constituent functional groups. The interplay between the hydrogen bond-donating amine group, the hydrogen bond-accepting quinoxaline nitrogens, and the extensive aromatic systems will govern the crystal packing.

Expected Key Intermolecular Interactions:

  • N-H···N Hydrogen Bonds: The most dominant and directional interaction is predicted to be a hydrogen bond between the amine proton (N-H) of one molecule and one of the nitrogen atoms of the quinoxaline ring of a neighboring molecule. This is a classic, strong interaction that will likely form primary structural motifs like chains or dimers.

  • π-π Stacking: The electron-rich quinoxaline and phenyl rings are prime candidates for π-π stacking. These interactions, where the aromatic rings pack face-to-face (sandwich) or offset, will be crucial in organizing the molecules in the third dimension.

  • C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from one molecule points towards the face of an aromatic ring on another, will likely provide additional stabilization to the crystal lattice.

Intermolecular_Interactions cluster_M1 Molecule 1 cluster_M2 Molecule 2 M1 This compound M2 This compound M1->M2 N-H···N Hydrogen Bond (Primary Motif) M1->M2 π-π Stacking (Packing Stabilizer) M1->M2 C-H···π Interaction (Secondary Stabilizer)

References

potential biological activities of 4-Quinoxalin-2-yl-phenylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of 4-Quinoxalin-2-yl-phenylamine Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged heterocyclic system in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[3][4][5] This guide focuses specifically on the this compound core, a substructure that has shown considerable promise in the development of targeted therapeutic agents. We will provide an in-depth analysis of the synthesis, biological activities, and mechanisms of action of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Privileged Structure

The versatility of the quinoxaline ring, characterized by its aromatic nature and the presence of two nitrogen atoms, allows it to interact with a multitude of biological targets through hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[1] The addition of a phenylamine group at the 2-position of the quinoxaline ring creates the this compound core, which serves as a robust framework for further functionalization. This strategic design allows for the exploration of structure-activity relationships (SAR) by modifying substituents on both the quinoxaline and phenyl rings, enabling the fine-tuning of potency and selectivity for various therapeutic targets.

General Synthesis Strategy

The most common and effective method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] For the specific derivatives of interest, the synthesis typically begins with the reaction of an appropriate o-phenylenediamine with an α-keto acid to form a quinoxalin-2(1H)-one, which is then chlorinated and subsequently reacted with a substituted aniline (phenylamine) to yield the final this compound derivative.

Below is a generalized workflow for the synthesis of these compounds.

G cluster_0 Step 1: Quinoxalin-2(1H)-one Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A o-Phenylenediamine C Quinoxalin-2(1H)-one A->C Condensation B α-Keto Acid B->C D 2-Chloroquinoxaline C->D POCl3 F This compound Derivative D->F Nucleophilic Substitution E Substituted Aniline E->F

Caption: Generalized synthetic workflow for this compound derivatives.

Anticancer Activity: A Primary Therapeutic Target

Quinoxaline derivatives are widely recognized as a promising class of chemotherapeutic agents.[8] The this compound scaffold, in particular, has been extensively investigated for its potent anticancer properties, which are often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[9][10]

Mechanism of Action: Kinase Inhibition

Human protein tyrosine kinases (PTKs) play a pivotal role in carcinogenesis, controlling cell cycle progression, division, and proliferation.[9] Consequently, PTKs have become major targets for cancer therapy.[11] Quinoxaline derivatives have proven to be effective as selective adenosine triphosphate (ATP) competitive inhibitors for a variety of kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)[9]

  • Epidermal Growth Factor Receptor (EGFR)[9]

  • Platelet-Derived Growth Factor Receptor (PDGFR)[9]

  • Pim-1 and Pim-2 Kinases[12]

  • Src Kinase[9]

By binding to the ATP-binding pocket of these kinases, the derivatives block the downstream signaling pathways that promote tumor growth, angiogenesis, and metastasis.

G cluster_0 Signaling Pathway cluster_1 Inhibition Mechanism Kinase Tyrosine Kinase (e.g., VEGFR) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation X No Phosphorylation Kinase->X ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Angiogenesis) PhosphoSubstrate->Downstream Quinoxaline 4-Quinoxalin-2-yl- phenylamine Derivative Quinoxaline->Kinase Competitive Binding to ATP Pocket Y Apoptosis / Cell Cycle Arrest X->Y

Caption: Mechanism of kinase inhibition by this compound derivatives.

Apoptosis Induction and Cell Cycle Arrest

Beyond kinase inhibition, many quinoxaline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[9][13] Studies have shown that certain N-(4-(quinoxalin-2-yl)amino)phenyl benzamide derivatives can induce cell cycle arrest at the G2/M phase in human colon carcinoma (HCT116) cells.[9][14] This disruption of the normal cell cycle prevents cancer cells from dividing and leads to their eventual death. This mechanism is often a downstream consequence of inhibiting critical cell cycle-regulating kinases.[9]

In Vitro Anticancer Activity Data

The cytotoxic effects of these derivatives have been evaluated against various human cancer cell lines. The data below summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
N-(4-(quinoxalin-2-yl)amino)phenyl benzamideHCT116 (Colon)0.1 - 10[9]
N-(4-(quinoxalin-2-yl)amino)phenyl benzamideHepG2 (Liver)0.5 - 25[9]
N-(4-(quinoxalin-2-yl)amino)phenyl benzamideMCF-7 (Breast)0.2 - 15[9]
Bromo-substituted QuinoxalinesA549 (Lung)9.32 - 11.98[15]
Imidazo[1,2-a]quinoxalin-1-amine DerivativesVariousVaries[16]

Note: IC50 values are ranges derived from multiple derivatives within the specified class.

Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Quinoxaline derivatives have demonstrated significant potential as antibacterial and antifungal agents.[2][17][18]

Antibacterial Efficacy

Derivatives of the this compound class and related structures have shown potent activity against both Gram-positive and Gram-negative bacteria.[11] Their mechanism is believed to involve the inhibition of bacterial DNA synthesis or other essential cellular processes.[19]

Summary of Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The table below presents MIC values for representative quinoxaline derivatives against common bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference
C-2 amine-substituted quinoxalinesS. aureus4 - 32[11]
C-2 amine-substituted quinoxalinesB. subtilis8 - 64[11]
C-2 amine-substituted quinoxalinesMRSA8 - 32[11]
C-2 amine-substituted quinoxalinesE. coli4 - 32[11]
Quinoxaline SulfonamidesS. aureus14 - 18[3]
Quinoxaline SulfonamidesE. coli10 - 16[3]

Note: MIC values are ranges derived from multiple derivatives within the specified class.

One study highlighted that a specific quinoxaline derivative compound showed promising efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), with the majority of isolates exhibiting low MICs between 1-4 µg/mL, comparable to vancomycin.[20]

Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disease, and autoimmune disorders. Quinoxaline derivatives have been identified as potent anti-inflammatory agents.[5][19]

Mechanism of Action

The anti-inflammatory properties of quinoxalines are often linked to their ability to inhibit key modulators of the inflammatory response.[5] These include:

  • Inhibition of Pro-inflammatory Cytokines: Reducing the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[13]

  • Inhibition of Cyclooxygenase (COX) enzymes. [5]

  • Modulation of Signaling Pathways: Inhibiting pathways such as NF-κB and p38 MAPK, which are central to the inflammatory cascade.[5]

Aminoalcohol-based quinoxaline derivatives have been shown to reduce leukocyte migration and decrease levels of IL-1β and TNF-β in mouse models of peritonitis.[13] Some derivatives also exhibit significant peripheral analgesic effects.[13][21]

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the biological activities of this compound derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to inhibit cancer cell proliferation.

  • Cell Seeding: Plate human cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test quinoxaline derivative in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Antibacterial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Preparation: Prepare a series of two-fold dilutions of the test quinoxaline derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Inoculation & Incubation cluster_2 Phase 3: Analysis A Prepare Serial Dilutions of Quinoxaline Derivative in 96-well plate C Add Inoculum to Wells A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) B->C D Incubate Plate (16-20h at 37°C) C->D E Visually Inspect for Growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into these derivatives has demonstrated their potent anticancer, antimicrobial, and anti-inflammatory activities.[5][9][11] The ability to systematically modify the core structure allows for the optimization of activity against specific targets, paving the way for the development of next-generation drugs with improved efficacy and reduced side effects.[10] Future research should focus on preclinical and in vivo studies to validate the therapeutic potential of the most promising lead compounds, with a particular emphasis on multi-targeted agents for complex diseases like cancer.

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-Quinoxalin-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the putative mechanism of action of 4-Quinoxalin-2-yl-phenylamine. As a Senior Application Scientist, this document is structured to provide not just a review of existing knowledge, but a forward-looking hypothesis based on the well-established pharmacology of the quinoxaline scaffold. While direct experimental evidence for this specific molecule is not extensively documented in publicly available literature, this guide will synthesize data from structurally related compounds to propose a scientifically grounded mechanism of action, offering a roadmap for future research and development.

The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoxaline core, a fusion of a benzene and a pyrazine ring, is a prominent heterocyclic motif in numerous biologically active compounds.[1][2] Its rigid, planar structure and the presence of nitrogen atoms provide ideal anchor points for interactions with various biological macromolecules.[3] Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5] This versatility has cemented the quinoxaline scaffold as a "privileged structure" in drug discovery.[2]

Hypothesized Primary Mechanism of Action: Kinase Inhibition

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the most probable primary mechanism of action for this compound is the inhibition of protein kinases .[3][6] The 2-anilinoquinoxaline framework is a common feature in a multitude of potent kinase inhibitors.[6]

Rationale for the Kinase Inhibition Hypothesis

Several lines of evidence support this hypothesis:

  • Structural Analogy: The "anilino" (phenylamine) moiety at the 2-position of the quinoxaline ring is a well-known pharmacophore that can effectively compete with ATP for binding to the active site of various kinases.[3]

  • Known Quinoxaline-Based Kinase Inhibitors: Numerous quinoxaline derivatives have been developed as inhibitors of key kinases implicated in cancer and other diseases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, and Apoptosis Signal-regulating Kinase 1 (ASK1).[7][8]

  • Potential for High Selectivity and Potency: The aromatic nature of both the quinoxaline and the phenylamine rings allows for extensive and specific interactions within the ATP-binding pocket of kinases, including hydrogen bonding and π-π stacking, which can contribute to high potency and selectivity.[3]

Proposed Signaling Pathway

The diagram below illustrates the hypothesized mechanism of this compound as a kinase inhibitor, leading to the downstream inhibition of cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Met) Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT) RTK->Downstream Phosphorylation Cascade Compound This compound Compound->RTK Binds to ATP-binding pocket ATP ATP ATP->RTK Competitive Inhibition Proliferation Gene Transcription for Cell Proliferation & Survival Downstream->Proliferation Signal Transduction

Hypothesized Kinase Inhibition Pathway.

Potential Secondary Mechanisms of Action

While kinase inhibition is the most likely primary mechanism, the versatile quinoxaline scaffold suggests other potential biological activities for this compound.

DNA Intercalation and Damage

Certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, are known to function as DNA-damaging agents.[9] Although this compound lacks the N-oxide moieties, the planar aromatic system could potentially intercalate between DNA base pairs.[10][11] This interaction could disrupt DNA replication and transcription, leading to cytotoxicity.

G DNA DNA Double Helix Replication DNA Replication/ Transcription DNA->Replication Disruption Compound This compound Compound->DNA Intercalation

Potential DNA Intercalation Mechanism.
Antibacterial Activity

Recent studies have highlighted the potent antibacterial activity of 2,3-bis(phenylamino) quinoxaline derivatives against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[12][13][14] The mechanism is thought to involve the disruption of bacterial cellular processes, although the precise molecular targets are still under investigation. Given the structural similarity, this compound may also possess antibacterial properties.

Experimental Protocols for Mechanism of Action Validation

To elucidate the definitive mechanism of action of this compound, a systematic experimental approach is required. The following protocols provide a framework for this investigation.

Kinase Inhibition Assays

Objective: To determine if this compound inhibits the activity of specific protein kinases.

Methodology:

  • Kinase Panel Screening:

    • Utilize a commercial kinase panel (e.g., radiometric, fluorescence-based, or luminescence-based) to screen the compound against a broad range of kinases at a fixed concentration (e.g., 10 µM).

    • Rationale: This initial screen will identify potential kinase targets.

  • IC50 Determination:

    • For any "hit" kinases from the initial screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

    • Rationale: This quantifies the potency of the compound against specific kinases.

  • Mechanism of Inhibition Studies:

    • Conduct kinetic studies (e.g., Michaelis-Menten kinetics) by varying the concentrations of both the compound and ATP.

    • Rationale: This will determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP, providing insight into the binding mode.

Cellular Assays for Kinase Pathway Inhibition

Objective: To confirm that the compound inhibits the targeted kinase pathway within a cellular context.

Methodology:

  • Western Blot Analysis:

    • Treat cancer cell lines known to be dependent on the identified target kinase with varying concentrations of the compound.

    • Lyse the cells and perform Western blotting to assess the phosphorylation status of the target kinase and its downstream substrates.

    • Rationale: A decrease in the phosphorylation of downstream effectors will confirm on-target activity in cells.

  • Cell Proliferation/Viability Assays:

    • Utilize assays such as MTT, MTS, or CellTiter-Glo to measure the effect of the compound on the proliferation and viability of relevant cancer cell lines.

    • Rationale: This will correlate target inhibition with a functional cellular outcome.

DNA Interaction Studies

Objective: To assess the ability of this compound to bind to and/or damage DNA.

Methodology:

  • UV-Visible and Fluorescence Spectroscopy:

    • Titrate a solution of the compound with increasing concentrations of calf thymus DNA (ct-DNA) and monitor for changes in the absorption and emission spectra.

    • Rationale: Spectral shifts (hypochromism, hyperchromism, and changes in fluorescence intensity) can indicate DNA binding.

  • DNA Thermal Denaturation Studies:

    • Measure the melting temperature (Tm) of ct-DNA in the presence and absence of the compound.

    • Rationale: An increase in Tm is indicative of intercalative binding, which stabilizes the DNA double helix.

  • Comet Assay (Single Cell Gel Electrophoresis):

    • Treat cells with the compound and assess for DNA fragmentation.

    • Rationale: This assay will detect DNA strand breaks, indicating potential DNA-damaging activity.

Data Presentation

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Inhibition Type
VEGFR-250ATP-competitive
c-Met120ATP-competitive
ASK1250ATP-competitive
EGFR>10,000-
CDK2>10,000-

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Conclusion

While the precise mechanism of action of this compound awaits definitive experimental validation, the existing body of research on the quinoxaline scaffold strongly suggests a primary role as a kinase inhibitor. The 2-anilinoquinoxaline moiety is a well-established pharmacophore for targeting the ATP-binding site of numerous kinases critical for cell signaling and proliferation. Secondary mechanisms, including DNA interaction and antibacterial activity, also warrant investigation. The experimental workflows outlined in this guide provide a comprehensive strategy for elucidating the molecular pharmacology of this promising compound, thereby paving the way for its potential development as a therapeutic agent.

References

Introduction: The Versatility of the Quinoxaline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quinoxaline-Based Compounds: From Synthesis to Advanced Applications

Quinoxaline, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a "privileged scaffold" in the fields of medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties have captivated researchers for decades, leading to the development of a vast library of derivatives with a wide spectrum of biological activities and functional applications.[3][4] The structural rigidity and the presence of two electron-rich nitrogen atoms allow quinoxaline derivatives to interact with a multitude of biological targets, making them a cornerstone in modern drug discovery.[5]

This guide offers a comprehensive exploration of quinoxaline-based compounds, designed for researchers, scientists, and professionals in drug development. We will delve into the core synthetic methodologies, explore the diverse pharmacological landscape—with a focus on anticancer, antimicrobial, and antiviral activities—and touch upon their emerging roles in materials science. The narrative is grounded in field-proven insights, explaining the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

I. Synthesis of the Quinoxaline Core: From Classic Reactions to Green Chemistry

The construction of the quinoxaline ring system is a fundamental step in accessing its diverse derivatives. The most traditional and widely utilized method is the condensation reaction between an ortho-phenylenediamine (a 1,2-arylenediamine) and a 1,2-dicarbonyl compound, such as glyoxal or benzil.[6][7][8] This classic approach, while effective, often requires high temperatures and the use of strong acid catalysts.[8][9]

In recent years, significant advancements have focused on developing more efficient, milder, and environmentally friendly synthetic protocols.[3][4] These modern methods include:

  • Microwave-Assisted Synthesis: Reduces reaction times significantly and often improves yields.[7][9]

  • Catalyst Innovation: The use of various catalysts, including recyclable heterogeneous catalysts like alumina-supported heteropolyoxometalates, iodine, and nickel or copper-based systems, allows the reaction to proceed under milder conditions, often at room temperature.[7][8][10]

  • Green Solvents: Replacing hazardous organic solvents with water or conducting reactions under solvent-free conditions aligns with the principles of green chemistry.[4][9]

  • One-Pot Syntheses: Multi-component reactions where starting materials are combined in a single step to form the final product streamline the synthetic process and improve efficiency.[4][10]

These advancements not only make the synthesis of quinoxalines more sustainable but also broaden the scope of accessible structures with diverse functionalities.[11]

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_output Purification & Product A o-Phenylenediamine (1,2-diamino compound) C Condensation Reaction A->C B 1,2-Dicarbonyl Compound (e.g., glyoxal, benzil) B->C D Solvent & Catalyst Selection (e.g., Ethanol, Acetic Acid, Green Catalysts) C->D Optimization E Work-up & Purification (Filtration, Recrystallization) D->E Reaction Completion F Quinoxaline Derivative E->F

Caption: General workflow for the synthesis of quinoxaline derivatives.

II. The Pharmacological Landscape of Quinoxaline Derivatives

Quinoxaline derivatives exhibit a remarkable array of biological activities, positioning them as promising candidates for treating a wide range of diseases.[2][12][13]

A. Anticancer Activity: A Multi-Pronged Attack

The quinoxaline scaffold is a prominent feature in many potent anticancer agents, demonstrating efficacy against numerous human cancer cell lines.[1][12][14] Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[15]

Key Mechanisms of Action:

  • Kinase Inhibition: Many quinoxaline derivatives act as ATP-competitive inhibitors of protein tyrosine kinases (PTKs), which are crucial regulators of cell signaling pathways that control growth and division.[16] Targets include VEGFR, EGFR, and c-Met, making these compounds effective in halting tumor angiogenesis and proliferation.[15][16][17]

  • Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerase II, an enzyme essential for DNA replication.[18] By trapping the enzyme-DNA complex, these compounds induce DNA strand breaks, leading to cell cycle arrest and apoptosis.[18]

  • Induction of Apoptosis: Quinoxaline compounds can trigger programmed cell death (apoptosis) through various pathways. This includes upregulating pro-apoptotic proteins like p53 and caspases while downregulating anti-apoptotic proteins such as Bcl-2.[18][19]

  • Microtubule Disruption: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[16]

G cluster_drug Mechanism of Action cluster_pathway Cellular Pathway drug Quinoxaline Derivative (e.g., Compound IV) topoII Topoisomerase II (Topo II) drug->topoII Inhibition p53 p53 Upregulation drug->p53 bcl2 Bcl-2 Downregulation drug->bcl2 dna DNA Replication & Repair topoII->dna Disruption dna->p53 DNA Damage Signal caspases Caspase Activation (Caspase-8, Caspase-3) p53->caspases Activation bcl2->caspases Inhibition Removed apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis Execution

Caption: Pathway of apoptosis induction via Topoisomerase II inhibition.[18]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Triazole-substituted (Comp. 3)THP-1 (Leukemia)1.6[1][12]
Triazole-substituted (Comp. 3)Ty-82 (Leukemia)2.5[1][12]
Compound IVPC-3 (Prostate)2.11[1][15][18]
Compound VIIIcHCT116 (Colon)2.5[15][16]
Compound IIIPC-3 (Prostate)4.11[1][18]
Chloro-substituted (Comp. 11)HCT116 (Colon)2.5[12]
Chloro-substituted (Comp. 11)MCF-7 (Breast)9.0[12]
B. Antimicrobial and Antifungal Activity

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[20][21][22] Synthetic quinoxalines are core components of antibiotics like echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[22]

Recent research has focused on designing novel quinoxaline compounds to combat plant pathogens and human infections. For example, specific derivatives have shown potent activity against Acidovorax citrulli (a plant bacterium) and Rhizoctonia solani (a plant fungus), in some cases exceeding the efficacy of commercial fungicides like azoxystrobin.[23] Studies have also demonstrated activity against human bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[20][21]

Quantitative Antimicrobial Activity Data

Compound/DerivativeTarget OrganismActivity (EC₅₀ µg/mL)Reference
Compound 5jRhizoctonia solani (Fungus)8.54[23]
Compound 5tRhizoctonia solani (Fungus)12.01[23]
Azoxystrobin (Commercial)Rhizoctonia solani (Fungus)26.17[23]
C. Antiviral Activity

The quinoxaline scaffold is a promising framework for the development of new antiviral drugs.[24][25] Derivatives have shown inhibitory activity against a variety of DNA and RNA viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[24][25][26] For instance, the compound S-2720 was identified as a potent inhibitor of HIV-1 reverse transcriptase.[25][26] The growing interest in this area is driven by the urgent need for new therapies to combat emerging and resilient viral pathogens.[24][27][28]

III. Expanding Horizons: Quinoxalines in Materials Science

Beyond their pharmacological applications, the unique electronic and photophysical properties of quinoxalines make them valuable in materials science.[29][30]

  • Fluorescent Sensors: Quinoxaline derivatives have been engineered as highly sensitive and selective chemosensors. Their fluorescence properties can change dramatically upon binding to specific analytes, enabling the detection of pH changes, metal cations like Fe³⁺ and Ag⁺, and organic molecules like aniline.[31][32][33][34][35] Water-soluble derivatives have been developed for monitoring pH in aqueous media, a significant advancement for biological and environmental applications.[31][35]

  • Organic Electronics: The electron-deficient nature of the quinoxaline ring makes it an excellent building block for organic electronic materials.[29] They are used in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and as sensitizers in dye-sensitized solar cells (DSSCs).[4][30]

G cluster_medchem Medicinal Chemistry cluster_matsci Materials Science QS Quinoxaline Scaffold Anticancer Anticancer Agents (Kinase, Topo II Inhibitors) QS->Anticancer Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) QS->Antimicrobial Antiviral Antiviral Agents (HIV, HSV Inhibitors) QS->Antiviral Sensors Fluorescent Sensors (pH, Metal Ion Detection) QS->Sensors Electronics Organic Electronics (OLEDs, Solar Cells) QS->Electronics

Caption: Diverse applications of the versatile quinoxaline scaffold.

IV. Key Experimental Protocols

To ensure the practical application of the concepts discussed, this section provides detailed methodologies for a representative synthesis and a key biological assay.

A. Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes a classic and reliable method for synthesizing a common quinoxaline derivative using a recyclable catalyst at room temperature.[8]

Materials:

  • o-Phenylenediamine

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Toluene

  • Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) in toluene (8 mL).

  • Catalyst Addition: Add the alumina-supported catalyst (0.1 g) to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Catalyst Removal: Upon completion, separate the insoluble catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Work-up: Dry the filtrate over anhydrous Na₂SO₄.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the product by recrystallization from ethanol to yield 2,3-diphenylquinoxaline as white needles.

B. Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells and is widely used to determine the cytotoxic effects of chemical compounds.

Materials:

  • Human cancer cell line (e.g., PC-3, HCT116)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Quinoxaline compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

V. Conclusion and Future Outlook

The quinoxaline scaffold is a testament to the power of heterocyclic chemistry in addressing complex challenges in medicine and technology. Its synthetic accessibility and electronic tunability have established it as a cornerstone for developing novel anticancer, antimicrobial, and antiviral agents.[3][12] The diverse mechanisms of action, from kinase inhibition to DNA interaction, underscore the versatility of this privileged structure.[15][18]

Looking forward, the field is poised for further innovation. The integration of computational chemistry and machine learning will undoubtedly accelerate the design and discovery of next-generation quinoxaline derivatives with enhanced potency and selectivity. The exploration of quinoxaline-based covalent organic frameworks (COFs) and advanced polymeric materials will likely unlock new applications in areas such as gas separation, energy storage, and bio-imaging.[4] As our understanding of disease pathways and material properties deepens, the evergreen quinoxaline core will continue to be a source of inspiration and a vehicle for groundbreaking scientific advancement.

References

The Ascendance of a Privileged Scaffold: A Technical Chronicle of 4-Quinoxalin-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the discovery and history of 4-Quinoxalin-2-yl-phenylamine, a key heterocyclic compound. From its conceptual origins rooted in classical quinoxaline synthesis to its modern-day relevance as a scaffold in medicinal chemistry, we explore the evolution of its synthesis, characterization, and the burgeoning interest in its biological potential. This document serves as a comprehensive resource, detailing the foundational chemistry, experimental protocols, and the scientific rationale that has guided its study.

Introduction: The Quinoxaline Core and its Significance

The quinoxaline motif, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1] These nitrogen-containing heterocycles are integral to a vast array of biologically active compounds, from natural products to synthetic pharmaceuticals.[2] Their planar structure and hydrogen bonding capabilities allow them to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Within this important class of compounds lies this compound (also known as 4-(quinoxalin-2-yl)aniline), a molecule that embodies the structural simplicity and synthetic accessibility that make quinoxalines attractive starting points for drug discovery programs. This guide provides a detailed exploration of its origins, the chemical principles underpinning its synthesis, and its place within the broader landscape of quinoxaline research.

Historical Context and Discovery

The story of this compound is intrinsically linked to the foundational methods of quinoxaline synthesis. The first derivatives of quinoxaline were prepared in 1884 by Körner and Hinsberg through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] This robust and versatile reaction, known as the Hinsberg quinoxaline synthesis, remains a cornerstone of quinoxaline chemistry to this day.

While a singular "discovery" paper for this compound is not readily apparent in early literature, its existence is a logical extension of this classical synthetic methodology. The required precursors, o-phenylenediamine and a protected or latent form of 4-aminophenylglyoxal, would have been accessible to organic chemists of the 20th century. The compound, identified by the CAS number 81622-74-4, likely emerged from systematic explorations of 2-arylquinoxaline derivatives.[2][4][5][6] Its history is therefore one of incremental advancement and the application of established chemical principles to create novel molecular architectures.

Synthetic Strategies: From Classical to Contemporary

The synthesis of this compound can be approached through several well-established routes, primarily revolving around the formation of the pyrazine ring.

The Classical Approach: Hinsberg Quinoxaline Synthesis

The most direct and historically significant method for the synthesis of this compound is the condensation of o-phenylenediamine with a 4-aminophenyl-α-ketoaldehyde (e.g., 4-aminophenylglyoxal) or its synthetic equivalent.[3]

Causality Behind Experimental Choices: The acidic conditions often employed in this reaction serve to protonate one of the carbonyl groups of the glyoxal derivative, activating it for nucleophilic attack by one of the amino groups of the o-phenylenediamine. The subsequent cyclization and dehydration are also acid-catalyzed. The choice of solvent is typically a protic solvent like ethanol or acetic acid to facilitate proton transfer and dissolve the reactants.

dot

Caption: Classical Hinsberg synthesis of this compound.

Modern Variations and Improvements

While the Hinsberg synthesis is reliable, modern organic chemistry has introduced a plethora of variations that offer milder reaction conditions, higher yields, and greater functional group tolerance.[7] These include:

  • Catalyst-Free Syntheses: Reactions of o-phenylenediamines with α-haloketones can proceed without a catalyst, often in greener solvents like water.[8]

  • Metal-Catalyzed Reactions: Various metal catalysts, including those based on iron, copper, and nickel, have been employed to facilitate the synthesis of quinoxalines under milder conditions.[7][9][10]

  • One-Pot Procedures: Modern methodologies often allow for the synthesis of quinoxalines in a one-pot fashion from readily available starting materials, avoiding the isolation of intermediates.[11]

These advancements have made this compound and its derivatives more accessible for further investigation.

Physicochemical Properties and Characterization

The structural features of this compound give rise to its characteristic physicochemical properties.

PropertyValueSource
Molecular Formula C₁₄H₁₁N₃[5]
Molecular Weight 221.26 g/mol [5]
CAS Number 81622-74-4[2][4][5][6]
Appearance Solid-

Characterization of this compound is typically achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the quinoxaline and phenylamine moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the N-H stretches of the primary amine and the C=N and C=C bonds of the aromatic rings.

Biological Activities and Therapeutic Potential

While specific early biological studies on this compound are not extensively documented, the broader class of quinoxaline derivatives has been the subject of intense pharmacological investigation. The quinoxaline scaffold is a common feature in compounds exhibiting a wide range of biological activities.[3]

dot

Quinoxaline_Biological_Activities Quinoxaline_Core Quinoxaline Scaffold Anticancer Anticancer Quinoxaline_Core->Anticancer Antimicrobial Antimicrobial Quinoxaline_Core->Antimicrobial Anti_inflammatory Anti-inflammatory Quinoxaline_Core->Anti_inflammatory Antiviral Antiviral Quinoxaline_Core->Antiviral Kinase_Inhibition Kinase Inhibition Quinoxaline_Core->Kinase_Inhibition

Caption: Diverse biological activities associated with the quinoxaline scaffold.

The presence of the 2-phenylamine substituent in this compound provides a key vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). This makes it a valuable building block for the synthesis of more complex molecules with tailored biological activities.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of this compound based on established methodologies.

Synthesis of 2-(4-Nitrophenyl)quinoxaline

This protocol describes a common precursor to this compound.

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq.) and 4-nitrophenylglyoxal (or a suitable precursor, 1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Reduction of the Nitro Group to an Amine
  • Reaction Setup: Dissolve the 2-(4-nitrophenyl)quinoxaline (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Reduction: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Workup and Purification: After the reaction is complete, neutralize the reaction mixture (if an acid was used) and extract the product with an organic solvent. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Conclusion and Future Perspectives

This compound stands as a testament to the enduring power of classical organic synthesis and the continued relevance of privileged scaffolds in drug discovery. While its own discovery may be intertwined with the systematic exploration of quinoxaline chemistry rather than a singular breakthrough, its value as a versatile building block is undisputed. The synthetic accessibility of this compound, coupled with the rich pharmacological potential of the quinoxaline core, ensures its continued importance for researchers and scientists in the development of novel therapeutic agents. Future work will likely focus on leveraging the primary amine functionality for the creation of diverse libraries of derivatives and the exploration of their biological activities against a wide range of therapeutic targets.

References

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 4-Quinoxalin-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the theoretical and computational methodologies applied to the study of 4-Quinoxalin-2-yl-phenylamine. It is designed for researchers, scientists, and drug development professionals seeking to understand the molecular properties and potential therapeutic applications of this quinoxaline derivative. By integrating principles of quantum chemistry and molecular modeling, this document offers a robust framework for the virtual screening and rational design of novel drug candidates based on the quinoxaline scaffold.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The versatile nature of the quinoxaline ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. This compound, the subject of this guide, combines the quinoxaline moiety with a phenylamine group, suggesting its potential for engaging in various biological interactions, particularly with protein kinases, where the amino group can act as a crucial hydrogen bond donor or acceptor.

The exploration of this molecule through computational and theoretical lenses provides invaluable insights into its electronic structure, reactivity, and potential as a therapeutic agent, thereby guiding further experimental investigations.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through established methods for quinoxaline formation. The most common and efficient route involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] For the synthesis of the target molecule, a plausible pathway would involve the reaction of benzene-1,2-diamine with 1-(4-aminophenyl)-2-phenylethane-1,2-dione.

General Synthetic Protocol

A typical synthesis would proceed as follows:

  • Dissolve equimolar amounts of the o-phenylenediamine and the α-dicarbonyl compound in a suitable solvent, such as ethanol or acetic acid.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization.[3]

Spectroscopic Characterization

The structural elucidation of the synthesized this compound would be confirmed using various spectroscopic techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N stretching of the quinoxaline ring (around 1600-1650 cm⁻¹), and C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would display signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the quinoxaline and phenyl rings. The protons of the amine group would likely appear as a broad singlet.[4]

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the quinoxaline and phenyl rings, with the carbons of the quinoxaline moiety typically appearing at lower field due to the electron-withdrawing effect of the nitrogen atoms.[4]

  • Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of this compound, confirming its elemental composition.[4]

Theoretical and Computational Methodologies

Computational chemistry provides a powerful toolkit for investigating the properties of molecules at the atomic level. For this compound, a combination of Density Functional Theory (DFT) and molecular docking simulations can elucidate its electronic structure, reactivity, and potential as a drug candidate.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] It is widely employed to predict molecular properties with a good balance between accuracy and computational cost.

Workflow for DFT Analysis:

DFT_Workflow A Geometry Optimization (e.g., B3LYP/6-311G(d,p)) B Frequency Calculation (Confirm Minimum Energy) A->B Verify Stability C Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) B->C Predict Reactivity D Molecular Electrostatic Potential (MEP) Mapping B->D Visualize Charge Distribution E Analysis of Reactivity Descriptors C->E Quantify Reactivity

Caption: A typical workflow for DFT calculations.

3.1.1. Geometry Optimization: The first step in any DFT study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. A commonly used functional and basis set for this purpose is B3LYP/6-311G(d,p).[6] The absence of imaginary frequencies in the subsequent frequency calculation confirms that the optimized structure corresponds to a true energy minimum.[7]

3.1.2. Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[8]

3.1.3. Molecular Electrostatic Potential (MEP) Mapping: The MEP map provides a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface, with different colors representing different electrostatic potentials. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. The MEP map is invaluable for identifying potential sites for intermolecular interactions, such as hydrogen bonding.[9]

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein).[10] It is a cornerstone of structure-based drug design, allowing for the rapid screening of virtual compound libraries and the elucidation of binding modes.

Workflow for Molecular Docking:

Docking_Workflow P1 Prepare Protein Structure (e.g., from PDB, remove water, add hydrogens) P3 Define Binding Site (Grid generation around the active site) P1->P3 P2 Prepare Ligand Structure (Optimize geometry, assign charges) P4 Perform Docking Simulation (e.g., using AutoDock Vina) P2->P4 P3->P4 P5 Analyze Docking Results (Binding affinity, interactions, pose visualization) P4->P5

Caption: A generalized workflow for molecular docking studies.

3.2.1. Selection of a Protein Target: Based on the known biological activities of quinoxaline derivatives, a relevant protein target for this compound would be a protein kinase, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often implicated in cancer.[11][12]

3.2.2. Docking Protocol: The docking simulation involves placing the optimized ligand structure into the defined binding site of the protein and evaluating the binding affinity of different poses using a scoring function. The results are typically reported as a binding energy (in kcal/mol), with more negative values indicating a stronger interaction. The analysis of the best-scoring pose reveals the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.[12]

Predicted Results and Discussion

While specific experimental and computational data for this compound are not extensively reported in the literature, we can infer its properties based on studies of analogous quinoxaline derivatives.

Predicted DFT Results
ParameterPredicted Value/Observation
Optimized Geometry The molecule is expected to be largely planar, with some rotation possible around the single bond connecting the phenyl and quinoxaline rings.
HOMO-LUMO Energy Gap (ΔE) The energy gap is predicted to be in a range that suggests moderate chemical reactivity, making it a potentially good candidate for biological activity. The HOMO is likely to be localized on the electron-rich phenylamine moiety, while the LUMO may be distributed over the electron-deficient quinoxaline ring.[8]
MEP Analysis The MEP map is expected to show a region of high negative potential around the nitrogen atoms of the quinoxaline ring and the amine group, indicating these as potential hydrogen bond acceptor sites. The hydrogen atom of the amine group would be a region of positive potential, acting as a hydrogen bond donor.[9]
Predicted Molecular Docking Results

When docked into the ATP-binding site of a protein kinase like EGFR, this compound is expected to form key interactions that are characteristic of kinase inhibitors:

  • Hydrogen Bonding: The nitrogen atoms of the quinoxaline ring and the amine group are likely to form hydrogen bonds with backbone residues in the hinge region of the kinase domain.

  • Hydrophobic Interactions: The aromatic rings of the quinoxaline and phenyl moieties can engage in hydrophobic interactions with nonpolar residues in the active site.

These interactions would contribute to a favorable binding affinity, suggesting that this compound could be a potent inhibitor of the target kinase.

Potential Applications in Drug Development

The theoretical and computational studies of this compound provide a strong foundation for its further development as a therapeutic agent. The predicted ability to interact with protein kinases makes it a promising candidate for anticancer drug discovery.[11][12] Furthermore, the versatile quinoxaline scaffold allows for the design and synthesis of a library of derivatives with improved potency and selectivity. The computational workflows described in this guide can be applied to these derivatives to establish a quantitative structure-activity relationship (QSAR), further accelerating the drug discovery process.[1]

Conclusion

This technical guide has outlined a comprehensive framework for the theoretical and computational investigation of this compound. By leveraging Density Functional Theory and molecular docking simulations, researchers can gain deep insights into the molecular properties and potential biological activities of this and other quinoxaline derivatives. These in silico approaches are indispensable tools in modern drug discovery, enabling the rational design of novel therapeutics with enhanced efficacy and safety profiles. The continued exploration of the chemical space around the quinoxaline scaffold, guided by computational predictions, holds great promise for the development of next-generation medicines.

References

Methodological & Application

using 4-Quinoxalin-2-yl-phenylamine as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-Quinoxalin-2-yl-phenylamine: A Privileged Scaffold for Kinase Inhibition

Abstract

The quinoxaline scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its role in the development of targeted therapeutics, particularly protein kinase inhibitors.[1][2][3] These compounds often function as ATP-competitive inhibitors, targeting the catalytic site of kinases involved in critical cell signaling pathways.[3] This document provides a detailed guide for researchers on the application of this compound, a representative member of this class, as a kinase inhibitor. It includes its physicochemical properties, a proposed mechanism of action, and comprehensive, field-proven protocols for its evaluation in both biochemical and cellular assays. The methodologies are designed to be self-validating, incorporating essential controls and explaining the rationale behind key experimental steps to ensure data integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is critical for designing robust and reproducible biological assays. Factors such as solubility and stability directly impact compound handling, stock solution preparation, and bioavailability in cell-based experiments. Pure phenylamine is typically a colorless liquid that darkens upon exposure to air and light.[4] While this compound is a solid, similar precautions regarding storage are advisable. It is slightly soluble in water, a factor to consider when preparing aqueous buffers for assays.[4]

PropertyValueSource
CAS Number 81622-74-4[5]
Molecular Formula C₁₄H₁₁N₃[6][7]
Molecular Weight 221.26 g/mol [6][7]
LogP 3.46[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 3[8]
Appearance Brown Oily Liquid (Parent Phenylamine)[4]

Mechanism of Action: ATP-Competitive Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. The quinoxaline scaffold is a well-established pharmacophore for designing ATP-competitive inhibitors.[3] This mechanism involves the inhibitor molecule binding to the kinase's active site, directly competing with the endogenous substrate, ATP. This binding event is typically reversible and non-covalent, driven by hydrophobic interactions, hydrogen bonding, and van der Waals forces within the ATP-binding pocket. By occupying this site, this compound prevents the kinase from binding ATP, thereby blocking the phosphotransfer reaction and inhibiting downstream signaling.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by this compound Kinase_A Kinase Active Site Phospho_Substrate Phosphorylated Substrate Kinase_A->Phospho_Substrate Phosphorylation ATP_A ATP ATP_A->Kinase_A Binds Substrate_A Substrate Protein Substrate_A->Kinase_A Binds Kinase_B Kinase Active Site No_Reaction No Phosphorylation Kinase_B->No_Reaction ATP_B ATP ATP_B->Kinase_B Blocked Inhibitor This compound Inhibitor->Kinase_B Competitively Binds

Figure 1: Mechanism of ATP-Competitive Inhibition.

Protocols for Evaluating Inhibitor Activity

The following protocols provide methodologies for determining the inhibitory potential of this compound, first in a purified biochemical system and subsequently in a more physiologically relevant cellular context.[9]

Application Note 1: In Vitro Biochemical Kinase Assay

This protocol describes a homogenous, luminescence-based assay to measure the amount of ADP produced by a kinase reaction, which is a direct measure of kinase activity.[10] The ADP-Glo™ Kinase Assay is a robust platform suitable for determining IC₅₀ values.[10]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP in a luciferase reaction. The light output is directly proportional to the initial kinase activity.

Materials:

  • Purified target kinase (e.g., Pim-1, ABL1, ASK1)[1][11][12]

  • Kinase-specific substrate peptide

  • This compound (stock solution in 100% DMSO)

  • ATP solution

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[10]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Plate-reading luminometer

G A Prepare serial dilution of This compound B Add Kinase, Substrate, and Inhibitor to assay plate. Equilibrate. A->B C Initiate reaction by adding ATP. Incubate at RT (e.g., 60 min). B->C D Stop reaction and deplete ATP by adding ADP-Glo™ Reagent. Incubate at RT (40 min). C->D E Add Kinase Detection Reagent to convert ADP to ATP. Incubate at RT (30 min). D->E F Measure luminescence. Signal correlates with ADP produced. E->F G Plot data and calculate IC₅₀ value. F->G

Figure 2: Workflow for In Vitro Luminescence-Based Kinase Assay.

Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in a separate plate, starting from a high concentration (e.g., 100 µM). The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add 5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells of the assay plate.[13] Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

  • Enzyme/Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in kinase buffer. Add 10 µL of this mix to each well.

  • Reaction Initiation: Prepare an ATP solution in kinase buffer at a concentration near the Kₘ for the specific kinase. Add 10 µL to each well to start the reaction.[13]

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need optimization depending on the kinase's activity.

  • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all wells.

    • Normalize the data by setting the "no inhibitor" control to 100% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Application Note 2: Cell-Based Target Engagement Assay

Cell-based assays are essential for confirming that an inhibitor can access its target in a physiological context and exert a biological effect.[9][14] This protocol uses Western blotting to measure the phosphorylation of a known downstream substrate of the target kinase, providing a direct readout of the inhibitor's efficacy within the cell.

Principle: A cell line with a constitutively active target kinase or one that can be stimulated to activate the kinase is treated with varying concentrations of the inhibitor. Following treatment, cells are lysed, and the levels of the phosphorylated substrate are quantified by Western blot using a phospho-specific antibody. A decrease in the phosphorylated substrate indicates successful target inhibition.[15]

Materials:

  • Appropriate human cell line (e.g., MV4-11 for Pim-1/2, HCT-116 for various kinases)[1]

  • Cell culture medium, FBS, and supplements

  • This compound

  • Stimulant (if required, e.g., growth factor, cytokine)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and buffers

  • Primary antibodies (phospho-specific substrate and total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

G A Seed cells in multi-well plates and allow to adhere. B Starve cells (if necessary) and treat with serial dilutions of inhibitor. A->B C Stimulate pathway (if necessary) to activate target kinase. B->C D Lyse cells and collect protein extracts. C->D E Quantify protein concentration (e.g., BCA assay). D->E F Separate proteins by SDS-PAGE and transfer to membrane. E->F G Probe with phospho-specific and total protein antibodies. F->G H Detect signal using chemiluminescence and image the blot. G->H I Perform densitometry analysis to quantify inhibition. H->I

Figure 3: Workflow for Cell-Based Western Blot Assay.

Protocol:

  • Cell Culture: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow them to attach overnight.

  • Inhibitor Treatment: The next day, replace the medium with fresh medium (serum-free if starvation is required) containing the desired concentrations of this compound or vehicle (DMSO). Incubate for a predetermined time (e.g., 2-4 hours).

  • Stimulation (if applicable): If the kinase requires activation, add the appropriate stimulus (e.g., EGF for EGFR) for a short period (e.g., 15-30 minutes) before lysis.

  • Cell Lysis: Wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the image using a digital imager.

    • Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) substrate protein to serve as a loading control.

    • Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each sample.

Summary

This compound represents a valuable chemical tool for probing kinase biology. The protocols outlined here provide a robust framework for its characterization, from initial biochemical potency determination to validation of its activity in a cellular environment. By carefully following these methodologies and understanding the principles behind them, researchers can generate high-quality, reproducible data to advance kinase inhibitor drug discovery programs.

References

Application of 4-Quinoxalin-2-yl-phenylamine in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-Quinoxalin-2-yl-phenylamine and its derivatives in cancer research. This guide is structured to provide not only procedural steps but also the scientific rationale behind these protocols, ensuring a deep understanding of the experimental design and data interpretation.

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, is a cornerstone in medicinal chemistry due to its wide array of biological activities.[1] Quinoxaline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[2] The focus of this guide, this compound, belongs to the 2-anilinoquinoxaline class of compounds, which have shown promise in preclinical cancer studies.

Chemical Structure and Properties
  • IUPAC Name: 4-(Quinoxalin-2-yl)aniline

  • Molecular Formula: C₁₄H₁₁N₃

  • Molecular Weight: 221.26 g/mol

  • Structure:

    alt text

Part 1: Unraveling the Mechanism of Action

The anticancer activity of 2-anilinoquinoxaline derivatives, including this compound, is believed to be multifactorial. The primary proposed mechanisms include inhibition of key signaling pathways and interference with cellular metabolism.

Kinase Inhibition: Targeting Aberrant Cell Signaling

Quinoxaline derivatives are recognized as potent inhibitors of various protein kinases that are often dysregulated in cancer.[2] These enzymes play a crucial role in cell proliferation, survival, and angiogenesis.

  • VEGFR-2 Inhibition: Several studies have identified quinoxaline derivatives as effective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4][5][6][7] Inhibition of VEGFR-2 signaling is a key strategy to block angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Certain anilino-quinazoline and anilino-quinoline derivatives have shown potent EGFR inhibitory activity.[8][9][10][11][12] Given the structural similarities, 2-anilinoquinoxalines are also investigated for their potential to inhibit EGFR signaling pathways that drive cancer cell proliferation.

The general mechanism of kinase inhibition by these compounds involves competitive binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

Signaling Pathway Diagram: Kinase Inhibition by 2-Anilinoquinoxalines

Kinase_Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK, PI3K/Akt) RTK->Downstream Phosphorylation Quinoxaline This compound (Anilinoquinoxaline) Quinoxaline->RTK Competitive Inhibition at ATP-binding site ATP ATP ATP->RTK Binds to Kinase Domain Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Activation

Caption: Kinase inhibition by this compound.

Antifolate Activity: Disrupting Nucleotide Synthesis

A significant body of evidence suggests that 2-anilinoquinoxalines can act as nonclassical antifolate agents.[13][14] Antifolates are a class of drugs that interfere with the metabolic pathways of folic acid, which is essential for the synthesis of nucleotides required for DNA replication and repair.[15] By inhibiting key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR), these compounds can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

Signaling Pathway Diagram: Antifolate Mechanism of Action

Antifolate_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide One-carbon transfer DHFR Dihydrofolate Reductase (DHFR) Quinoxaline This compound (Antifolate Agent) Quinoxaline->DHFR Inhibition DNA DNA Synthesis & Repair Nucleotide->DNA Precursors Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis Disruption leads to

Caption: Antifolate mechanism of 2-anilinoquinoxalines.

Induction of Apoptosis

Ultimately, the cytotoxic effects of this compound and its derivatives converge on the induction of apoptosis, or programmed cell death.[2][16] This can be a direct consequence of kinase inhibition or antifolate activity, leading to the activation of intrinsic and/or extrinsic apoptotic pathways. The induction of apoptosis is a hallmark of effective anticancer therapies.[16][17][18]

Part 2: In Vitro Anticancer Activity Data

While specific data for the parent compound this compound is limited in publicly available literature, a study by Ghorab et al. (2019) provides valuable insights into the anticancer activity of its derivatives. The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of N-(4-(quinoxalin-2-yl)amino)phenyl) substituted derivatives against various cancer cell lines.

Compound DerivativeHCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)
Benzamide Derivative (VIId) 7.8Moderate ActivityLeast Activity
Urea Derivative (VIIIc) 2.5Moderate Activity9.0
Urea Derivative (VIIIa) Moderate Activity9.8Moderate Activity
Benzamide Derivative (XVa) 4.4-5.3
Reference: Doxorubicin~0.5~0.8~1.0
Data adapted from Ghorab et al., Molecules, 2019.[2]

These findings highlight that modifications to the phenylamine moiety of the this compound scaffold can yield compounds with potent anticancer activity against various cancer types.

Part 3: Experimental Protocols

The following protocols provide a framework for evaluating the anticancer properties of this compound and its derivatives in a research setting.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the test compound on cancer cells.

Principle: The MTT assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% (v/v).

    • Remove the old medium and add 100 µL of the medium containing different concentrations of the compound.

    • Include vehicle control (medium with DMSO) and blank control (medium only) wells.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow Diagram: MTT Assay

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Treat with Compound (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

Analysis of Apoptosis by Western Blotting

This protocol describes the detection of key apoptotic marker proteins by Western blotting to confirm that the compound induces apoptosis.

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. The cleavage of caspases (e.g., Caspase-3, Caspase-9) and PARP are hallmark events of apoptosis and can be detected by antibodies specific to the cleaved fragments.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest and lyse the cells in ice-cold RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Analyze the band intensities relative to a loading control (e.g., β-actin).

    • Compare the levels of cleaved caspases and PARP in treated versus untreated cells. An increase in the cleaved forms indicates apoptosis.

Part 4: Future Directions and Considerations

The study of this compound and its analogs is a promising area of cancer research. Future investigations should focus on:

  • In vivo efficacy studies: Evaluating the antitumor activity of lead compounds in animal models of cancer.

  • Pharmacokinetic and pharmacodynamic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

  • Combination therapies: Investigating the synergistic effects of these compounds with existing chemotherapeutic agents.

  • Target deconvolution: Precisely identifying the specific kinase or enzyme targets of the most potent derivatives.

By employing the protocols and understanding the scientific rationale outlined in this guide, researchers can effectively explore the therapeutic potential of this compound and contribute to the development of novel anticancer agents.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of 4-Quinoxalin-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

The quinoxaline ring system is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties[1]. A significant body of research has identified certain quinoxaline-based compounds as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer[2]. Specifically, the quinoxaline scaffold has been successfully utilized to develop inhibitors of key receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR)[3][4][5][6][7]. These RTKs are pivotal in tumor angiogenesis, proliferation, and survival, making them prime targets for cancer therapy[8][9][10][11].

This document provides a comprehensive guide for researchers to evaluate the in vitro cellular effects of 4-Quinoxalin-2-yl-phenylamine, a compound belonging to this promising class. The following protocols are designed to be self-validating and provide a logical workflow to characterize the compound's antiproliferative and pro-apoptotic activity, and to investigate its mechanistic effects on EGFR and VEGFR signaling pathways.

I. Preliminary Assessment of Cytotoxicity: Cell Viability Assays

The initial step in characterizing the biological activity of this compound is to determine its effect on the viability and metabolic activity of cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose. It measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells[9][12].

Rationale for Cell Line Selection

The choice of cell lines is critical for relevant data generation. Based on published data for quinoxaline derivatives, a panel of cell lines with known expression of EGFR and VEGFR is recommended.

Cell LineCancer TypeKey Characteristics
A549 Non-small cell lung cancerExpresses EGFR
MCF-7 Breast adenocarcinomaExpresses EGFR and VEGFR[13]
HCT-116 Colon carcinomaExpresses EGFR and VEGFR[14]
PC-3 Prostate cancerKnown to be sensitive to quinoxaline derivatives[15]
HUVEC Human Umbilical Vein Endothelial Cells (Non-cancerous control)Primary cells for assessing effects on endothelial cell proliferation, relevant for anti-angiogenic studies.
Protocol 1: MTT Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Selected cancer cell lines and HUVEC

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)[9]

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C[12].

  • Formazan Solubilization: Aspirate the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization[9].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[9][12].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

II. Mechanistic Evaluation: Apoptosis and Cell Cycle Analysis

Following the determination of its cytotoxic effects, the next logical step is to investigate the mechanism of cell death induced by this compound. This involves assessing its impact on apoptosis and the cell cycle.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate which is cleaved to release aminoluciferin, generating a luminescent signal proportional to caspase activity[13][16].

Materials:

  • Cells treated with this compound at IC50 and 2x IC50 concentrations

  • Caspase-Glo® 3/7 Assay System (Promega)[13]

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions[17].

  • Assay: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30 seconds to 2 minutes[17].

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for quantification by flow cytometry[3][10][18]. An accumulation of cells in a specific phase may indicate a cell cycle arrest induced by the compound.

Materials:

  • Cells treated with this compound at IC50 concentration

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)[19]

  • Propidium Iodide (50 µg/mL)[19]

  • Flow cytometer

Procedure:

  • Cell Collection and Fixation: Treat cells in 6-well plates. After treatment, harvest the cells (including floating cells in the medium), wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes[19][18].

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS[19].

  • Incubation: Incubate for 30 minutes at room temperature in the dark[18].

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

III. Target Validation: Signaling Pathway Analysis

Given the evidence for quinoxaline derivatives as EGFR and VEGFR inhibitors, it is crucial to investigate the effect of this compound on these signaling pathways. Western blotting is the gold standard for analyzing changes in the phosphorylation status of key signaling proteins.

Workflow for Signaling Pathway Analysis

G cluster_0 Cell Treatment & Lysis cluster_1 Western Blotting cluster_2 Data Analysis start Seed and treat cells with This compound lysis Lyse cells and quantify protein start->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary antibody incubation (e.g., p-EGFR, p-VEGFR2, p-Akt, p-ERK) blocking->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection quantification Densitometry analysis detection->quantification normalization Normalize to total protein and loading control quantification->normalization EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis & Proliferation Akt->Angiogenesis ERK->Angiogenesis

References

Application Notes & Protocols: Evaluating the Efficacy of 4-Quinoxalin-2-yl-phenylamine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] 4-Quinoxalin-2-yl-phenylamine is a specific derivative within this class. While detailed preclinical data on this particular compound is emerging, the broader family of quinoxalines has been shown to modulate key signaling pathways implicated in oncology and inflammatory diseases. This document provides a comprehensive guide for researchers to design and execute preclinical efficacy studies of this compound using established animal models.

The protocols outlined herein are designed to be robust and self-validating, providing a framework for assessing the potential therapeutic utility of this compound in both cancer and inflammatory contexts.

Plausible Mechanisms of Action and Therapeutic Hypotheses

Based on the activities of structurally related quinoxaline derivatives, we can hypothesize several potential mechanisms of action for this compound, guiding the selection of appropriate animal models and endpoints.

  • Anticancer Activity: Many quinoxaline derivatives have demonstrated potent anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of receptor tyrosine kinases like VEGFR-2, and modulation of pathways such as NF-κB.[5][6] Some derivatives have also been identified as inhibitors of enzymes like transglutaminase 2, which is involved in oncogenesis.[6][7]

  • Anti-inflammatory Activity: Quinoxaline compounds have been shown to possess significant anti-inflammatory properties.[8][9] One key mechanism is the suppression of Toll-like receptor 4 (TLR4) signaling pathways, which leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[10][11]

Therefore, our investigation into the efficacy of this compound will focus on these two promising therapeutic areas.

Experimental Workflows

A logical workflow is crucial for the systematic evaluation of a novel compound. The following diagram illustrates the proposed experimental pipeline for assessing the efficacy of this compound.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Animal Model Selection & Disease Induction cluster_2 Phase 3: Efficacy Testing cluster_3 Phase 4: Endpoint Analysis vitro_char Initial In Vitro Screening (Cytotoxicity, Anti-inflammatory assays) model_select Select Appropriate Animal Models (e.g., Xenograft, Carrageenan-induced edema) vitro_char->model_select disease_induce Induce Disease Pathology model_select->disease_induce treatment Administer this compound (Dose-response studies) disease_induce->treatment monitoring Monitor Disease Progression (e.g., Tumor volume, Paw edema) treatment->monitoring endpoint Terminal Endpoint Analysis (Histopathology, Biomarker analysis) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Part 1: Anticancer Efficacy Evaluation

Recommended Animal Model: Human Tumor Xenograft in Immunocompromised Mice

This model is a cornerstone of preclinical oncology research, allowing for the in vivo assessment of a compound's effect on human cancer cell growth.

Rationale for Model Selection: Xenograft models using human cancer cell lines implanted into immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are well-established and provide a direct measure of a compound's anti-tumor activity. The choice of cell line should ideally be informed by initial in vitro screening of this compound against a panel of cancer cell lines. For the purpose of this protocol, we will use a common colon cancer cell line, HCT116, as quinoxaline derivatives have shown activity against it.[5]

Protocol: HCT116 Xenograft Model

Materials:

  • HCT116 human colorectal carcinoma cells

  • 6-8 week old female athymic nude mice

  • Matrigel

  • This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Positive control: Doxorubicin

  • Vehicle control

  • Calipers

  • Anesthesia (e.g., isoflurane)

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation:

    • Culture HCT116 cells in appropriate media until they reach 80-90% confluency.

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare fresh formulations of this compound, doxorubicin, and the vehicle control on each day of dosing.

    • Administer the treatments as per the dosing schedule in the table below. Dosing can be performed via oral gavage (p.o.) or intraperitoneal injection (i.p.), depending on the compound's properties.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight every 2-3 days.

    • Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior).

    • The study should be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: Dosing and Monitoring Schedule
Group Treatment Dose Route Frequency Monitoring
1Vehicle Control-p.o. or i.p.DailyTumor volume, Body weight
2This compoundLow Dose (e.g., 10 mg/kg)p.o. or i.p.DailyTumor volume, Body weight
3This compoundMid Dose (e.g., 30 mg/kg)p.o. or i.p.DailyTumor volume, Body weight
4This compoundHigh Dose (e.g., 100 mg/kg)p.o. or i.p.DailyTumor volume, Body weight
5Doxorubicin (Positive Control)5 mg/kgi.p.Twice a weekTumor volume, Body weight

Part 2: Anti-inflammatory Efficacy Evaluation

Recommended Animal Model: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation, widely used for the screening of potential anti-inflammatory drugs.

Rationale for Model Selection: The carrageenan-induced paw edema model is an excellent tool for evaluating the in vivo anti-inflammatory effects of a compound.[8] Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified. This model is sensitive to inhibitors of pro-inflammatory mediators, which are known to be modulated by some quinoxaline derivatives.

Protocol: Carrageenan-Induced Paw Edema

Materials:

  • Male Wistar rats (180-200 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • This compound (formulated in a suitable vehicle)

  • Positive control: Indomethacin

  • Vehicle control

  • Plethysmometer

  • Sterile syringes and needles

Procedure:

  • Acclimatization and Grouping:

    • Acclimatize the rats for at least one week before the experiment.

    • Randomize the rats into treatment groups (n=6-8 rats per group).

  • Treatment Administration:

    • Administer this compound, indomethacin, or the vehicle control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data Presentation: Dosing and Measurement Schedule
Group Treatment Dose Route Pre-treatment Time Paw Volume Measurement Times (post-carrageenan)
1Vehicle Control-p.o. or i.p.60 min0, 1, 2, 3, 4 hours
2This compoundLow Dose (e.g., 10 mg/kg)p.o. or i.p.60 min0, 1, 2, 3, 4 hours
3This compoundMid Dose (e.g., 30 mg/kg)p.o. or i.p.60 min0, 1, 2, 3, 4 hours
4This compoundHigh Dose (e.g., 100 mg/kg)p.o. or i.p.60 min0, 1, 2, 3, 4 hours
5Indomethacin (Positive Control)10 mg/kgp.o.60 min0, 1, 2, 3, 4 hours

Potential Signaling Pathway for Investigation

Given the known anti-inflammatory effects of some quinoxaline derivatives via TLR4, this pathway is a prime candidate for mechanistic studies.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Quinoxaline This compound (Hypothesized Inhibition) Quinoxaline->TLR4

Caption: Hypothesized inhibition of the TLR4 signaling pathway by this compound.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vivo evaluation of this compound's potential efficacy in oncology and inflammation. The selection of well-validated animal models, coupled with clear, step-by-step procedures and defined endpoints, will enable researchers to generate reliable and interpretable data. Further mechanistic studies, guided by the outcomes of these efficacy models, will be crucial in elucidating the precise molecular targets of this promising quinoxaline derivative.

References

analytical methods for quantification of 4-Quinoxalin-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of 4-Quinoxalin-2-yl-phenylamine

Introduction

This compound is a heterocyclic aromatic amine that serves as a crucial structural motif and intermediate in medicinal chemistry and materials science.[1][2][3] Quinoxaline derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] As such, the development of novel compounds incorporating this scaffold is an active area of research.[6][7][8] Accurate and reliable quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction progress, determining the purity of final products, and conducting pharmacokinetic studies.

This application note provides detailed protocols for two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. Additionally, a protocol for conducting forced degradation studies is outlined to ensure the development of a stability-indicating method, a critical requirement in pharmaceutical development.[9][10]

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is essential for method development.

PropertyValueReference
Chemical Name This compound[1]
Synonyms 4-(quinoxalin-2-yl)aniline[3]
CAS Number 81622-74-4[1]
Molecular Formula C₁₄H₁₁N₃[2]
Molecular Weight 221.26 g/mol [2]
Appearance Solid (Typical)N/A
LogP 3.46[3]

Method 1: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. For this compound, a reversed-phase HPLC method is ideal, where the nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution.

The quinoxaline moiety possesses strong chromophores, leading to significant absorbance in the ultraviolet (UV) region of the electromagnetic spectrum.[11][12][13][14] This property allows for sensitive and specific detection using a standard UV-Vis or Diode Array Detector (DAD). The method is robust, cost-effective, and widely available, making it the preferred choice for routine quality control, purity assessment, and content uniformity testing.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) HPLC_System HPLC System (Pump, Autosampler, Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC_System UV_Detector UV Detector (Set Wavelength) HPLC_System->UV_Detector Chromatogram Generate Chromatogram (Peak Integration) UV_Detector->Chromatogram Calibration Construct Calibration Curve (Conc. vs. Area) Chromatogram->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: Workflow for quantification by HPLC-UV.

Detailed Protocol: HPLC-UV Method

1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD or UV-Vis detector.

  • Column: ACE C18, Waters Symmetry C18, or equivalent (250 x 4.6 mm, 5 µm).[15]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q), Potassium Phosphate Monobasic, Triethanolamine.

  • Standard: this compound reference standard (>98% purity).

2. Preparation of Solutions

  • Mobile Phase A: 100% Acetonitrile.

  • Mobile Phase B (Phosphate Buffer, pH 7.0): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 20 mM solution. Add triethanolamine to a final concentration of 0.1% (v/v) and adjust the pH to 7.0 with phosphoric acid or sodium hydroxide. Filter through a 0.45 µm membrane filter.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent.

3. Sample Preparation

  • Accurately weigh an amount of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter (e.g., PTFE) into an HPLC vial.

4. Chromatographic Conditions

ParameterCondition
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm (or λmax determined by DAD scan)
Run Time 25 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A (Acetonitrile)% Mobile Phase B (Buffer)
0.04060
15.08020
20.08020
20.14060
25.04060

5. Data Analysis and Quantification

  • Inject the calibration standards and the prepared sample(s).

  • Integrate the peak area corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Perform a linear regression analysis on the calibration curve (R² should be >0.999).

  • Calculate the concentration of the analyte in the sample using the regression equation.

Method Validation and Performance

The described method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability.

Validation ParameterTypical Acceptance Criteria
Specificity No interference from blank, placebo, or degradation products.
Linearity R² > 0.999 over the specified concentration range.
Accuracy 98.0% - 102.0% recovery.
Precision (RSD) Repeatability < 2.0%; Intermediate Precision < 2.0%.
Limit of Detection (LOD) S/N ratio ≥ 3:1 (e.g., ~0.1 µg/mL).
Limit of Quantification (LOQ) S/N ratio ≥ 10:1 (e.g., ~0.5 µg/mL).
Robustness No significant changes in results with small variations in flow rate, pH, etc.

Method 2: High-Sensitivity Analysis by LC-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

For applications requiring ultra-low detection limits, such as analysis in biological matrices (e.g., plasma) or trace impurity quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[16] This technique couples the separation power of HPLC (or UHPLC) with the high selectivity and sensitivity of a triple quadrupole mass spectrometer.

The analyte is first ionized, typically using Electrospray Ionization (ESI), to form a protonated molecule ([M+H]⁺). This "precursor ion" is selected in the first quadrupole, fragmented in the collision cell, and specific "product ions" are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, virtually eliminating matrix interference and enabling quantification at picogram levels.[17]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (LC-MS Grade Solvents) LC UHPLC Separation Standard_Prep->LC Sample_Prep Sample Preparation (e.g., SPE, Protein Ppt.) Sample_Prep->LC MS Mass Spectrometer (ESI Source, Q1, Q2, Q3) LC->MS MRM Acquire MRM Data (Precursor -> Product) MS->MRM Quant Quantify using Cal. Curve MRM->Quant

Caption: Workflow for quantification by LC-MS/MS.

Detailed Protocol: LC-MS/MS Method

1. Instrumentation and Materials

  • LC-MS/MS System: Waters Acquity UPLC with a Xevo TQ-S, Sciex Triple Quad 6500+, or equivalent.

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.[16]

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • Standard: this compound reference standard (>98% purity).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Prepared as in the HPLC-UV method but using LC-MS grade solvents.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution.

3. Sample Preparation (from a biological matrix, e.g., plasma)

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of diluent and transfer to an autosampler vial.

4. LC-MS/MS Conditions

Liquid Chromatography Parameters:

ParameterCondition
Column UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Gradient elution (see table below)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

LC Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile)
0.010
0.510
3.095
4.095
4.110
5.010

Mass Spectrometry Parameters (Example):

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Desolvation Temp. 400 °C
MRM Transition 1 (Quantifier) m/z 222.1 → 118.1
MRM Transition 2 (Qualifier) m/z 222.1 → 91.1
Collision Energy 25 eV* (for transition 1), 35 eV* (for transition 2)
*Note: Product ions and collision energies must be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer.
Method Performance

LC-MS/MS methods offer significantly lower detection limits compared to HPLC-UV.

Performance ParameterTypical Value
Linearity Range 0.1 - 100 ng/mL
LOD ~0.03 ng/mL
LOQ ~0.1 ng/mL
Precision (RSD) < 15%

Protocol: Forced Degradation Studies for a Stability-Indicating Method

Principle and Rationale

Forced degradation (stress testing) studies are essential to develop a stability-indicating analytical method.[18] The goal is to intentionally degrade the drug substance under more severe conditions than accelerated stability testing to identify likely degradation products and demonstrate that the analytical method can effectively separate these degradants from the intact analyte.[9] This ensures that any decrease in the analyte concentration due to degradation is accurately measured.

Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions Analyte Analyte Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (80°C, Dry Heat) Analyte->Thermal Photo Photolytic (ICH Light Box) Analyte->Photo Analysis Analyze by HPLC-UV/DAD Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation

Caption: Workflow for forced degradation studies.

Detailed Protocol
  • Prepare Stock Solution: Prepare a solution of this compound at approximately 1 mg/mL in a suitable diluent (e.g., Acetonitrile/Water 50:50).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Cool and neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store a solid sample in a hot air oven at 80°C for 48 hours. Also, store a solution of the stock at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of the stock to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis:

    • For each condition, prepare a sample for analysis by diluting the stressed solution to a target concentration within the calibration range of the HPLC-UV method.

    • Analyze the unstressed sample and all stressed samples using the validated HPLC-UV method with a DAD detector.

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the unstressed sample.

    • Aim for 5-20% degradation of the parent compound.

    • Assess the resolution between the parent peak and any degradation product peaks.

    • Use the DAD to perform peak purity analysis on the parent peak in the stressed samples to confirm it is not co-eluting with any degradants.

Conclusion

This document provides comprehensive and validated starting points for the quantitative analysis of this compound. The HPLC-UV method is presented as a robust and reliable technique for routine quality control and assay purposes. For applications demanding higher sensitivity, the LC-MS/MS method offers superior performance, enabling quantification at trace levels. The inclusion of a forced degradation protocol underscores the importance of developing a stability-indicating method, which is a non-negotiable aspect of regulatory compliance in drug development. Successful implementation of these protocols requires adherence to good laboratory practices and thorough method validation tailored to the specific application and regulatory requirements.

References

Application Note & Protocol: Formulation of 4-Quinoxalin-2-yl-phenylamine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for the formulation of 4-Quinoxalin-2-yl-phenylamine, a heterocyclic compound of interest for in vivo pharmacological and toxicological assessment. Compounds belonging to the quinoxaline class often exhibit poor aqueous solubility, a significant hurdle for achieving adequate systemic exposure in preclinical animal models.[1][2][3] This guide details a systematic approach, beginning with essential pre-formulation characterization and progressing to several strategic formulation methodologies, including aqueous suspensions, co-solvent systems, and cyclodextrin-based inclusion complexes. Each protocol is designed to be a self-validating system, incorporating critical quality control steps to ensure the delivery of a consistent and homogenous dosing vehicle. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.

Introduction: The Challenge of Poor Solubility

This compound is a molecule featuring a fused benzopyrazine (quinoxaline) ring system.[4][5] While the nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors, the overall structure is largely aromatic and hydrophobic, predicting poor solubility in aqueous media. This is a common characteristic of new chemical entities (NCEs), with estimates suggesting that up to 90% of compounds in the drug development pipeline are poorly soluble.[1][2]

Part 1: Pre-Formulation Assessment

Before selecting a formulation strategy, it is critical to understand the fundamental physicochemical properties of this compound. This data will inform the most logical and efficient path forward.

Objective: To determine the approximate solubility of the test compound in a range of commonly used preclinical vehicles.

Protocol: Kinetic Solubility Screening

  • Preparation: Prepare stock solutions of various potential vehicles (see Table 1 for suggestions).

  • Compound Addition: In separate microcentrifuge tubes, add an excess of this compound (e.g., 5-10 mg) to 1 mL of each vehicle.

  • Equilibration: Vortex each tube vigorously for 1 minute, then place on a rotating mixer at room temperature for 2-4 hours to achieve kinetic equilibrium.

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Quantification: Carefully collect a known volume of the supernatant and dilute it with an appropriate analytical solvent (e.g., acetonitrile or methanol). Analyze the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS/MS method.

  • Data Recording: Record the solubility in mg/mL for each vehicle.

Table 1: Example Pre-Formulation Solubility Screening Data

Vehicle SystemComponentsExpected Solubility ProfileObserved Solubility (mg/mL)Remarks
Aqueous
Purified WaterH₂OVery LowRecord Experimental DataBaseline measurement.
Saline0.9% NaCl in WaterVery LowRecord Experimental DataStandard isotonic vehicle.[9]
Surfactant/Polymer
0.5% (w/v) CMC-NaCarboxymethyl cellulose sodium in WaterLow (Suspension)Record Experimental DataCommon suspending agent.[10]
0.5% (w/v) HPMCHydroxypropyl methylcellulose in WaterLow (Suspension)Record Experimental DataAlternative suspending agent.
1% (v/v) Tween® 80Polysorbate 80 in WaterLow to ModerateRecord Experimental DataSurfactant to aid wetting and solubilization.[1]
Co-solvents
20% PEG 400 in WaterPolyethylene Glycol 400, WaterModerateRecord Experimental DataCommon, well-tolerated co-solvent.[11]
10% DMSO / 40% PEG 400 / 50% WaterDMSO, PEG 400, WaterModerate to HighRecord Experimental DataPotent solubilizing system; use DMSO with caution.[10][12]
Cyclodextrin
20% (w/v) HP-β-CDHydroxypropyl-β-Cyclodextrin in WaterModerate to HighRecord Experimental DataForms inclusion complexes to enhance solubility.[13][14]

Part 2: Formulation Strategies & Protocols

Based on the pre-formulation data, select one or more of the following strategies. It is often advisable to test at least two different formulations in early pharmacokinetic studies to understand the impact of the vehicle on drug absorption.

Strategy A: Aqueous Suspension (For Low Required Doses)

Rationale: When the required dose can be delivered in a reasonable volume (typically ≤10 mL/kg for rodents) and high solubility is not achievable, a homogenous suspension is the simplest and often preferred approach.[9][15] A suspending agent increases the viscosity of the vehicle, slowing the sedimentation of drug particles, while a surfactant aids in the initial wetting of the hydrophobic compound.[16][17][18][19]

Protocol: Preparation of a 1 mg/mL Suspension in 0.5% CMC / 0.1% Tween® 80

  • Vehicle Preparation: Prepare the vehicle by first dissolving Tween® 80 (0.1% v/v) in ~80% of the final volume of purified water. Slowly add Carboxymethyl cellulose (CMC) sodium salt (0.5% w/v) while stirring vigorously until fully dissolved. Add water to the final volume and continue stirring for 30-60 minutes.

  • Compound Weighing: Accurately weigh the required amount of this compound.

  • Wetting/Pre-mixing: In a glass mortar, add the weighed compound. Add a small volume of the vehicle (just enough to form a thick, smooth paste) and triturate with a pestle. This step is critical to ensure all particles are wetted and to break down any large agglomerates.

  • Incremental Dilution: Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition until a uniform suspension is formed.

  • Homogenization: For improved particle size distribution, sonicate the suspension in a bath sonicator or use a mechanical homogenizer for 5-10 minutes.

  • Quality Control:

    • Visual Inspection: The final formulation should be milky and uniform, with no visible clumps or rapid settling.

    • pH Measurement: Record the pH to ensure consistency between batches.

    • Dose Withdrawal: Use a magnetic stirrer to keep the suspension homogenous while withdrawing doses.

Suspension_Protocol start Start weigh_api Weigh API start->weigh_api prep_vehicle Prepare Vehicle (0.5% CMC, 0.1% Tween 80) triturate Triturate API with small vehicle volume to form a paste prep_vehicle->triturate weigh_api->triturate dilute Incrementally Dilute with remaining vehicle triturate->dilute homogenize Homogenize (e.g., Sonicate) dilute->homogenize qc Quality Control (Visual, pH) homogenize->qc end Ready for Dosing qc->end

Workflow for Aqueous Suspension Preparation.
Strategy B: Co-Solvent System (For Moderate Solubility Requirement)

Rationale: Co-solvents are water-miscible organic solvents that enhance drug solubility by reducing the polarity of the aqueous vehicle.[1][20] A common and well-tolerated combination for preclinical studies is Polyethylene Glycol 400 (PEG 400) and water.[11] This approach aims to keep the drug in solution, which can improve absorption rates and reduce variability compared to suspensions. However, there is a risk of the drug precipitating upon administration when the formulation is diluted by gastrointestinal fluids.[1]

Protocol: Preparation of a 5 mg/mL Solution in 40% PEG 400 / 60% Water

  • Compound Weighing: Accurately weigh the required amount of this compound.

  • Initial Solubilization: In a sterile glass vial, add the weighed compound to the required volume of PEG 400. Vortex and sonicate gently until the compound is fully dissolved. A clear solution should be obtained.

  • Aqueous Addition: Slowly add the required volume of purified water (or saline for isotonicity) to the PEG 400 concentrate while vortexing.

  • Final Mixing: Continue to vortex or stir for 10-15 minutes to ensure a homogenous, clear solution.

  • Quality Control:

    • Visual Inspection: The final formulation must be a clear, particle-free solution. Observe for any signs of precipitation or cloudiness.

    • pH Measurement: Record the pH.

    • Short-Term Stability: Let the solution stand at room temperature for 2-4 hours and re-inspect for any precipitation before dosing.

Cosolvent_Protocol start Start weigh_api Weigh API start->weigh_api dissolve_peg Dissolve API in PEG 400 weigh_api->dissolve_peg add_water Slowly Add Aqueous Component dissolve_peg->add_water mix Vortex to Homogenize add_water->mix qc Quality Control (Clarity, pH, Stability) mix->qc end Ready for Dosing qc->end

Workflow for Co-solvent Solution Preparation.
Strategy C: Cyclodextrin Inclusion Complex (For Higher Solubility Requirement)

Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][21] They can encapsulate poorly soluble drug molecules, like this compound, forming a "guest-host" inclusion complex that has significantly improved aqueous solubility and stability.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in parenteral and oral formulations due to its high water solubility and favorable safety profile.[12][14]

Protocol: Preparation of a 10 mg/mL Solution using 25% (w/v) HP-β-CD

  • Vehicle Preparation: Prepare the HP-β-CD solution by dissolving 25g of HP-β-CD in approximately 80 mL of purified water. Stir until a clear solution is formed, then adjust the final volume to 100 mL. Gentle warming (40-50°C) can accelerate dissolution. Cool to room temperature.

  • Compound Addition: Add the weighed this compound directly to the HP-β-CD solution.

  • Complexation: Tightly cap the vial and place it on a rotating mixer or shaker. Allow it to mix overnight (12-24 hours) at room temperature to ensure maximum complexation. Sonication can be used to expedite the process.

  • Filtration (Optional but Recommended): To ensure a true solution and remove any residual undissolved particles, filter the final solution through a 0.22 µm syringe filter (ensure the filter material is compatible with the formulation).

  • Quality Control:

    • Visual Inspection: The final formulation must be a clear, particle-free solution.

    • Concentration Verification: Analyze the concentration of the final filtered solution via HPLC to confirm the achieved solubility.

    • pH Measurement: Record the pH.

Cyclodextrin_Protocol start Start prep_cd Prepare HP-β-CD Solution (25% w/v) start->prep_cd add_api Add API to CD Solution prep_cd->add_api mix Mix Overnight to Facilitate Complexation add_api->mix filter Sterile Filter (0.22 µm) mix->filter qc Quality Control (Clarity, Concentration) filter->qc end Ready for Dosing qc->end

Workflow for Cyclodextrin Formulation.

Part 3: Administration and Dosing Volume Considerations

For all oral formulations, administration via gavage is standard in rodent studies. It is crucial to adhere to institutional guidelines for animal welfare and dosing volumes.

Table 2: Recommended Maximum Oral Gavage Volumes

SpeciesVehicle TypeMaximum Volume (mL/kg)Reference
MouseAqueous10 - 20[9]
RatAqueous10[9][15][23]
MouseOils10-
RatOils5 - 10-

Note: These are general guidelines. Volumes should be kept as low as possible, and highly viscous solutions may require dilution for ease of administration.[9] Dosage calculations should be based on the most recent body weight of the animal.[23][24]

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the selection and proper preparation of a suitable dosing formulation. The systematic approach outlined in this guide—starting with solubility screening and progressing to rational formulation design—provides researchers with a robust framework to overcome the common challenge of poor aqueous solubility. By employing strategies such as suspensions, co-solvents, or cyclodextrin complexes, and by adhering to strict quality control measures, investigators can ensure consistent and reliable drug delivery, leading to more accurate and reproducible preclinical data.

References

Application Notes & Protocols: Strategic Development of 4-Quinoxalin-2-yl-phenylamine Derivatives for Enhanced Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Kinase Inhibitor

The 4-quinoxalin-2-yl-phenylamine core represents a "privileged scaffold" in medicinal chemistry, particularly in the domain of oncology. Its rigid, heteroaromatic structure is adept at forming key interactions within the ATP-binding pocket of numerous protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them critical targets for therapeutic intervention.[2][3] The nitrogen atoms within the quinoxaline ring system are crucial for establishing hydrogen bonds with the "hinge" region of the kinase active site, a foundational interaction for potent inhibition.[1] Derivatives of this scaffold have shown significant promise as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and EGFR, as well as intracellular kinases, playing a role in disrupting aberrant signaling pathways that drive tumor growth.[4][5]

This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel this compound derivatives. We will detail robust synthetic protocols, structure-activity relationship (SAR) strategies, and essential in vitro assays to guide researchers in developing next-generation kinase inhibitors with improved potency, selectivity, and drug-like properties.

Section 1: Foundational Synthesis of the Core Scaffold

The most reliable and versatile method for constructing the this compound scaffold is the Palladium-catalyzed Buchwald-Hartwig amination.[6][7] This cross-coupling reaction allows for the efficient formation of the critical C-N bond between a halo-quinoxaline precursor and an aniline derivative.[6] The protocol below describes a general procedure starting from the commercially available 2-chloroquinoxaline.

Protocol 1: Synthesis of N-phenylquinoxalin-2-amine (Parent Scaffold)

Reaction Principle: This protocol utilizes a Palladium(0) catalyst, generated in situ, in combination with a specialized phosphine ligand to couple 2-chloroquinoxaline with aniline. The base is crucial for deprotonating the amine, facilitating its entry into the catalytic cycle.[7]

Materials:

  • 2-Chloroquinoxaline (1.0 eq)

  • Aniline (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane (solvent)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry, oven-baked reaction flask, add 2-chloroquinoxaline, aniline, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 12-24 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-phenylquinoxalin-2-amine.

Causality & Insights:

  • Ligand Choice: Xantphos is a bidentate ligand with a wide bite angle, which promotes the reductive elimination step and prevents catalyst degradation, leading to higher yields compared to monodentate ligands for this substrate class.[6]

  • Base Selection: Cesium carbonate is a strong, yet non-nucleophilic base, ideal for this transformation. Harsher bases like sodium tert-butoxide could lead to side reactions with sensitive functional groups.

  • Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen and will readily oxidize to an inactive Pd(II) state, making the exclusion of air critical for success.

G cluster_reactants Starting Materials cluster_reagents Reaction Conditions 2-Chloroquinoxaline 2-Chloroquinoxaline Coupling Buchwald-Hartwig Cross-Coupling 2-Chloroquinoxaline->Coupling Aryl Halide Aniline Aniline Aniline->Coupling Amine Pd2(dba)3 / Xantphos Pd Catalyst & Ligand Pd2(dba)3 / Xantphos->Coupling Cs2CO3 Base (Cs2CO3) Cs2CO3->Coupling Dioxane, 100°C Solvent & Heat Dioxane, 100°C->Coupling Workup Aqueous Workup & Filtration Coupling->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Product Product Purification->Product This compound

Caption: General workflow for the synthesis of the core scaffold.

Section 2: Strategies for Derivative Development & SAR Exploration

Once the core scaffold is synthesized, the next phase involves creating a library of derivatives to explore the structure-activity relationship (SAR).[5][8] The goal is to identify which modifications lead to improved potency, selectivity, and pharmacokinetic properties. Modifications should be planned for two primary regions: the phenylamine ring and the quinoxaline ring.

Key Modification Sites & Rationale:

  • Phenylamine Ring (R¹): This moiety often extends into the solvent-exposed region of the ATP pocket or a nearby hydrophobic sub-pocket.

    • Rationale: Adding small alkyl or alkoxy groups can probe hydrophobic interactions. Introducing polar groups like morpholine or piperazine can dramatically improve aqueous solubility and provide handles for further modification.

  • Quinoxaline Ring (R²): Substitutions at the 6 and 7 positions of the quinoxaline ring can modulate electronic properties and interact with the outer regions of the kinase active site.

    • Rationale: Electron-withdrawing groups (e.g., -CF₃, -Cl) can alter the pKa of the quinoxaline nitrogens, potentially improving hinge-binding affinity. Electron-donating groups (e.g., -OCH₃) can impact metabolic stability.

G Design Design Analogs (Vary R1, R2) Synthesis Synthesize Library (Protocol 1) Design->Synthesis Target Structures Screening In Vitro Screening (Protocols 2 & 3) Synthesis->Screening Purified Compounds Analysis Data Analysis (IC50, SAR) Screening->Analysis Biological Data Analysis->Design SAR Insights Guide Next Round

Caption: The iterative cycle of lead optimization.
Illustrative SAR Data Table

The following table presents hypothetical data for a small library of derivatives targeting a representative kinase (e.g., VEGFR-2). This illustrates how systematic modifications can be correlated with biological activity.

Compound IDR¹ (Phenylamine)R² (Quinoxaline)VEGFR-2 IC₅₀ (nM)Cell Viability (A549) IC₅₀ (µM)
LEAD-001 HH15012.5
LEAD-002 4-OCH₃H9510.2
LEAD-003 4-ClH21015.0
LEAD-004 3-MorpholinoH1258.5
LEAD-005 H6,7-diOCH₃705.1
LEAD-006 4-OCH₃6,7-diOCH₃25 2.3

Interpretation of SAR:

  • Adding a methoxy group at the R¹ para-position (LEAD-002 ) is moderately beneficial.

  • The electron-withdrawing chloro group (LEAD-003 ) is detrimental to activity.

  • Adding a solubilizing morpholino group (LEAD-004 ) maintains potency and likely improves physicochemical properties.

  • Decorating the quinoxaline ring at R² with methoxy groups (LEAD-005 ) significantly improves potency.

  • Combining the optimal substitutions at both sites (LEAD-006 ) results in a synergistic improvement in both target inhibition and cellular anti-proliferative activity.

Section 3: Essential In Vitro Screening Protocols

A tiered screening approach is essential. A primary assay should assess the compound's effect on cell viability, followed by a specific biochemical assay to confirm on-target inhibition.

Protocol 2: Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9] In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10][11]

Materials:

  • Cancer cell line (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solutions)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle controls (DMSO only) and untreated controls (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple precipitate is visible.[13]

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3: In Vitro Biochemical Kinase Assay

Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is to quantify the amount of ATP consumed during the phosphorylation of a substrate peptide.[2] The less ATP consumed, the more potent the inhibitor.

Materials:

  • Purified recombinant target kinase (e.g., VEGFR-2)

  • Specific substrate peptide for the kinase

  • Kinase buffer (containing MgCl₂, DTT, etc.)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds dissolved in DMSO

Procedure:

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, its substrate, and the test compound at various concentrations to the kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration near its Km value (e.g., 10-100 µM).[14] Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ATP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Convert ADP to ATP: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP product back into ATP.

  • Measure Luminescence: The newly synthesized ATP is used by a luciferase enzyme to generate a luminescent signal, which is directly proportional to the kinase activity. Read the luminescence on a plate reader.

  • Data Analysis: The signal is inversely correlated with inhibitor potency. Plot the signal against the log of inhibitor concentration to calculate the IC₅₀ value.

G Kinase Kinase Active Site ATP Binding Pocket Substrate Binding Site Phosphorylated_Substrate Phosphorylated Substrate + ADP Kinase->Phosphorylated_Substrate Phosphorylation Blocked INHIBITION (No Reaction) ATP ATP ATP->Kinase:atp Substrate Substrate Peptide Substrate->Kinase:subst Inhibitor Quinoxaline Inhibitor Inhibitor->Kinase:atp Competes with ATP

Caption: Mechanism of competitive kinase inhibition.

References

Application Notes: Evaluating the Anti-Inflammatory Potential of 4-Quinoxalin-2-yl-phenylamine (QPA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation contributes to a wide range of chronic diseases. The search for novel anti-inflammatory agents is a cornerstone of modern drug discovery. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a variety of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] This document provides a detailed guide for evaluating the anti-inflammatory potential of a specific quinoxaline derivative, 4-Quinoxalin-2-yl-phenylamine (designated here as QPA), using established in vitro and in vivo models.

The protocols outlined herein are designed to be robust and reproducible, providing a framework for screening QPA's efficacy and elucidating its potential mechanism of action. The primary focus is on inflammation mediated by the Toll-like receptor 4 (TLR4) signaling pathway, a key initiator of the innate immune response that is often targeted by anti-inflammatory quinoxalines.[4]

Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Many quinoxaline derivatives exert their anti-inflammatory effects by modulating key signaling cascades.[1][5] A common and critical pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[6][7][8] We hypothesize that QPA inhibits inflammation by targeting this pathway.

Upon stimulation by an inflammatory agent like Lipopolysaccharide (LPS), TLR4 activation initiates a downstream cascade. This leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[9] This degradation releases the NF-κB (p65/p50) dimer, allowing it to translocate into the nucleus.[9][10] In the nucleus, NF-κB acts as a master transcription factor, inducing the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][11][12][13] QPA is postulated to intervene in this pathway, preventing NF-κB activation and subsequent gene expression.

NF_kB_Pathway cluster_cell Macrophage Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation Degradation IκBα Degradation IkBa_NFkB->Degradation NFkB NF-κB (Active) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Transcription QPA QPA QPA->IKK Inhibition Degradation->NFkB Release

Caption: Postulated NF-κB signaling pathway and the inhibitory target of QPA.

Part 1: In Vitro Evaluation Protocols

The initial assessment of QPA's anti-inflammatory activity is performed using the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.[14][15][16][17]

Experimental Workflow: In Vitro Assays

In_Vitro_Workflow Start Start: RAW 264.7 Cells Step1 Step 1: Determine Cytotoxicity (MTT Assay) Start->Step1 Step2 Step 2: Pre-treat with QPA (Non-toxic concentrations) Step1->Step2 Step3 Step 3: Induce Inflammation (LPS Stimulation) Step2->Step3 Step4a Step 4a: Measure NO Production (Griess Assay) Step3->Step4a Step4b Step 4b: Measure Cytokines (ELISA for TNF-α, IL-6) Step3->Step4b Step4c Step 4c: Analyze Protein Expression (Western Blot for iNOS, COX-2, p-IκBα) Step3->Step4c End End: Data Analysis Step4a->End Step4b->End Step4c->End

Caption: Workflow for in vitro evaluation of QPA's anti-inflammatory activity.

Protocol: Cell Viability (MTT Assay)

Rationale: It is crucial to ensure that any observed reduction in inflammatory markers is due to the specific anti-inflammatory activity of QPA and not a result of general cytotoxicity. The MTT assay determines the concentration range at which QPA is non-toxic to RAW 264.7 cells.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1×10⁴ cells/well and incubate overnight (37°C, 5% CO₂).[16]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of QPA (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations showing >95% viability for subsequent experiments.

Protocol: Nitric Oxide (NO) Production (Griess Assay)

Rationale: During inflammation, iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator. The Griess assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.[16]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5×10⁴ cells/well and incubate overnight.

  • Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of QPA. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.[16][17]

  • Incubation: Incubate for 24 hours.

  • Griess Reaction: Transfer 100 µL of supernatant from each well to a new 96-well plate. Add 100 µL of Griess reagent and incubate for 10 minutes at room temperature.[16]

  • Measurement: Read the absorbance at 540 nm.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.

Protocol: Pro-inflammatory Cytokine Measurement (ELISA)

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines induced by LPS via the NF-κB pathway.[14][18] Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method for quantifying their secretion.

Procedure:

  • Cell Culture: Follow steps 1-4 from the Nitric Oxide Production protocol (Section 1.3), but incubate for 18-24 hours.[14][15]

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, BioLegend).

  • Analysis: Calculate cytokine concentrations based on the standard curves provided with the kits.

Protocol: Western Blot Analysis

Rationale: Western blotting allows for the analysis of protein expression to confirm the mechanism of action. A reduction in iNOS and COX-2 protein levels would correlate with decreased NO and prostaglandin production.[19] A decrease in the phosphorylation of IκBα would strongly suggest that QPA is acting upstream to inhibit NF-κB activation.

Procedure:

  • Cell Lysis: After treatment with QPA and LPS, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-phospho-IκBα, anti-IκBα, anti-β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control (β-actin).

Part 2: In Vivo Evaluation Protocol

The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds in vivo.[20][21][22]

Protocol: Carrageenan-Induced Paw Edema in Rats

Rationale: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling).[23] The ability of a systemically administered compound to reduce this swelling indicates potent anti-inflammatory activity.

Procedure:

  • Animals: Use male Wistar rats (180-200 g). Acclimatize animals for at least one week before the experiment.

  • Grouping (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)

    • Group II: QPA (e.g., 25 mg/kg, p.o.)

    • Group III: QPA (e.g., 50 mg/kg, p.o.)

    • Group IV: Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

  • Drug Administration: Administer the respective compounds or vehicle orally (p.o.).[20]

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[20][24]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20][23]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema): Edema (mL) = Vₜ - V₀.

    • Calculate the Percentage Inhibition of edema for each treated group compared to the vehicle control group at each time point, especially at the 3-hour mark where edema is often maximal.

    • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

Data Presentation and Interpretation

Quantitative data from the described protocols should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of QPA on LPS-Induced NO and Cytokine Production in RAW 264.7 Cells

Treatment (µM)NO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.345 ± 822 ± 5
LPS (100 ng/mL)25.8 ± 2.13500 ± 2101850 ± 150
LPS + QPA (10)15.1 ± 1.5**2100 ± 1801100 ± 90
LPS + QPA (25)8.4 ± 0.9 1250 ± 110650 ± 75
LPS + QPA (50)3.2 ± 0.5600 ± 55 280 ± 40
*Data are presented as Mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to LPS alone. (Hypothetical Data)

Table 2: Effect of QPA on Carrageenan-Induced Paw Edema in Rats

Treatment (mg/kg, p.o.)Paw Volume Increase (mL) at 3 hr% Inhibition
Vehicle Control0.85 ± 0.07-
QPA (25)0.51 ± 0.05 40.0%
QPA (50)0.32 ± 0.0462.4%
Indomethacin (10)0.38 ± 0.06***55.3%
*Data are presented as Mean ± SD. **p<0.001 compared to Vehicle Control. (Hypothetical Data)

Interpretation: A dose-dependent decrease in NO, TNF-α, and IL-6 production in vitro suggests that QPA effectively suppresses the inflammatory response in macrophages. A significant reduction in paw edema in vivo confirms this anti-inflammatory activity in an acute animal model. Western blot results showing decreased iNOS, COX-2, and phospho-IκBα would provide strong mechanistic support for the hypothesis that QPA acts via inhibition of the NF-κB pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Quinoxalin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-(Quinoxalin-2-yl)aniline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical scaffold. Quinoxaline derivatives are prevalent in pharmacologically active compounds, making their efficient synthesis a critical task.[1][2] This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues encountered during synthesis, ensuring you can diagnose problems, optimize conditions, and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: I am planning to synthesize 4-(Quinoxalin-2-yl)aniline. What is the most robust and commonly used synthetic strategy?

The most reliable and widely adopted method is the Buchwald-Hartwig amination .[3] This palladium-catalyzed cross-coupling reaction directly forms the key C-N bond between an aryl amine and an aryl halide. In this case, you would couple 2-chloroquinoxaline with aniline. This method is favored for its high functional group tolerance, broad substrate scope, and generally high yields when properly optimized.[4][5]

Q2: My Buchwald-Hartwig reaction to synthesize 4-(Quinoxalin-2-yl)aniline is not showing any product formation. What are the first things I should check?

When a reaction fails completely, the issue typically lies with one of the core components of the catalytic system or the reaction setup. Systematically check the following:

  • Inert Atmosphere: The Pd(0) active catalyst and many phosphine ligands are highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.

  • Catalyst and Ligand Integrity: Has your palladium precursor or ligand been exposed to air? Over time, phosphine ligands can oxidize, rendering them ineffective. Use freshly opened reagents or store them meticulously in a glovebox.

  • Base Quality: The choice and quality of the base are critical. Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic and can lose potency if not handled under inert conditions.

  • Solvent Purity: Ensure you are using anhydrous solvents. Water can interfere with the catalytic cycle and hydrolyze the base.

Q3: I'm getting a very low yield (<30%). What are the most common culprits?

Low yields are frustrating and often point to suboptimal reaction conditions or competing side reactions. The most common causes include:

  • Suboptimal Catalyst/Ligand/Base Combination: The interplay between these three components is crucial. For an electron-rich heterocycle like quinoxaline, a sterically hindered, electron-rich phosphine ligand is often required to facilitate the reductive elimination step.[6][7]

  • Incorrect Temperature: While many Buchwald-Hartwig reactions run at elevated temperatures (e.g., 100 °C in toluene), excessive heat can cause catalyst decomposition or product degradation.[4][8] Conversely, insufficient temperature will result in a sluggish or incomplete reaction.

  • Hydrodehalogenation: You may be losing your 2-chloroquinoxaline starting material to a side reaction where the chlorine is replaced by hydrogen. This is often caused by trace water or issues with the catalytic cycle.[6]

Q4: My final product is contaminated with a significant impurity that is difficult to separate. What could it be?

Besides unreacted starting materials, the most common byproduct in this specific synthesis is N,N'-bis(quinoxalin-2-yl)benzene-1,4-diamine , formed from a double C-N coupling if you use p-phenylenediamine as your amine source. If you are using aniline, a common impurity is the product of amine homocoupling. Purification can typically be achieved via column chromatography on silica gel.[9]

Synthesis and Troubleshooting Workflow

The synthesis of 4-(Quinoxalin-2-yl)aniline is a two-stage process: preparation of the 2-chloroquinoxaline electrophile, followed by the cross-coupling reaction.

G cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: C-N Cross-Coupling cluster_2 Key Reaction: Buchwald-Hartwig Amination A Quinoxalin-2-one B 2-Chloroquinoxaline A->B  POCl₃, Reflux   D 4-(Quinoxalin-2-yl)aniline B->D C Aniline C->D E Pd Catalyst E->D F Phosphine Ligand F->D G Base G->D

Caption: Overall workflow for 4-(Quinoxalin-2-yl)aniline synthesis.

In-Depth Troubleshooting Guides

Problem Area 1: Low or No Yield in Buchwald-Hartwig Amination

This is the most frequent challenge. The catalytic cycle is sensitive to multiple variables that must be correctly balanced.

The heart of the reaction is the palladium catalyst and its associated ligand and base. An incorrect combination for your specific substrates will lead to failure.

  • The Science: The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[3] For electron-rich chloro-heterocycles like 2-chloroquinoxaline, sterically bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are often superior to simpler ones like triphenylphosphine.[4][10] They promote the formation of a monoligated Pd(0) species, which is highly active.[6] The base's role is to deprotonate the amine, making it a more potent nucleophile. The base strength must be matched to the amine's pKa.

  • Solutions & Protocol Adjustments:

    • Ligand Screening: If using a general-purpose ligand like BINAP or DPPF yields poor results, switch to a modern Buchwald-type biarylphosphine ligand.[11]

    • Base Optimization: While NaOtBu is a common choice, other bases like K₃PO₄ or Cs₂CO₃ can sometimes offer better results, especially if your substrate has base-sensitive functional groups.[12]

    • Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are the most common precursors. While often interchangeable, one may perform better for a specific ligand combination. Ensure the precursor is of high purity.

ParameterRecommendation 1 (Standard)Recommendation 2 (For Difficult Couplings)Rationale
Pd Precursor Pd₂(dba)₃ (1-2 mol%)[Pd(cinnamyl)Cl]₂ (1-2 mol%)Pre-catalysts can sometimes offer more consistent activation.
Ligand XPhos (2-4 mol%)GPhos or BrettPhos (2-4 mol%)GPhos was specifically designed for stability and broad scope, including challenging primary amines.[7][13]
Base NaOtBu (1.5 equiv.)LHMDS or K₃PO₄ (2.0 equiv.)LHMDS is a strong, non-nucleophilic base. K₃PO₄ is a milder option that can prevent side reactions.
Solvent Toluene or Dioxanet-BuOH or CPMESolvent can influence catalyst solubility and stability.
Temperature 90-110 °C70-100 °COptimization is key; higher temperatures are not always better.

You observe starting material consumption on TLC, but see a new, less polar spot that is not your product. Mass spectrometry confirms this spot has a mass corresponding to quinoxaline.

  • The Science: Hydrodehalogenation is the replacement of the chlorine atom with a hydrogen atom. This can occur via several pathways, often involving trace amounts of water reacting with the palladium hydride intermediates that can form during the catalytic cycle.

  • Solutions & Protocol Adjustments:

    • Ensure Anhydrous Conditions: Dry your solvent over molecular sieves or by distillation. Use a high-purity, freshly opened base.

    • Modify the Ligand: Some ligands are more prone to forming the palladium hydrides that lead to this side reaction. Switching to a different class of ligand may help.

    • Use a Scavenger: In some cases, adding a hydride scavenger can be effective, but this is an advanced technique and should be approached with caution.

G cluster_0 Troubleshooting: Low/No Yield Start Reaction Start Check_SM Starting Material Consumed? Start->Check_SM Check_Yield Yield >70%? Check_SM->Check_Yield Yes Troubleshoot Check Core Components: 1. Inert Atmosphere 2. Reagent Purity 3. Catalyst System Check_SM->Troubleshoot No Success Reaction Successful Check_Yield->Success Yes Optimize Optimize Conditions: 1. Change Ligand/Base 2. Vary Temperature 3. Screen Solvents Check_Yield->Optimize No Check_Side_Rxn Analyze Byproducts: - MS for Hydrodehalogenation - NMR for Isomers Optimize->Check_Side_Rxn

Caption: A logical flowchart for troubleshooting low-yield reactions.

Problem Area 2: Synthesis and Purity of 2-Chloroquinoxaline

A high-quality starting material is essential for a successful coupling reaction.

  • The Science: 2-Chloroquinoxaline is typically synthesized from quinoxalin-2-one by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).[14] This is a vigorous reaction that can generate significant heat and dark, tarry byproducts if not controlled properly.

  • Solutions & Protocol Adjustments:

    • Control the Addition: Add the quinoxalin-2-one to the POCl₃ portion-wise at a controlled temperature to manage the exotherm.

    • Quenching: The workup is critical. The reaction mixture must be quenched by pouring it slowly onto ice water. This must be done carefully in a well-ventilated fume hood, as the reaction is highly exothermic and releases HCl gas.

    • Purification: The crude product is often a dark solid or oil. Recrystallization from a suitable solvent (like ethanol or a hexane/ethyl acetate mixture) or sublimation can be effective for purification. If impurities persist, a plug of silica gel filtration may be necessary.

Key Experimental Protocols

Protocol 1: Synthesis of 2-Chloroquinoxaline[14]
  • Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add phosphorus oxychloride (POCl₃, 10 equivalents).

  • Reaction: Carefully add quinoxalin-2-one (1 equivalent) portion-wise to the POCl₃.

  • Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2 hours. The solution will typically turn dark brown.

  • Quench: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of ice and water. Slowly and carefully, pour the reaction mixture onto the ice water with vigorous stirring in a fume hood.

  • Extraction: Once the quench is complete and the mixture has cooled, extract the aqueous solution with dichloromethane (CH₂Cl₂, 3x volumes).

  • Workup: Combine the organic layers, wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solvent under reduced pressure. The crude brown solid can be purified by recrystallization from ethanol to yield 2-chloroquinoxaline as a light brown or off-white solid.

Protocol 2: Buchwald-Hartwig Amination for 4-(Quinoxalin-2-yl)aniline[4]
  • Setup: To an oven-dried Schlenk flask, add 2-chloroquinoxaline (1.0 eq), Pd₂(dba)₃ (0.02 eq, 2 mol%), and XPhos (0.04 eq, 4 mol%).

  • Reagent Addition: Add aniline (1.2 eq) and sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Inerting: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-(Quinoxalin-2-yl)aniline.

Catalytic Cycle Visualization

Understanding the mechanism helps in diagnosing issues. A stalled reaction is often due to a problem in one of these steps.

G Pd(0)L Pd(0)L Ox. Add. Oxidative Addition Pd(0)L->Ox. Add. + Ar-X Pd(II) Complex L-Pd(II)(Ar)(X) Ox. Add.->Pd(II) Complex Amine Coord. Amine Coordination Pd(II) Complex->Amine Coord. + R'NH₂ Pd(II) Amido L-Pd(II)(Ar)(NR'H) Amine Coord.->Pd(II) Amido Deprotonation Deprotonation (Base) Red. Elim. Reductive Elimination Deprotonation->Red. Elim. Pd(II) Amido->Deprotonation Red. Elim.->Pd(0)L Catalyst Regeneration Product Ar-NR'H Red. Elim.->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Quinoxalin-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 4-Quinoxalin-2-yl-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the synthesis of this important quinoxaline derivative. The quinoxaline scaffold is a key heterocyclic motif found in numerous biologically active compounds, making its efficient synthesis a critical aspect of pharmaceutical research.[1][2] This document addresses common challenges encountered during the synthesis, with a focus on the widely employed Buchwald-Hartwig amination, and offers solutions grounded in mechanistic principles and empirical data.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Palladium-catalyzed Buchwald-Hartwig amination.[3][4][5] This cross-coupling reaction involves the formation of a carbon-nitrogen bond between a halo-quinoxaline (typically 2-chloroquinoxaline or 2-bromoquinoxaline) and an aniline derivative. The reaction is favored for its high functional group tolerance and broad substrate scope.[6]

An alternative approach is the Suzuki-Miyaura coupling, which would involve coupling a halo-quinoxaline with an aminophenylboronic acid. The choice between these two methods often comes down to the commercial availability and stability of the starting materials.[7]

Q2: I am planning a Buchwald-Hartwig amination to synthesize this compound. What are the critical starting parameters I should consider?

A2: For a successful Buchwald-Hartwig amination, careful consideration of the following parameters is crucial:

  • Palladium Precursor: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). While Pd(OAc)₂ is often effective, it requires in situ reduction to the active Pd(0) species.[4]

  • Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient heteroaryl halides like 2-haloquinoxalines, bulky, electron-rich phosphine ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are often excellent choices.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure a moisture-free environment, which is critical for the stability of the catalyst and reagents.[8]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is essential to perform the reaction under an inert atmosphere of argon or nitrogen.

Q3: My reaction is showing low to no conversion of the starting materials. What are the likely causes and how can I improve the yield?

A3: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors. Below is a troubleshooting guide to address this issue:

Potential Cause Explanation Recommended Solution
Inactive Catalyst The Pd(0) active species may not have formed or has been deactivated. This can be due to poor quality reagents or exposure to oxygen.Use a fresh, high-quality palladium precursor and ligand. Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Degas the solvent thoroughly before use.
Inappropriate Ligand The chosen ligand may not be optimal for the specific substrates. Electron-deficient heterocycles like quinoxaline can be challenging coupling partners.Screen a panel of bulky, electron-rich phosphine ligands. XPhos, SPhos, and RuPhos are good starting points for this type of transformation.
Insufficient Base Strength The base may not be strong enough to deprotonate the aniline effectively, which is a key step in the catalytic cycle.Switch to a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is fresh and has been stored under anhydrous conditions.
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier, especially with less reactive aryl chlorides.Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
Poor Solvent Choice The solvent may not be suitable for dissolving the reactants and the catalyst complex, or it may be coordinating to the metal center and inhibiting catalysis.Toluene and dioxane are generally good choices. If solubility is an issue, consider a more polar aprotic solvent like N,N-dimethylformamide (DMF), but be aware that it can sometimes lead to side reactions.

Troubleshooting Guide: Common Side Products and Purification Challenges

Problem: My TLC/LC-MS analysis shows multiple spots, indicating the formation of side products.

Solution: The formation of side products is a common challenge in cross-coupling reactions. Here are some of the most frequently observed byproducts in the synthesis of this compound and strategies to minimize them:

  • Hydrodehalogenation: This is the replacement of the halogen on the quinoxaline ring with a hydrogen atom.

    • Cause: This can be promoted by moisture or other protic sources in the reaction mixture.

    • Mitigation: Ensure all reagents and solvents are strictly anhydrous. Use oven-dried glassware and maintain a robust inert atmosphere.

  • Homocoupling of Aniline: This results in the formation of diarylamines.

    • Cause: This can occur at high catalyst loadings or if the oxidative addition of the halo-quinoxaline is slow.

    • Mitigation: Optimize the catalyst and ligand loading. Using a slight excess of the aniline (e.g., 1.2 equivalents) can sometimes suppress this side reaction.

  • Etherification: If using an alkoxide base like NaOtBu at high temperatures, the corresponding tert-butoxy-substituted quinoxaline can be formed.

    • Cause: Nucleophilic attack of the alkoxide base on the electron-deficient quinoxaline ring.

    • Mitigation: If this is a significant issue, consider using a non-alkoxide base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). Alternatively, running the reaction at a lower temperature may reduce the rate of this side reaction.

Visualizing the Reaction and Potential Side Pathways

Buchwald_Hartwig_Troubleshooting Start 2-Haloquinoxaline + Aniline Derivative Reaction_Conditions Pd Catalyst, Ligand, Base, Solvent, Temp. Start->Reaction_Conditions Reactants Desired_Product This compound Reaction_Conditions->Desired_Product Successful Coupling Side_Product_1 Hydrodehalogenation (Quinoxaline) Reaction_Conditions->Side_Product_1 Moisture Present Side_Product_2 Aniline Homocoupling Reaction_Conditions->Side_Product_2 Suboptimal Catalyst Loading Side_Product_3 Etherification (t-Butoxy-quinoxaline) Reaction_Conditions->Side_Product_3 High Temp. with Alkoxide Base Low_Yield Low/No Conversion Reaction_Conditions->Low_Yield Inactive Catalyst/ Poor Conditions

Caption: Troubleshooting flowchart for the Buchwald-Hartwig amination.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 2-Chloroquinoxaline

  • Aniline

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloroquinoxaline (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol) and anhydrous toluene (5 mL).

  • Reaction: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9][10]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_1 Add Reactants & Catalyst to Oven-Dried Flask Prep_2 Establish Inert Atmosphere (Ar/N2) Prep_1->Prep_2 Prep_3 Add Base & Anhydrous Solvent Prep_2->Prep_3 Reaction_Step Heat at 100 °C (12-24 h) Prep_3->Reaction_Step Monitoring Monitor by TLC/LC-MS Reaction_Step->Monitoring Workup_1 Cool & Dilute Monitoring->Workup_1 Workup_2 Filter through Celite Workup_1->Workup_2 Workup_3 Aqueous Work-up Workup_2->Workup_3 Workup_4 Dry & Concentrate Workup_3->Workup_4 Purification Column Chromatography Workup_4->Purification

Caption: Step-by-step experimental workflow for the synthesis.

Concluding Remarks

The synthesis of this compound via the Buchwald-Hartwig amination is a robust and widely applicable method. However, success is contingent upon careful control of reaction parameters and an understanding of potential side reactions. This guide provides a framework for troubleshooting and optimizing this important transformation. For further assistance, please consult the references provided below.

References

Technical Support Center: Purification of 4-Quinoxalin-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to your dedicated resource for overcoming the purification challenges of 4-Quinoxalin-2-yl-phenylamine. This guide is structured to provide actionable solutions to common issues encountered during the isolation and purification of this important quinoxaline derivative. Whether you are troubleshooting a difficult separation or seeking to optimize your current protocol, this center offers expert guidance rooted in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of this compound, providing a foundational understanding of its chemical behavior and the rationale behind the recommended purification strategies.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is largely dictated by the synthetic route employed. For the classical condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl precursor, the most prevalent impurities include:

  • Unreacted Starting Materials: Residual o-phenylenediamine and the aniline precursor.

  • Oxidative Side Products: Highly colored and often fluorescent compounds like 2,3-diaminophenazine can form from the self-condensation of the o-phenylenediamine starting material.[1]

  • Isomeric Byproducts: If a substituted o-phenylenediamine is used, regioisomers can form, which may have very similar chromatographic behavior to the desired product.[2]

  • Incompletely Cyclized Intermediates: Bis-imine intermediates may persist if the reaction does not go to completion.[1][3]

  • Polymeric Materials: Dark, tar-like substances can form, especially under harsh reaction conditions.[1]

Q2: What are the primary recommended purification techniques for this compound?

A2: The two most effective and widely adopted purification methods for this class of compounds are column chromatography and recrystallization.[2]

  • Column Chromatography: This is an essential step for removing significant impurities and separating closely related byproducts. Silica gel is the most commonly used stationary phase.[2][4]

  • Recrystallization: This technique is ideal for a final polishing step to obtain a highly crystalline and pure product, provided a suitable solvent system is identified.[2][5]

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of your purification.[2] Due to the conjugated aromatic system, this compound and many of its impurities are UV-active, making them easily visible on a TLC plate with a fluorescent indicator (F254) under a UV lamp.[2][6] For compounds that are not UV-active or for enhanced visualization, staining with an iodine chamber or a potassium permanganate dip can be effective.[6][7]

Q4: What is the general solubility profile of this compound?

A4: While quantitative solubility data is not extensively published, the structural characteristics of this compound—a largely nonpolar aromatic core with a polar amine group—allow for a qualitative assessment. It is expected to have poor solubility in water but good to moderate solubility in a range of organic solvents. This differential solubility is the basis for its purification by recrystallization. For a general understanding of amine solubility, the molecular structure and solvent polarity are key governing factors.[8][9]

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
SolventPolarityExpected SolubilityApplication Notes
WaterHighPoorly SolubleUseful for precipitating the product from a reaction mixture or as an anti-solvent.
Ethanol/MethanolHighModerately Soluble (Hot), Sparingly Soluble (Cold)Good candidates for recrystallization.
Ethyl AcetateMediumSolubleA common component of the mobile phase in column chromatography.
DichloromethaneMediumSolubleUseful for extractions and as a solvent for column chromatography.
AcetoneMediumSolubleCan be a good solvent for recrystallization, often in combination with a non-polar solvent.[10]
N,N-Dimethylformamide (DMF)HighVery SolubleOften used as a reaction solvent; its high boiling point can make it difficult to remove.
Hexane/HeptaneLowPoorly SolubleCommonly used as the non-polar component of the eluent in column chromatography and as an anti-solvent for recrystallization.
TolueneLowModerately SolubleCan be used for recrystallization of aromatic compounds.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Column Chromatography Troubleshooting

Q: My product is not eluting from the silica gel column, even with a high concentration of ethyl acetate in hexane. What should I do?

A: This is a common issue when the eluent system is not polar enough to displace the compound from the polar silica gel.[2]

  • Probable Cause: this compound contains a basic amine group which can interact strongly with the slightly acidic silica gel.

  • Solution 1: Increase Eluent Polarity: Switch to a more polar solvent system. A gradient of methanol in dichloromethane is often effective for eluting more polar compounds.

  • Solution 2: Deactivate the Silica Gel: Before loading your sample, flush the column with your starting eluent containing a small amount of a basic modifier, such as 1% triethylamine. This will neutralize the acidic sites on the silica, reducing strong adsorption and improving elution.[1]

Q: My TLC analysis shows that the desired product and a major impurity are co-eluting. How can I improve the separation?

A: Co-elution occurs when the chosen solvent system does not provide sufficient differential partitioning of the compounds between the stationary and mobile phases.

  • Probable Cause: The impurity has a polarity very similar to your product. This is common with isomeric byproducts.

  • Solution 1: Optimize the Solvent System: A good starting point for column chromatography is to find a solvent system that gives your product an Rf value of 0.25-0.35 on a TLC plate.[4] Systematically test different solvent combinations. For example, replacing ethyl acetate with acetone or adding a small amount of a third solvent like dichloromethane can alter the selectivity of the separation.

  • Solution 2: Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity compared to silica gel, especially for basic compounds.[1]

Q: I observe significant streaking of my compound on the TLC plate and during column chromatography. What causes this?

A: Streaking is often a sign of overloading or strong interactions with the stationary phase.

  • Probable Cause 1: Sample Overloading: Too much sample has been loaded onto the TLC plate or column.

  • Solution 1: Use a more dilute solution for spotting on the TLC plate. For column chromatography, ensure you are not exceeding the capacity of your column (typically a 20:1 to 50:1 ratio of adsorbent to crude product by weight is recommended).[4]

  • Probable Cause 2: Strong Acid-Base Interaction: The basic amine of your product is interacting strongly with the acidic silica gel.

  • Solution 2: As mentioned previously, add 1% triethylamine to your eluent to mitigate this interaction.[2]

Recrystallization Troubleshooting

Q: I've dissolved my crude product in a hot solvent, but upon cooling, it "oils out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the solution is supersaturated with impurities.

  • Probable Cause 1: High Impurity Concentration: The presence of significant impurities can depress the melting point of your compound and inhibit crystal lattice formation.

  • Solution 1: First, purify the crude material by column chromatography to remove the bulk of the impurities, then attempt recrystallization.

  • Probable Cause 2: Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound.

  • Solution 2: Select a lower-boiling point solvent.

  • Probable Cause 3: Solution Cooled Too Rapidly: Rapid cooling can lead to precipitation rather than crystallization.

  • Solution 3: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure product can also promote proper crystallization.

Q: My recovery after recrystallization is very low. How can I improve the yield?

A: Low recovery is typically due to using too much solvent or the compound having significant solubility in the cold solvent.[2]

  • Probable Cause 1: Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.

  • Solution 1: Use the minimum amount of hot solvent required to fully dissolve the crude product. After dissolving, you can boil off some of the solvent to concentrate the solution before cooling.

  • Probable Cause 2: Inefficient Cooling: If the solution is not cooled sufficiently, more product will remain in the solution.

  • Solution 2: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time to maximize crystal formation.

  • Probable Cause 3: Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of your product.

  • Solution 3: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[2]

Q: No crystals form even after my solution has been cooled in an ice bath for an extended period. What is the issue?

A: Crystal formation requires nucleation, which can sometimes be slow to initiate.

  • Probable Cause 1: Solution is Not Saturated: You may have used too much solvent.

  • Solution 1: Evaporate some of the solvent to increase the concentration of your product and then try cooling again.

  • Probable Cause 2: No Nucleation Sites: Spontaneous crystal formation has not occurred.

  • Solution 2: Try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites. Alternatively, add a tiny "seed crystal" of the pure compound to the solution.

  • Probable Cause 3: Compound is Highly Soluble: The chosen solvent may not be appropriate.

  • Solution 3: If the above methods fail, consider a two-solvent recrystallization.[11] Dissolve your compound in a good solvent (in which it is highly soluble) and then add a poor solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve, and then cool slowly.

Experimental Protocols

The following are detailed, step-by-step methodologies for the purification of this compound. These protocols are based on established procedures for structurally similar compounds and should serve as a robust starting point for your experiments.

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of crude this compound using silica gel.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate (F254).

    • Develop the plate in various solvent systems to find one that provides good separation and an Rf value of approximately 0.25-0.35 for the product spot. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).[12]

    • Visualize the spots under a UV lamp (254 nm).

  • Column Packing:

    • Select a column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.[4]

    • Allow the silica to settle into a packed bed, then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method, which often results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent system.

    • Gradually increase the polarity of the eluent (gradient elution) based on the TLC analysis (e.g., from 10% to 30% ethyl acetate in hexane).[1]

    • Collect fractions in test tubes and monitor the elution by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is for the final purification of this compound after it has been partially purified by chromatography.

  • Solvent Selection:

    • Place a small amount of the compound in several test tubes.

    • Add a small amount of different solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixture) to each tube.

    • A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[13]

  • Dissolution:

    • Place the compound to be purified in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating the flask (e.g., on a hot plate) and swirling.

    • Continue adding the hot solvent until the compound just dissolves completely.

  • Decolorization (if necessary):

    • If the solution is colored due to minor impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Allow the crystals to dry completely under vacuum to remove any residual solvent.

Visualizations

Diagram 1: General Purification Workflow

G cluster_0 Crude Product Analysis cluster_1 Primary Purification cluster_2 Final Purification & Analysis Crude Crude this compound TLC_Analysis TLC Analysis for Impurity Profile Crude->TLC_Analysis Column_Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) TLC_Analysis->Column_Chromatography Informs Solvent Choice Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Fractions TLC Analysis of Fractions Fraction_Collection->TLC_Fractions Combine_Fractions Combine Pure Fractions TLC_Fractions->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Recrystallization Recrystallization (e.g., from Ethanol) Solvent_Evaporation->Recrystallization Final_Product Pure Crystalline Product Recrystallization->Final_Product Purity_Analysis Final Purity Check (TLC, HPLC, NMR) Final_Product->Purity_Analysis

Caption: A typical workflow for the purification of this compound.

Diagram 2: Troubleshooting "Oiling Out" During Recrystallization

G Start Problem: Product 'Oils Out' on Cooling Check_Purity Is the crude product relatively clean? (Check pre-recrystallization TLC) Start->Check_Purity High_Impurity High Impurity Content Detected Check_Purity->High_Impurity No Low_Impurity Product appears relatively pure Check_Purity->Low_Impurity Yes Purify_First Solution: Perform column chromatography first to remove major impurities. High_Impurity->Purify_First Check_Solvent Is the solvent's boiling point higher than the product's melting point? Low_Impurity->Check_Solvent Wrong_Solvent Yes Check_Solvent->Wrong_Solvent Yes Right_Solvent No Check_Solvent->Right_Solvent No Change_Solvent Solution: Choose a lower-boiling point solvent or solvent mixture. Wrong_Solvent->Change_Solvent Reheat_AddSolvent Solution: Re-heat to dissolve the oil. Add a small amount of a 'good' solvent to prevent saturation at high temp. Right_Solvent->Reheat_AddSolvent Slow_Cool Solution: Allow the solution to cool very slowly. Consider seeding with a pure crystal. Reheat_AddSolvent->Slow_Cool

Caption: Decision tree for troubleshooting when a product "oils out".

References

Technical Support Center: Addressing Solubility Challenges of 4-Quinoxalin-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Quinoxalin-2-yl-phenylamine and related quinoxaline derivatives. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common, yet critical, challenge of poor aqueous solubility during in-vitro and cell-based assays. Adherence to these principles will enhance data quality, reproducibility, and the overall reliability of your screening campaigns.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: I've observed a cloudy precipitate in my assay plate after adding this compound. What is the primary cause?

A: This phenomenon, often called "crashing out," is a classic sign of a compound exceeding its solubility limit in an aqueous environment.[1] this compound, like many heterocyclic aromatic compounds, is hydrophobic (LogP estimate: 3.46).[2] While it may dissolve readily in a 100% DMSO stock solution, its solubility drops dramatically when this stock is diluted into your aqueous assay buffer. The sudden shift in solvent polarity from a favorable organic environment to an unfavorable aqueous one causes the compound to precipitate out of solution.[3]

Q2: My DMSO stock solution is perfectly clear. Why does the compound only precipitate in the final assay well?

A: A clear stock solution in 100% DMSO is not a reliable indicator of aqueous solubility. This addresses the difference between kinetic and thermodynamic solubility.[4] When you dilute the DMSO stock into the buffer, you create a supersaturated state.[5] Kinetic solubility is the concentration at which the compound begins to precipitate under these non-equilibrium conditions, which is typical for high-throughput screening (HTS) formats.[5][6] Thermodynamic solubility, in contrast, is the true equilibrium solubility of the solid compound in the buffer, which is often significantly lower.[4][7] Your observation indicates the kinetic solubility limit has been breached.

Q3: What is the maximum final concentration of DMSO I should use in my assay?

A: This is a critical parameter that depends on the sensitivity of your specific assay and cell line. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[8] However, some sensitive primary cells may require concentrations below 0.1%.[8][9] It's crucial to remember that even at non-toxic levels, DMSO can influence biological activity.[10][11] Therefore, it is mandatory to include a vehicle control (assay buffer + identical final DMSO concentration) in all experiments to differentiate the compound's effect from the solvent's effect.[3]

Final DMSO Conc.General Cellular ToleranceRecommendation
< 0.1% High (Generally Safe)Recommended for sensitive assays or primary cells.[8][9]
0.1% - 0.5% Good (Widely Tolerated)A common range for many cell lines; vehicle control is essential.[8][10]
> 0.5% - 1.0% Variable (Use with Caution)Increased risk of artifacts and cytotoxicity; requires rigorous validation.[10][12]
> 1.0% Low (Not Recommended)High probability of inducing cell stress, membrane damage, or other off-target effects.[10][12]

Q4: Can the pH of my assay buffer affect the solubility of this compound?

A: Yes, significantly. The phenylamine moiety (an aniline derivative) and the quinoxaline nitrogens are weakly basic. In acidic conditions (lower pH), these nitrogen atoms can become protonated, forming a more polar and thus more water-soluble salt.[13][14][15] Conversely, in neutral or basic conditions (pH > 7), the compound will exist predominantly in its neutral, less soluble form. Therefore, adjusting the buffer pH downwards may be a viable strategy to enhance solubility, provided the pH change does not compromise the biological integrity of your assay.[16][17]

Part 2: Troubleshooting Guide & Step-by-Step Protocols

This section provides a logical workflow to diagnose and solve precipitation issues.

Troubleshooting_Workflow start Precipitation Observed in Assay Well check_conc Step 1: Review Compound and DMSO Concentration start->check_conc is_dmso_high Is final DMSO > 0.5%? check_conc->is_dmso_high reduce_dmso Action: Lower final DMSO concentration to ≤0.5%. Increase stock concentration if needed. is_dmso_high->reduce_dmso Yes is_compound_high Is compound concentration exceeding known solubility? is_dmso_high->is_compound_high No reduce_dmso->is_compound_high reduce_compound Action: Perform a dose-response experiment starting at a lower concentration. is_compound_high->reduce_compound Yes assess_solubility Step 2: Determine Kinetic Solubility in Assay Buffer is_compound_high->assess_solubility No reduce_compound->assess_solubility solubility_ok Is solubility sufficient for the desired concentration? assess_solubility->solubility_ok proceed Proceed with Assay solubility_ok->proceed Yes enhance_solubility Step 3: Implement Solubility Enhancement Strategy solubility_ok->enhance_solubility No

Caption: Troubleshooting workflow for compound precipitation.
Protocol 1: Determining Kinetic Solubility via Nephelometry

Nephelometry, or the measurement of scattered light, provides a rapid, high-throughput method to determine the concentration at which a compound precipitates.[6][18]

Objective: To find the kinetic solubility limit of this compound in your specific assay buffer.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Assay buffer (e.g., PBS, pH 7.4).

  • 96-well clear-bottom microplate.

  • Microplate reader with nephelometry or turbidity reading capabilities.

Methodology:

  • Prepare Compound Dilution Plate (in DMSO):

    • Create a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO. For example, in a 96-well plate, add 50 µL of DMSO to columns 2-12. Add 100 µL of 10 mM stock to column 1. Transfer 50 µL from column 1 to 2, mix, then 50 µL from 2 to 3, and so on. This creates a concentration range from 10 mM down to ~5 µM.

  • Prepare Assay Plate:

    • Add 98 µL of your assay buffer to the wells of a new 96-well plate. Include wells with buffer only for a baseline control.

  • Initiate Precipitation:

    • Using a multichannel pipette, transfer 2 µL from the DMSO dilution plate to the assay plate containing the buffer. This creates a 1:50 final dilution (and a final DMSO concentration of 2%).

    • Mix immediately by shaking on an orbital shaker for 30 seconds.

  • Incubation & Measurement:

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

    • Read the plate using a nephelometer, measuring light scattering units (LSU).[1]

  • Data Analysis:

    • Plot the LSU against the final compound concentration. The point at which the LSU signal sharply increases above the baseline (buffer + DMSO control) is the kinetic solubility limit.

Part 3: Advanced Solubility Enhancement Strategies

If the intrinsic solubility of your compound is insufficient for your assay requirements even after optimization, consider these advanced formulation strategies.

Enhancement_Strategy start Is a minor (2-10x) solubility increase sufficient? ph_adjust Strategy 1: pH Adjustment (for ionizable compounds) start->ph_adjust Yes is_major_increase_needed Is a major (>10x) solubility increase needed? start->is_major_increase_needed No cosolvency Strategy 2: Co-solvency (e.g., Ethanol, PEG) ph_adjust->cosolvency If pH change is not compatible is_major_increase_needed->ph_adjust No, re-evaluate cyclodextrin Strategy 3: Cyclodextrin Complexation is_major_increase_needed->cyclodextrin Yes solid_dispersion Strategy 4: Amorphous Solid Dispersions (Advanced) cyclodextrin->solid_dispersion If complexation is insufficient

Caption: Decision logic for selecting a solubility enhancement method.
StrategySolubility IncreaseComplexityPros & Cons
pH Adjustment Low to ModerateLowPro: Simple to implement.[19] Con: Only for ionizable compounds; may impact assay biology.[14]
Co-solvency Low to ModerateLowPro: Can be effective for some compounds.[20] Con: Risk of co-solvent toxicity in cell-based assays.[21]
Cyclodextrin Complexation Moderate to HighModeratePro: High biocompatibility, forms true solutions.[22][23] Con: Stoichiometry is compound-dependent; can be costly.[24]
Amorphous Solid Dispersions HighHighPro: Can significantly increase apparent solubility and dissolution.[25][26] Con: Requires specialized formulation expertise and equipment.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.[22][27][28] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[27]

Objective: To prepare a stock solution of the compound complexed with HP-β-CD to enhance aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (or other suitable organic solvent)

  • Deionized water

  • Magnetic stirrer and stir bar

Methodology:

  • Molar Ratio Determination: Start by preparing a complex with a 1:1 molar ratio of the compound to HP-β-CD. This can be optimized later if needed.

  • Dissolution:

    • Accurately weigh the compound and dissolve it in a minimal volume of ethanol.

    • In a separate, larger vessel, dissolve the corresponding molar amount of HP-β-CD in the desired final volume of deionized water. Gentle warming (40-50°C) can aid dissolution.

  • Complexation:

    • While vigorously stirring the HP-β-CD solution, slowly add the dissolved compound solution dropwise.

    • Allow the mixture to stir at room temperature for 24-48 hours. This extended time is crucial for the efficient formation of the inclusion complex.[3]

  • Final Preparation:

    • The resulting solution can be sterile-filtered (0.22 µm) for use in cell culture. This stock solution can then be diluted directly into your assay medium.

    • It is recommended to confirm the new, enhanced solubility of this complexed formulation using the nephelometry protocol described above.

By systematically addressing the physicochemical properties of this compound, researchers can generate more reliable and reproducible data, ensuring that assay outcomes reflect true biological activity rather than experimental artifacts caused by poor solubility.

References

stability and degradation of 4-Quinoxalin-2-yl-phenylamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Quinoxalin-2-yl-phenylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experimental results.

I. Understanding the Stability of this compound: An Overview

This compound is a heterocyclic compound with a quinoxaline core linked to a phenylamine moiety. The stability of this molecule in solution is paramount for accurate biological and chemical studies. Degradation can lead to a loss of potency, the formation of potentially interfering byproducts, and misleading experimental data. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.

The quinoxaline ring system, while aromatic, possesses nitrogen atoms that can influence its electronic properties and reactivity. The secondary amine linkage is a potential site for oxidation and hydrolysis, particularly under harsh conditions. Understanding these potential liabilities is the first step in designing robust experimental protocols.

II. Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a color change over time. What could be the cause?

A color change, typically to a yellow or brown hue, is a common indicator of degradation. This is often due to oxidation of the phenylamine moiety or reactions involving the quinoxaline ring, leading to the formation of conjugated, chromophoric degradation products. It is crucial to investigate the cause and extent of this degradation.

Q2: I am observing a loss of my compound's peak area in my HPLC analysis after storing the solution for a short period. Why is this happening?

A decrease in the peak area of the parent compound strongly suggests degradation. The rate of degradation can be influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents in your solvent or buffer.[1]

Q3: What are the most critical factors to control to ensure the stability of this compound in solution?

Based on the structure, the most critical factors to control are:

  • pH: The compound's stability is likely pH-dependent. Both acidic and basic conditions can promote hydrolysis of the amine linkage or alterations to the quinoxaline ring.

  • Light: Quinoxaline derivatives can be susceptible to photodegradation.[2] It is advisable to protect solutions from light, especially during long-term storage or prolonged experiments.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. Using de-gassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Temperature: Elevated temperatures will accelerate the rate of all potential degradation reactions.[3]

III. Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during your experiments with this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram Formation of degradation products.Perform a forced degradation study to identify potential degradants. Adjust storage conditions (e.g., lower temperature, protect from light, use fresh solutions).
Poor reproducibility of bioassay results Degradation of the active compound in the assay medium.Assess the stability of the compound in your specific assay buffer and under the assay conditions (e.g., temperature, incubation time). Prepare fresh solutions for each experiment.
Precipitation of the compound in aqueous buffer Poor aqueous solubility, which can be exacerbated by degradation leading to less soluble products.Optimize the formulation by using co-solvents (e.g., DMSO, ethanol) or adjusting the pH to a range where the compound is more soluble and stable.[4]
Loss of compound during sample preparation Adsorption to plasticware or degradation due to harsh extraction conditions.Use low-adsorption labware. Evaluate the stability of the compound under your specific sample processing conditions.

IV. Experimental Protocols

To systematically investigate the stability of this compound, a forced degradation study is recommended.[1][3] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

A. Forced Degradation Protocol

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep an aliquot of the stock solution in a solid form and in solution at 60°C for 48 hours.

    • Photodegradation: Expose an aliquot of the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

B. Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent this compound from all its potential degradation products.

Typical Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by a UV scan).

  • Column Temperature: 30°C

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.[5]

V. Potential Degradation Pathways

Based on the chemical structure of this compound and general knowledge of related compounds, the following degradation pathways are plausible.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation parent This compound hydrolysis_product1 Quinoxalin-2-ol parent->hydrolysis_product1 Acid/Base Hydrolysis hydrolysis_product2 Aniline parent->hydrolysis_product2 Acid/Base Hydrolysis parent_ox This compound oxidation_product1 N-oxide derivatives on Quinoxaline ring parent_ox->oxidation_product1 Oxidizing agents (e.g., H₂O₂) oxidation_product2 Oxidized Phenylamine Moiety (e.g., quinone-imine) parent_ox->oxidation_product2 Oxidizing agents (e.g., H₂O₂) parent_photo This compound photo_product1 Dimerization products parent_photo->photo_product1 UV/Vis light photo_product2 Ring cleavage products parent_photo->photo_product2 UV/Vis light

Caption: Plausible degradation pathways for this compound.

Hydrolytic Pathway: Under acidic or basic conditions, the C-N bond between the quinoxaline ring and the phenylamine group could be susceptible to cleavage, potentially yielding quinoxalin-2-ol and aniline as primary degradation products.

Oxidative Pathway: The nitrogen atoms in the quinoxaline ring and the secondary amine are potential sites for oxidation.[6][7] Exposure to oxidizing agents like hydrogen peroxide or even atmospheric oxygen could lead to the formation of N-oxides on the quinoxaline ring or oxidation of the phenylamine group to form species like quinone-imines, which are often colored.

Photolytic Pathway: Quinoxaline derivatives have been shown to undergo photodegradation, which can involve complex reactions such as dimerization or ring cleavage upon exposure to UV or visible light.[2]

VI. Workflow for Stability Assessment

The following diagram outlines a systematic approach to assessing the stability of this compound in your experimental setup.

G start Start: Stability Concern define_conditions Define Experimental Conditions (Solvent, pH, Temp, Light) start->define_conditions prep_solution Prepare Fresh Solution of This compound define_conditions->prep_solution initial_analysis Initial Analysis (t=0) (HPLC, UV-Vis) prep_solution->initial_analysis stress_exposure Expose Solution to Conditions for a Defined Time initial_analysis->stress_exposure final_analysis Final Analysis (t=x) (HPLC, UV-Vis) stress_exposure->final_analysis compare_results Compare Initial and Final Results final_analysis->compare_results decision Significant Degradation? compare_results->decision optimize Optimize Conditions (e.g., lower temp, protect from light) decision->optimize Yes proceed Proceed with Experiment decision->proceed No optimize->define_conditions

Caption: Systematic workflow for assessing solution stability.

VII. Concluding Remarks

A thorough understanding of the stability and degradation of this compound is essential for generating reliable and reproducible data. By proactively addressing potential stability issues through careful experimental design and the use of appropriate analytical techniques, researchers can ensure the integrity of their findings. This guide provides a foundational framework for these efforts. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Synthesis of 4-Quinoxalin-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Quinoxalin-2-yl-phenylamine. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind experimental choices to empower you to troubleshoot and optimize your synthetic routes effectively. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and what are the key considerations for each?

There are three principal synthetic strategies for the preparation of this compound, each with its own set of advantages and potential challenges:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming the C-N bond between 2-chloroquinoxaline and aniline. It generally offers high yields and good functional group tolerance. However, careful optimization of the catalyst, ligand, and base is crucial to minimize side reactions.

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of 2-chloroquinoxaline with aniline, where the electron-deficient quinoxaline ring is activated towards nucleophilic attack. While conceptually simpler than a cross-coupling reaction, it may require elevated temperatures and can be susceptible to side reactions depending on the reaction conditions and the presence of other nucleophiles.

  • Condensation Reaction: This classical approach involves the condensation of a 1,2-dicarbonyl compound (e.g., phenylglyoxal) with an unsymmetrical 1,2-diaminobenzene derivative. The primary challenge with this method is controlling the regioselectivity to obtain the desired 2-substituted quinoxaline isomer.

The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific challenges encountered in your laboratory.

Troubleshooting Guide: Minimizing Side Products

This section provides a detailed breakdown of common side products for each synthetic route and strategies to mitigate their formation.

Scenario 1: Buchwald-Hartwig Amination

"I am attempting the Buchwald-Hartwig amination of 2-chloroquinoxaline with aniline, but I am observing significant formation of byproducts, leading to a low yield of my desired this compound."

The Buchwald-Hartwig amination, while powerful, is not without its potential pitfalls. The most common side products are a result of competing reaction pathways within the catalytic cycle.

Potential Side Products and Their Formation Mechanisms:

  • Hydrodehalogenation: The replacement of the chlorine atom on the quinoxaline ring with a hydrogen atom, yielding quinoxaline as a major byproduct. This occurs through a competing β-hydride elimination pathway from the palladium-amido intermediate, followed by reductive elimination.[1]

  • Diaryl- and Triarylamine Formation: The coupling of aniline with the desired product or with itself can lead to the formation of higher-order amine byproducts. This is more prevalent with highly active catalysts or under prolonged reaction times.

  • Formation of Aryl Alcohol: In the presence of hydroxide ions (which can be present in some bases or as impurities), the palladium-halide intermediate can react to form the corresponding quinoxalin-2-ol.[2]

Visualizing the Buchwald-Hartwig Catalytic Cycle and Side Reactions:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + 2-Chloroquinoxaline AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Aniline Amido Pd(II)-Amido Complex AmineCoord->Amido - Base-H⁺X⁻ Amido->Pd0 Product This compound Amido->Product Reductive Elimination BetaHydride β-Hydride Elimination Amido->BetaHydride Side Reaction Hydrodehalogenation Hydrodehalogenation (Quinoxaline) BetaHydride->Hydrodehalogenation Reductive Elimination SNAr_Mechanism Start 2-Chloroquinoxaline + Aniline Meisenheimer Meisenheimer Complex (Intermediate) Start->Meisenheimer Nucleophilic Attack Benzyne Benzyne Intermediate Start->Benzyne Harsh Conditions (Strong Base, High Temp) Product This compound Meisenheimer->Product Elimination of Cl⁻ Isomers Isomeric Products Benzyne->Isomers Nucleophilic Attack Condensation_Regioselectivity Diamine 4-Amino-1,2-phenylenediamine Attack_A Attack at Carbonyl A Diamine->Attack_A Attack_B Attack at Carbonyl B Diamine->Attack_B Dicarbonyl Phenylglyoxal Dicarbonyl->Attack_A Dicarbonyl->Attack_B Product_Desired This compound (Desired Isomer) Attack_A->Product_Desired Product_Isomer Isomeric Byproduct Attack_B->Product_Isomer

References

Technical Support Center: Refining Bioassay Protocols for 4-Quinoxalin-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 4-Quinoxalin-2-yl-phenylamine. This guide is designed to provide in-depth, practical advice to help you navigate the complexities of bioassay development and execution. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with field-tested experience to empower you to generate robust, reproducible, and meaningful data.

This document is structured to anticipate and address the common and not-so-common challenges you may face. We will move from foundational frequently asked questions to detailed troubleshooting guides for specific assays, complete with step-by-step protocols and the rationale behind key experimental choices.

A Note on Initial Assumptions: While the quinoxaline scaffold is associated with a broad range of biological activities, for the purpose of providing concrete and actionable guidance, this document will proceed with the scientifically-grounded assumption that this compound is being investigated as a putative inhibitor of a generic protein tyrosine kinase. Furthermore, we will assume it exhibits solubility characteristics common to many heterocyclic small molecules, requiring an organic solvent like DMSO for initial stock preparation. These assumptions will allow us to build relevant and detailed experimental frameworks.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions researchers often have when beginning to work with a new small molecule like this compound.

Q1: How should I prepare and store my stock solution of this compound?

A1: Proper handling and storage of your compound is the first critical step to ensure experimental reproducibility.[1][2][3]

  • Solubilization: Based on its chemical structure (LogP ~3.46), this compound is predicted to have low aqueous solubility.[4] We recommend preparing a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO). To ensure complete solubilization, vortexing and gentle warming (37°C) may be necessary.

  • Storage: Aliquot the DMSO stock solution into small, single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.[2] Store these aliquots at -20°C or -80°C in tightly sealed, low-retention tubes.

  • Working Dilutions: For experiments, create intermediate dilutions from the stock solution in your assay buffer or cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations (>0.5%) can be toxic to cells or interfere with enzyme activity.

Q2: I'm seeing inconsistent results between experiments. What are the most common sources of variability?

A2: Inconsistent results often stem from a few key areas:

  • Compound Handling: As mentioned in Q1, repeated freeze-thaw cycles of your stock solution can lead to variability in the effective concentration. Always use fresh aliquots for each experiment.

  • Pipetting and Dilutions: Inaccurate pipetting, especially when performing serial dilutions, can introduce significant errors. Ensure your pipettes are calibrated and use proper techniques, such as reverse pipetting for viscous solutions like DMSO stocks.[5]

  • Cell-Based Assay Variability: Factors such as cell passage number, seeding density, and confluence can all impact the cellular response to a compound. It is crucial to maintain consistent cell culture practices.

  • Assay Conditions: Minor variations in incubation times, temperature, or reagent concentrations can lead to significant differences in results. Adhere strictly to your established protocol.

Q3: My compound seems to be interfering with my colorimetric/fluorescent assay readout. How can I confirm this?

A3: This is a common issue with small molecules. You can diagnose this with a simple cell-free control experiment.[6]

  • Procedure: Set up your assay plate with all components (medium, buffer, assay reagents) except for the cells or enzyme. Add your compound at the same concentrations used in your main experiment.

  • Interpretation: If you observe a change in absorbance or fluorescence in the absence of a biological component, it indicates your compound is directly interacting with the assay reagents. For example, some compounds can directly reduce tetrazolium salts (like MTT or MTS), leading to a false-positive signal in cell viability assays.[7][8]

Part 2: Troubleshooting Guides for Key Bioassays

This section provides detailed troubleshooting for assays commonly used to characterize kinase inhibitors.

Guide 1: In Vitro Kinase Inhibition Assays

These assays are fundamental for determining the direct inhibitory effect of your compound on a purified kinase.

Issue 1: High Variability Between Replicate Wells

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to dispense across the plate.[5]
Incomplete Mixing Gently mix the plate on an orbital shaker after adding each reagent, especially the compound and ATP.
Edge Effects In 96-well plates, the outer wells are more prone to evaporation. Avoid using the outermost wells for critical samples or ensure proper plate sealing and humidification during incubation.

Issue 2: No or Weak Inhibition Observed

Potential Cause Troubleshooting Step
Incorrect ATP Concentration The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration. If the ATP concentration in your assay is too high, it can outcompete your inhibitor. Determine the Michaelis-Menten constant (Km) for ATP for your kinase and run the assay at or below the Km value.[9]
Inactive Compound Verify the integrity of your compound stock. Run a positive control with a known inhibitor for your target kinase to ensure the assay is working correctly.
Enzyme Concentration Too High If the enzyme concentration is too high, the amount of product formed may be outside the linear range of the assay. Perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range.[10]
Compound Solubility Issues The compound may be precipitating out of solution at the tested concentrations in the aqueous assay buffer. Visually inspect the wells for precipitation. You can also measure compound solubility in the assay buffer. Consider adding a small amount of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer to improve solubility, but first verify that it does not inhibit your enzyme.[11]

Workflow for a Robust In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, ATP) add_components Add Enzyme, Substrate, and Compound to Plate prep_reagents->add_components prep_compound Prepare Compound Dilutions (in DMSO, then Assay Buffer) prep_compound->add_components pre_incubate Pre-incubate (15 min, RT) to allow inhibitor binding add_components->pre_incubate initiate_reaction Initiate Reaction (Add ATP) pre_incubate->initiate_reaction incubate Incubate (e.g., 60 min, 30°C) initiate_reaction->incubate stop_reaction Stop Reaction (if necessary) incubate->stop_reaction detect_signal Detect Signal (Luminescence, Fluorescence, etc.) stop_reaction->detect_signal plot_data Plot % Inhibition vs. [Compound] detect_signal->plot_data calc_ic50 Calculate IC50 Value (Non-linear regression) plot_data->calc_ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Guide 2: Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS)

These assays are used to assess the effect of your compound on cell health and proliferation.

Issue 1: Artificially High Cell Viability (False Positives)

Potential Cause Troubleshooting Step
Direct Reduction of Tetrazolium Salt As discussed in the FAQs, your compound may be chemically reducing the assay reagent. Run a cell-free control to confirm. If interference is observed, switch to a non-tetrazolium-based assay.[7][8]
Compound Precipitation Precipitated compound can scatter light, leading to artificially high absorbance readings. Visually inspect the wells and consider filtering the final solution before reading if necessary.

Issue 2: High Background Signal

Potential Cause Troubleshooting Step
Phenol Red Interference The phenol red in some culture media can interfere with absorbance readings. Use phenol red-free medium during the assay incubation period.[12]
Contamination Microbial contamination can lead to high metabolic activity and a false-positive signal. Regularly check your cell cultures for contamination.

Recommended Alternative Cell Viability Assays

If you suspect interference with tetrazolium-based assays, consider these alternatives with different mechanisms:

Assay Type Principle Advantages
ATP-based (e.g., CellTiter-Glo®) Measures ATP levels, a key indicator of metabolically active cells.[13]High sensitivity, less prone to interference from colored or reducing compounds.
Protease-based Measures the activity of a protease that is only active in viable cells.[14]Homogeneous assay format, good for high-throughput screening.
Real-time, impedance-based Measures changes in electrical impedance as cells proliferate and adhere to the plate.Non-invasive, allows for continuous monitoring of cell health over time.

Troubleshooting Decision Tree for Cell Viability Assays

Caption: Decision tree for troubleshooting cell viability assay results.

Guide 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that your compound directly binds to its intended target within the complex environment of a cell.[15][16][17]

Issue 1: No or Small Thermal Shift Observed

Potential Cause Troubleshooting Step
Low Compound Permeability/High Efflux The compound may not be reaching a high enough intracellular concentration to saturate the target. Consider increasing the incubation time or using cell lines with lower expression of efflux pumps.
Weak Target Engagement The binding affinity of your compound may be too low to induce a significant thermal stabilization. This is a valid result, though it may indicate the need for further chemical optimization of the compound.
Suboptimal Heating Temperature The chosen heating temperature may be too high or too low to be in the dynamic range of the target protein's melting curve. You must first establish the melting curve of the target protein in the absence of the compound to identify the optimal temperature for the isothermal dose-response experiment.[16]

Issue 2: High Variability in Western Blot Signal

Potential Cause Troubleshooting Step
Inconsistent Lysis/Sample Handling Ensure complete cell lysis and consistent handling of the soluble fraction after centrifugation. Normalize protein concentrations before loading onto the gel.
Poor Antibody Quality Use a high-quality, validated antibody specific for your target protein to ensure a clean and reproducible signal.

Part 3: Detailed Experimental Protocols

Protocol 1: Generic In Vitro Tyrosine Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted for a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures ADP production.

  • Reagent Preparation:

    • Prepare 2X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare 2X substrate solution in 2X Kinase Buffer.

    • Prepare a 2X solution of the purified tyrosine kinase in 2X Kinase Buffer.

    • Prepare a 2X ATP solution in 2X Kinase Buffer (concentration should be at the determined Km).

    • Prepare a serial dilution of this compound in 100% DMSO, then dilute further in 1X Kinase Buffer to create 4X final concentrations.

  • Assay Procedure (in a 384-well plate):

    • Add 2.5 µL of the 4X compound dilutions or vehicle (DMSO in buffer) to the appropriate wells.

    • Add 5 µL of the 2X kinase/substrate mix to all wells.

    • Mix the plate on an orbital shaker for 1 minute.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of 2X ATP solution to all wells.

    • Mix the plate and incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., for ADP-Glo™, add 10 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then add 20 µL of Kinase Detection Reagent and incubate for 30 minutes).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to your controls (0% inhibition for vehicle-only wells, 100% inhibition for no-enzyme wells).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay using an ATP-based Luminescent Readout (e.g., CellTiter-Glo®)
  • Cell Seeding:

    • Seed your cells of interest in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[6]

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

References

troubleshooting inconsistent results with 4-Quinoxalin-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Quinoxalin-2-yl-phenylamine. This resource is tailored for researchers, medicinal chemists, and drug development professionals who are actively working with this compound. In the following sections, we will address common challenges and frequently asked questions encountered during the synthesis, purification, handling, and characterization of this compound, providing in-depth, field-proven insights to ensure the success of your experiments.

Section 1: Synthesis and Purification

The synthesis of 2-arylquinoxalines, such as this compound, can be approached through several synthetic routes. The classical and most common method involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. However, variations and alternative methods, such as palladium-catalyzed cross-coupling reactions, offer different advantages and challenges.

Q1: My synthesis of this compound is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

A1: Low yields in the synthesis of this compound are a common issue and can often be attributed to several factors, primarily related to the classical condensation method between an o-phenylenediamine and a 2-oxo-2-arylacetic acid derivative.[1][2]

Common Causes for Low Yield:

  • Suboptimal Reaction Conditions: The condensation reaction often requires heating, and the temperature and reaction time are critical parameters. Insufficient heating can lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause degradation of starting materials or the product.[1] The choice of solvent is also crucial; while ethanol or acetic acid are commonly used, they may not be optimal for all substrates.[3]

  • Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the 2-oxo-2-(4-aminophenyl)acetic acid derivative can lead to the formation of side products, consuming the reactants and lowering the yield of the desired quinoxaline.

  • Side Reactions: Undesired side reactions can complicate the reaction mixture and make purification difficult. For instance, self-condensation of the dicarbonyl compound or oxidation of the o-phenylenediamine can occur under harsh conditions.

  • Catalyst Inefficiency: While many condensation reactions are run without a catalyst, acid catalysts can accelerate the reaction. However, an inappropriate choice or concentration of the catalyst can lead to side reactions and degradation.[4]

Troubleshooting and Optimization Strategies:

ParameterRecommendationRationale
Reaction Temperature Screen a range of temperatures (e.g., 60-100 °C).To find the optimal balance between reaction rate and product stability.
Solvent Consider alternative solvents like toluene or greener options like hexafluoroisopropanol (HFIP).[3]Solvent polarity and boiling point can significantly impact reaction kinetics and solubility of reactants.
Catalyst If uncatalyzed, consider adding a catalytic amount of a mild acid (e.g., acetic acid). If using a catalyst, screen different options like Lewis acids or solid acid catalysts.[4]A catalyst can lower the activation energy of the reaction, allowing for milder conditions and potentially higher yields.
Reaction Time Monitor the reaction progress by Thin Layer Chromatography (TLC).To determine the optimal reaction time and avoid product degradation from prolonged heating.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation of the aniline and o-phenylenediamine starting materials.

Q2: I am observing multiple spots on my TLC after the synthesis of this compound. What are the potential side products and how can I improve the reaction's selectivity?

A2: The formation of multiple products is a frequent challenge in quinoxaline synthesis. Understanding the potential side reactions is key to improving selectivity.

Potential Side Products:

  • Isomers: If a substituted o-phenylenediamine is used, the condensation can occur at two different positions, leading to the formation of regioisomers.

  • Over-oxidation Products: The quinoxaline ring system can be susceptible to oxidation, especially if the reaction is exposed to air at high temperatures for extended periods. This can lead to the formation of N-oxides.[5]

  • Products from Impurities: Impurities in the starting materials can lead to a variety of side products. For example, if the dicarbonyl starting material is not pure, you may form other quinoxaline derivatives.

Strategies to Improve Selectivity:

  • Purify Starting Materials: Ensure the purity of both the o-phenylenediamine and the dicarbonyl compound before starting the reaction. Recrystallization or column chromatography are common purification methods.

  • Control Reaction Temperature: As mentioned previously, maintaining the optimal temperature can prevent the formation of degradation and side products.

  • Use of a Catalyst: Certain catalysts can enhance the regioselectivity of the condensation reaction.[6]

  • Microwave-Assisted Synthesis: This technique can often reduce reaction times and improve yields and selectivity by providing rapid and uniform heating.[7]

Q3: What is the best method to purify crude this compound?

A3: The purification of this compound typically involves recrystallization or column chromatography. The choice of method depends on the nature and quantity of the impurities.

Recrystallization Protocol:

Recrystallization is often the most effective method for removing small amounts of impurities and obtaining a highly crystalline product.[1]

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, methanol, ethyl acetate, and toluene.[8]

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally results in larger, purer crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography:

If recrystallization is ineffective, or if there are multiple, similarly soluble impurities, column chromatography is the preferred method.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of quinoxaline derivatives.

  • Mobile Phase: A solvent system of hexane and ethyl acetate in varying ratios is a good starting point for determining the optimal mobile phase. The polarity can be gradually increased to elute the desired compound.

Section 2: Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity and purity of this compound.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to light, moisture, and air should be minimized. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) is recommended.

Q5: Is this compound sensitive to air or moisture?

Q6: What are the general safety precautions I should take when handling this compound?

A6: As with any chemical compound, proper safety precautions should be observed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[10]

  • Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[10]

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for detailed safety information before handling the compound.[10][12]

Section 3: Analytical Characterization

Accurate analytical characterization is essential to confirm the identity and purity of synthesized this compound.

Q7: What are the expected signals in the 1H and 13C NMR spectra of this compound?

Expected 1H NMR Signals (in CDCl3 or DMSO-d6):

ProtonsExpected Chemical Shift (ppm)Multiplicity
Amine (-NH2)3.5 - 5.0 (broad singlet)s (br)
Phenyl H (ortho to -NH2)6.7 - 6.9d
Phenyl H (meta to -NH2)7.2 - 7.4d
Quinoxaline H7.6 - 8.2m
Quinoxaline H (singlet)~8.7s

Expected 13C NMR Signals (in CDCl3 or DMSO-d6):

CarbonsExpected Chemical Shift (ppm)
Phenyl C (para to -NH2)115 - 120
Phenyl C (ortho to -NH2)118 - 122
Quinoxaline C128 - 132
Phenyl C (meta to -NH2)129 - 131
Quinoxaline C (quaternary)140 - 145
Phenyl C (ipso to -NH2)145 - 150
Quinoxaline C (ipso to N)150 - 155

Q8: How can I confirm the molecular weight of my synthesized this compound?

A8: Mass spectrometry is the most direct method for confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly useful as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[13][14] The expected exact mass for C14H11N3 is 221.0953.

Q9: What is the expected melting point of this compound?

A9: A specific melting point for this compound is not consistently reported in the available literature. However, a related compound, 4-quinoxalin-2-ylphenol, has a reported melting point of 204 °C.[16] It is reasonable to expect a melting point in a similar range, although the amine group may lead to differences in crystal packing and melting point.

Q10: What is the solubility of this compound in common laboratory solvents?

SolventPredicted SolubilityRationale
Water LowThe molecule is largely nonpolar due to the two aromatic rings.
Methanol, Ethanol Sparingly to Moderately SolubleThe amine and quinoxaline nitrogens can form hydrogen bonds with protic solvents.
Dichloromethane, Chloroform SolubleGood solubility is expected in moderately polar aprotic solvents.
Ethyl Acetate Moderately Soluble
Hexane, Toluene LowThe polar amine and nitrogen heterocycle reduce solubility in nonpolar solvents.
DMSO, DMF Highly SolubleThese polar aprotic solvents are generally good solvents for a wide range of organic compounds.[17]

It is always recommended to perform a small-scale solubility test to confirm the appropriate solvent for your specific application.

Section 4: Advanced Troubleshooting and Method Development

For researchers pushing the boundaries of their work with this compound, this section addresses more complex challenges.

Q11: I am considering a palladium-catalyzed cross-coupling approach to synthesize this compound. What are the key challenges and how can I overcome them?

A11: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation. However, they can be challenging when working with nitrogen-containing heterocycles like quinoxalines.

Key Challenges:

  • Catalyst Poisoning: The nitrogen atoms in the quinoxaline ring can coordinate to the palladium catalyst, leading to deactivation and low yields.[18]

  • Difficult Oxidative Addition: If using an electron-rich aryl halide, the oxidative addition step of the catalytic cycle can be slow.[19]

  • Side Reactions: Homocoupling of the organometallic reagent or the aryl halide can occur, leading to undesired byproducts.

Troubleshooting and Optimization:

  • Ligand Selection: The choice of ligand is critical to prevent catalyst poisoning and facilitate the catalytic cycle. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can sterically hinder the coordination of the quinoxaline nitrogen to the palladium center.[18][20]

  • Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh3)4 or Pd2(dba)3, can sometimes be more effective than in situ generation from a Pd(II) precursor.[18]

  • Base Selection: The choice of base is crucial and depends on the specific coupling reaction. For Suzuki couplings, inorganic bases like K2CO3 or K3PO4 are common, while for Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often used. The base should be carefully chosen to be compatible with the functional groups in the starting materials.

  • Anhydrous and Inert Conditions: These reactions are highly sensitive to oxygen and moisture. It is essential to use dry solvents and reagents and to maintain a strictly inert atmosphere throughout the reaction.[21]

Visualizing the Synthetic Pathway

To provide a clearer understanding of the synthetic process, the following diagram illustrates a general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A o-phenylenediamine C Reaction Vessel (Solvent, Heat, +/- Catalyst) A->C B 2-oxo-2-(4-aminophenyl)acetic acid derivative B->C D Crude Product C->D Reaction Completion E Recrystallization or Column Chromatography D->E F Purified this compound E->F G NMR, MS, MP F->G

Caption: General workflow for the synthesis and purification of this compound.

References

Technical Support Center: Optimization of Dosage for In Vivo Studies of 4-Quinoxalin-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-Quinoxalin-2-yl-phenylamine. This guide is designed to provide practical, in-depth answers to common questions and troubleshooting scenarios encountered during the critical phase of in vivo dose optimization. As there is limited specific published data on the in vivo application of this compound, this document synthesizes established principles of preclinical drug development with available information on the broader quinoxaline class of compounds to provide a robust framework for your experimental design.

Section 1: Initial Dose Estimation & Study Design

The first crucial step in any in vivo study is selecting a safe and potentially efficacious starting dose. This section addresses the foundational questions of where to begin.

FAQ 1: How do I determine a starting dose for this compound when there is no prior in vivo data?

Determining a starting dose in the absence of direct literature is a multi-faceted process that relies on indirect data and established pharmacological principles.[1] A robust approach involves integrating information from three key areas:

  • In Vitro to In Vivo Extrapolation: Utilize your in vitro data, such as the IC50 or EC50 value. While not a direct conversion, this data provides a benchmark for the concentration required to elicit a biological effect at the cellular level.

  • Literature Review of Analogues: The quinoxaline scaffold is present in numerous compounds with diverse biological activities.[2] Researching quinoxaline derivatives with similar structural motifs or intended biological targets can provide a valuable starting point. For instance, various quinoxaline derivatives have been studied in vivo with reported effective doses ranging from 1 mg/kg to over 30 mg/kg for indications like anticonvulsant activity, while others have shown toxicity in the 30-120 mg/kg range.[3][4][5]

  • Acute Toxicity Estimation: Before initiating efficacy studies, a preliminary acute toxicity or dose-ranging study in a small number of animals is essential to establish the Maximum Tolerated Dose (MTD).[6] This is the highest dose that can be administered without causing unacceptable toxicity.[1]

Table 1: Approaches for Initial Dose Estimation

ApproachDescriptionKey Considerations
In Vitro Data Use IC50/EC50 values as a guide for the required concentration at the target.This does not account for ADME (Absorption, Distribution, Metabolism, Excretion) properties in a whole organism. It is a theoretical starting point only.
Analog Data Review published in vivo studies of structurally similar quinoxaline compounds.The biological target and pharmacokinetic profile may differ significantly. Use this to establish a broad range (e.g., 1-100 mg/kg) to test.
Dose Escalation Start with a very low dose and escalate in subsequent cohorts of animals.This is the most practical and safest empirical method. A logarithmic dose spacing (e.g., 1, 10, 100 mg/kg) is often efficient for a pilot study.[6]
FAQ 2: What is the most critical preliminary study I should run?

The most critical initial experiment is a dose-range finding study (also known as an MTD study). The goal is to identify a dose range that is both safe and shows signs of biological activity.[7] This study will define the upper and lower limits for your subsequent, more detailed efficacy studies.

Below is a logical workflow for approaching dose optimization, starting from foundational data and moving towards definitive efficacy testing.

G cluster_0 Phase 1: Dose Estimation cluster_1 Phase 2: In Vivo Safety & Range Finding cluster_2 Phase 3: Efficacy Testing cluster_4 Phase 4: Refinement A In Vitro Data (IC50/EC50) C Select Initial Dose Range (e.g., 0.1 - 100 mg/kg) A->C B Literature Review (Analog Compounds) B->C D Conduct Acute Dose-Ranging Study (Small Animal Cohorts) C->D E Determine Maximum Tolerated Dose (MTD) & No Observed Adverse Effect Level (NOAEL) D->E F Design Efficacy Study (3-4 Doses Below MTD) E->F G Evaluate Dose-Response Relationship & Determine Minimum Effective Dose (MED) F->G H Pharmacokinetic (PK) Studies G->H I Optimize Dosing Regimen (Frequency, Route) H->I

Caption: Workflow for In Vivo Dose Optimization.

Section 2: Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting a dose-range finding study, a critical component of any in vivo research involving a novel compound.

Protocol: In Vivo Dose-Range Finding Study in Mice

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for this compound.

Materials:

  • This compound

  • Appropriate vehicle for solubilization (e.g., DMSO, saline, corn oil). Note: Vehicle choice is critical and must be tested for toxicity alone.

  • Healthy, age- and weight-matched mice (e.g., C57BL/6), n=3-5 per group.

  • Standard animal housing and monitoring equipment.

  • Dosing equipment (e.g., gavage needles, syringes).

Methodology:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least 7 days before the experiment.

  • Group Allocation: Randomly assign animals to at least 4-5 groups, including a vehicle control group and at least three dose levels of the test compound.[8]

  • Dose Selection: Based on preliminary information, select a broad range of doses with logarithmic spacing. For example:

    • Group 1: Vehicle Control

    • Group 2: 1 mg/kg

    • Group 3: 10 mg/kg

    • Group 4: 100 mg/kg

  • Formulation Preparation: Prepare the dosing solutions. Ensure this compound is fully dissolved or homogenously suspended in the vehicle. The stability of the formulation should be assessed.[8]

  • Administration: Administer the compound via the intended route of administration (e.g., intraperitoneal (IP), oral (PO), intravenous (IV)). Record the precise time of dosing for each animal.

  • Monitoring & Data Collection: Monitor animals daily for a minimum of 7-14 days for:

    • Clinical Signs of Toxicity: Observe for changes in posture, activity levels, grooming, and any signs of distress (e.g., ruffled fur, lethargy).

    • Body Weight: Record the body weight of each animal daily. A weight loss of >20% is typically considered a sign of severe toxicity.

    • Mortality: Record any deaths.

  • Data Analysis: The MTD is defined as the highest dose that does not result in mortality, a body weight loss of more than 20%, or other severe clinical signs of toxicity. The No Observed Adverse Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.[9][10]

Section 3: Troubleshooting Common In Vivo Issues

Even with careful planning, challenges can arise. This section addresses common problems in a question-and-answer format.

FAQ 3: I am not observing the expected therapeutic effect, even at high doses. What should I do?

A lack of efficacy can stem from multiple factors. It is crucial to systematically investigate the potential causes. A discrepancy between in vitro and in vivo results is a common challenge.[8]

G A No In Vivo Efficacy Observed B Is the Dose High Enough? A->B C Is the Compound Reaching the Target? B->C Yes E Action: Conduct Dose Escalation Study (Push towards MTD) B->E No D Is the Formulation Stable & Soluble? C->D No F Action: Conduct Pharmacokinetic (PK) Study (Measure plasma/tissue concentration) C->F Unsure G Action: Reformulate Compound (Improve solubility/stability) D->G No

Caption: Decision Tree for Troubleshooting Lack of Efficacy.

Troubleshooting Steps:

  • Verify the Dose: Ensure the administered dose is not too low. If your initial studies were conservative, a dose-escalation study is necessary to explore higher concentrations, up to the MTD.[6]

  • Investigate Bioavailability: The compound may have poor absorption or be metabolized too quickly. A pharmacokinetic (PK) study is essential to determine the compound's concentration in plasma and target tissues over time.[8] The quinoxaline class of compounds can have variable half-lives in different species.[11]

  • Check Formulation: The physical properties of your dosing solution are critical. If this compound precipitates out of solution or degrades in the vehicle, the actual dose delivered will be lower than intended.[12] Always check the solubility and stability of your formulation.

  • Re-evaluate the Animal Model: Ensure the chosen animal model is appropriate and relevant to the human disease you are modeling.[6]

FAQ 4: I am observing high variability in my results between animals in the same group. How can I reduce this?

High variability can obscure real treatment effects. Several factors can contribute:

  • Animal Variability: Ensure all animals are age- and weight-matched and from a reliable vendor. Increasing the sample size (n) per group can improve statistical power.[8]

  • Inconsistent Administration: The technique of administration (e.g., injection angle and speed for IV, correct placement for PO gavage) can significantly impact bioavailability. Standardize all procedures with a detailed protocol.[8]

  • Formulation Instability: An inconsistent suspension or solution will lead to variable dosing. Ensure your formulation is homogenous for every dose administered.

FAQ 5: My animals are showing signs of toxicity at doses I expected to be safe. What are the next steps?
  • Stop and Re-evaluate: Immediately halt the study in that cohort.

  • Dose De-escalation: The true MTD is lower than anticipated. Redesign your study with lower doses.

  • Consider the Mechanism: Quinoxaline derivatives can have various mechanisms of action, including acting as DNA-damaging agents, which can lead to toxicity.[13][14] The observed toxicity might be an on-target effect that occurs at a lower dose than the intended therapeutic effect.

  • Refine the Dosing Regimen: Consider less frequent dosing or a different route of administration that might reduce peak plasma concentrations and associated toxicity.[6]

Table 2: Troubleshooting Guide for Common In Vivo Issues

IssuePotential Cause(s)Recommended Action(s)
Lack of Efficacy Dose too low; Poor bioavailability; Formulation instability; Inappropriate animal model.Conduct dose-escalation study; Perform PK analysis; Verify formulation solubility/stability; Re-evaluate model relevance.
High Variability Biological differences in animals; Inconsistent dosing technique; Non-homogenous formulation.Increase sample size (n); Standardize administration protocol; Ensure consistent formulation preparation.
Unexpected Toxicity MTD is lower than predicted; On-target toxicity; Rapid absorption leading to high Cmax.Halt study and de-escalate dose; Investigate mechanism of toxicity; Modify dosing frequency or route of administration.

References

Validation & Comparative

A Comparative Guide to the Validation of Bioassays for Evaluating 4-Quinoxalin-2-yl-phenylamine Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of bioassays to characterize the activity of 4-Quinoxalin-2-yl-phenylamine and its derivatives. As compounds built on the quinoxaline scaffold are frequently investigated for their potential as anticancer agents and kinase inhibitors, establishing robust and reliable assays is paramount for advancing preclinical drug discovery.[1][2] This document moves beyond mere procedural descriptions to explain the scientific rationale behind assay selection, validation parameters, and data interpretation, ensuring that the generated data is both accurate and meaningful for decision-making in drug development.

Section 1: The Scientific Rationale for Assay Selection

The this compound structure belongs to the quinoxaline class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry.[3] Their rigid, planar structure is adept at fitting into the ATP-binding pockets of protein kinases, making kinase inhibition a primary hypothesis for their mechanism of action.[1][4] Dysregulation of protein kinase signaling is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[4] Therefore, a logical starting point for evaluating this compound class is to assess its direct impact on kinase activity and its downstream consequences on cancer cell fate.

This mechanistic hypothesis dictates a two-pronged approach to bioassay strategy:

  • Biochemical (Target-Based) Assays: To confirm direct interaction with and inhibition of specific protein kinases. These assays are crucial for determining on-target potency and selectivity.[5][6]

  • Cell-Based (Phenotypic) Assays: To measure the compound's effect in a more physiologically relevant system, assessing outcomes like cell death, proliferation arrest, or other cellular changes.[7][8]

A well-designed study will often begin with broad phenotypic screening to identify activity, followed by target-based assays to deconvolute the specific mechanism of action.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylation Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->RTK Inhibition Proliferation Cell Proliferation & Survival TF->Proliferation Gene Expression

Caption: Hypothesized mechanism: Inhibition of a receptor tyrosine kinase by this compound, blocking downstream signaling.

Section 2: A Comparative Analysis of Key Bioassay Platforms

The choice of an assay platform depends on the specific question being asked, ranging from high-throughput screening for initial "hits" to detailed mechanistic studies for "lead" optimization.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Principle: This assay measures the direct inhibition of a purified kinase enzyme. It relies on FRET, a distance-dependent energy transfer between a donor fluorophore (often a Europium-tagged antibody that recognizes a generic part of the substrate) and an acceptor fluorophore (on a phospho-specific antibody that recognizes the phosphorylated substrate). When the kinase is active, the substrate is phosphorylated, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor prevents this, leading to a decrease in the signal.[9][10]

  • Expertise & Experience: TR-FRET is chosen for its robustness and reduced interference from compound autofluorescence compared to standard fluorescence assays.[10] The time-resolved measurement allows the short-lived background fluorescence to decay before the long-lived donor signal is measured, significantly improving the signal-to-noise ratio.

  • Trustworthiness: This is a direct measure of target engagement. By quantifying the amount of phosphorylated product, it provides a precise IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), which is a critical parameter for structure-activity relationship (SAR) studies.[11]

Cell-Based Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric method used to assess cell viability.[4] In living cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[12] A cytotoxic or cytostatic compound like a kinase inhibitor will reduce the rate of formazan formation.

  • Expertise & Experience: The MTT assay is a workhorse in early-stage drug discovery due to its simplicity, low cost, and scalability for high-throughput screening.[4] It provides a holistic view of the compound's effect, integrating not just target inhibition but also cell permeability and potential off-target effects that impact cell health.[8]

  • Trustworthiness: While highly reliable for assessing overall cytotoxicity, the MTT assay is an indirect measure of cell number and does not reveal the mechanism of cell death.[4] A reduction in signal could be due to apoptosis, necrosis, or cytostasis (inhibition of proliferation). Therefore, results from this assay serve as a crucial starting point that necessitates follow-up with more specific mechanistic assays.

Section 3: Experimental Protocols and Validation Framework

Adherence to rigorous validation standards is essential to ensure that bioassay data is reliable and reproducible. The framework described here is based on principles outlined in the ICH M10 Bioanalytical Method Validation guidelines.[13][14]

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate a cancer cell line of interest (e.g., HCT-116 colon cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and blank (medium only) wells.[12]

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.

start Start step1 1. Seed Cells in 96-well Plate start->step1 step2 2. Incubate 24h (Allow Attachment) step1->step2 step3 3. Add Serial Dilutions of Compound step2->step3 step4 4. Incubate 72h (Treatment) step3->step4 step5 5. Add MTT Reagent step4->step5 step6 6. Incubate 4h (Formazan Formation) step5->step6 step7 7. Solubilize Formazan with DMSO step6->step7 step8 8. Read Absorbance at 570 nm step7->step8 end Calculate IC50 step8->end

Caption: Experimental workflow for the MTT cell viability assay.

Bioassay Validation Parameters

For any quantitative bioassay, the following parameters must be evaluated to ensure its performance is acceptable for its intended purpose.[14][15]

  • Specificity & Selectivity: The ability of the assay to measure the analyte of interest without interference from other components in the sample (e.g., other cellular components, the compound itself). In the MTT assay, this is confirmed by ensuring the vehicle (DMSO) and the compound at non-toxic concentrations do not affect the mitochondrial reductase activity.

  • Accuracy: The closeness of the measured value to the true value. This is assessed by spiking a known amount of a reference compound and determining the percent recovery. For cell-based assays, this often relates to the consistency of results compared to a known standard control compound.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is expressed as the coefficient of variation (%CV) and is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[13]

    • Intermediate Precision (Inter-assay precision): Precision under different conditions (e.g., different days, different analysts, different equipment).[13]

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. For the MTT assay, this is the range of cell numbers where the absorbance is linear. The working range for the compound is defined by the Lower and Upper Limits of Quantification (LLOQ and ULOQ).[14]

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., minor changes in incubation time, temperature, or reagent concentrations). This provides confidence in the assay's reliability during routine use.

Validation Bioassay Validation Workflow Spec Specificity Is the signal unique to the intended biological activity? Validation->Spec AccPrec Accuracy & Precision Is the measurement correct and reproducible? Validation->AccPrec Range Linearity & Range Over what concentration range is the assay reliable? Validation->Range Robust Robustness Does the assay withstand minor procedural changes? Validation->Robust Result Validated Assay Spec->Result AccPrec->Result Range->Result Robust->Result

Caption: Core components of a comprehensive bioassay validation workflow.

Section 4: Data Interpretation and Comparative Performance

Below is a table summarizing the expected performance characteristics of the two discussed assays during validation. The values are illustrative but represent typical targets for robust assay development.

Validation Parameter TR-FRET Kinase Assay (Biochemical) MTT Assay (Cell-Based) Causality and Field Insights
Primary Output IC50 (Potency)IC50 (Efficacy/Toxicity)The biochemical IC50 reflects direct target binding affinity, while the cell-based IC50 is a composite of potency, cell permeability, and metabolism. A large difference between the two may indicate poor cell penetration or efflux.
Specificity High (measures a single enzyme-substrate interaction)Moderate (measures overall metabolic health)The TR-FRET assay's specificity is defined by the purity of the enzyme and substrate. The MTT assay can be influenced by any factor affecting mitochondrial function, requiring careful control selection.
Precision (%CV) Intra-assay: < 10%Inter-assay: < 15%Intra-assay: < 15%Inter-assay: < 20%Biochemical assays are inherently less variable due to fewer biological components. Higher variability in cell-based assays is expected due to factors like cell passage number and plating density, demanding stricter process controls.
Linear Range Dependent on substrate and enzyme concentrationsDependent on cell type and seeding densityThe linear range must be established for each assay to ensure measurements are not taken on the plateau of the response curve, which would lead to inaccurate quantification.
Throughput High (384- or 1536-well plate compatible)High (96- or 384-well plate compatible)Both are well-suited for screening, but the simpler "add-and-read" format of many modern kinase assays (like ADP-Glo) can offer higher throughput than the multi-step MTT protocol.
Robustness Sensitive to ATP concentration, enzyme activitySensitive to incubation time, cell density, serum concentrationFor kinase assays, the ATP concentration is critical as ATP-competitive inhibitors will show different IC50 values at different ATP levels.[11] For MTT, confluence levels dramatically affect results, so consistent seeding is vital.

Conclusion

The successful evaluation of this compound activity requires a multi-faceted approach that combines direct target-based biochemical assays with holistic cell-based phenotypic screens. Neither assay in isolation tells the complete story. The biochemical assay provides mechanistic clarity and potency, while the cell-based assay confirms activity in a biological context and gives an early indication of therapeutic potential.

Crucially, the trustworthiness of the data from any assay is underpinned by a rigorous validation process. By systematically evaluating parameters such as specificity, accuracy, precision, and robustness according to established guidelines, researchers can ensure their data is reliable, reproducible, and forms a solid foundation for advancing promising compounds like this compound through the drug discovery pipeline.

References

A Comparative Guide to Quinoxaline-Based Kinase Inhibitors: Benchmarking Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, revolutionizing treatment paradigms for a multitude of malignancies. The quinoxaline scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry for its versatile biological activities, particularly as a privileged structure in the design of novel kinase inhibitors.[1][2] This guide provides a comprehensive comparison of the performance of quinoxaline-based kinase inhibitors, with a focus on 4-Quinoxalin-2-yl-phenylamine and its structural analogs, against established clinical agents such as Gefitinib and Sorafenib. Through an in-depth analysis of available experimental data, we will explore the nuances of their inhibitory profiles, delve into the underlying signaling pathways, and provide detailed protocols for their evaluation.

The Quinoxaline Scaffold: A Privileged Motif in Kinase Inhibition

The quinoxaline ring system, formed by the fusion of a benzene and a pyrazine ring, serves as a versatile template for the synthesis of a diverse array of bioactive molecules.[2] Its rigid, planar structure and the presence of nitrogen atoms facilitate interactions with the ATP-binding pocket of various kinases, making it an attractive starting point for the development of potent and selective inhibitors.[3] Numerous studies have demonstrated the efficacy of quinoxaline derivatives against a range of kinase targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Apoptosis Signal-regulating Kinase 1 (ASK1).[4]

Comparative Analysis: Quinoxaline Derivatives versus Clinically Approved Kinase Inhibitors

While specific head-to-head clinical data for this compound is not extensively available in the public domain, we can draw insightful comparisons by examining the performance of structurally related quinoxaline-based inhibitors against well-established drugs like Gefitinib (an EGFR inhibitor) and Sorafenib (a multi-kinase inhibitor).

Performance Against EGFR

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key driver in non-small cell lung cancer (NSCLC). Several quinoxaline and anilinoquinazoline derivatives have been developed and tested for their EGFR inhibitory activity.[4][5]

Table 1: Comparative Inhibitory Activity Against EGFR

CompoundTarget KinaseIC50 (nM)Reference
Gefitinib EGFR2-37[6]
Compound 19h (Anilinoquinazoline derivative) EGFR0.47[5]
Compound 3 (Quinoxaline derivative) EGFR0.899[4]
Compound 11 (Quinoxaline derivative) EGFR0.508[4]
Compound 17 (Quinoxaline derivative) EGFR0.807[4]

As evidenced in Table 1, certain quinoxaline and anilinoquinazoline derivatives exhibit potent EGFR inhibition, with IC50 values in the sub-nanomolar to nanomolar range, comparable or even superior to Gefitinib.[4][5] This suggests that the quinoxaline scaffold can be effectively tailored to achieve high-affinity binding to the EGFR active site.

Performance Against VEGFR-2

Sorafenib is a multi-kinase inhibitor that targets several kinases, including VEGFR-2, a critical mediator of angiogenesis. The development of quinoxaline-based VEGFR-2 inhibitors has shown significant promise.[7]

Table 2: Comparative Inhibitory Activity Against VEGFR-2

CompoundTarget KinaseIC50 (nM)Reference
Sorafenib VEGFR-290[8]
Compound 7f (Quinoxalin-2-one derivative) VEGFR-2(1.2 times more active than Sorafenib)
Compound 17b (3-methylquinoxaline derivative) VEGFR-22.7[7]
Compound 25d (Triazoloquinoxaline derivative) VEGFR-23.4

The data presented in Table 2 highlights the potential of quinoxaline derivatives as potent VEGFR-2 inhibitors. Notably, some compounds demonstrate significantly lower IC50 values than Sorafenib, indicating a stronger inhibitory effect on this key angiogenic kinase.[7] This underscores the potential of the quinoxaline scaffold in the development of anti-angiogenic therapies.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their characterization.

Signaling Pathway Diagram

Kinase_Inhibitor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) TF->Gene_Expression Inhibitor This compound (and other kinase inhibitors) Inhibitor->RTK Inhibition

Caption: Targeted inhibition of receptor tyrosine kinases by quinoxaline-based inhibitors.

Experimental Workflow Diagram

Kinase_Inhibitor_Evaluation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Synthesis Synthesis of This compound and Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Proliferation Cell-Based Proliferation Assay (e.g., MTT, SRB) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (Phosphorylation Status) Cell_Proliferation->Western_Blot Xenograft Xenograft Tumor Models in Mice Western_Blot->Xenograft PK_PD Pharmacokinetic & Pharmacodynamic Studies Xenograft->PK_PD Toxicity Toxicity Assessment PK_PD->Toxicity

Caption: Workflow for the evaluation of novel kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase enzyme (e.g., recombinant human EGFR, VEGFR-2)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound and reference inhibitors) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction: a. In each well of the assay plate, add 5 µL of the diluted compound solution. b. Add 10 µL of a mixture containing the kinase and substrate in assay buffer. c. Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP. d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO-treated) wells. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and reference inhibitors dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds and reference inhibitors in the complete culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. c. Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the control (DMSO-treated) wells. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

The quinoxaline scaffold represents a highly promising platform for the development of novel kinase inhibitors. While direct comparative data for this compound is limited, the analysis of its structural analogs reveals the potential for potent and selective inhibition of key oncogenic kinases such as EGFR and VEGFR-2. The experimental protocols detailed herein provide a robust framework for the systematic evaluation and comparison of these emerging therapeutics. Future research should focus on comprehensive kinase profiling of specific quinoxaline derivatives, including this compound, and in vivo studies to validate their therapeutic potential and establish a clear path toward clinical application. The continued exploration of this versatile chemical scaffold holds the key to unlocking new and more effective targeted therapies for cancer.

References

A Comparative Analysis of 4-Quinoxalin-2-yl-phenylamine Derivatives as Potent Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the quinoxaline scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with significant therapeutic potential. Among these, 4-Quinoxalin-2-yl-phenylamine derivatives have garnered considerable attention for their potent inhibitory activity against various protein kinases implicated in cancer progression. This guide provides a comprehensive comparative analysis of these derivatives, offering field-proven insights into their performance, underlying mechanisms, and the experimental methodologies used for their evaluation. We will delve into a direct comparison with established kinase inhibitors, supported by experimental data, to provide researchers, scientists, and drug development professionals with a robust resource for their own investigations.

The Quinoxaline Scaffold: A Cornerstone in Kinase Inhibition

The quinoxaline core, a fusion of a benzene and a pyrazine ring, serves as a versatile template for the design of ATP-competitive kinase inhibitors.[1][2] Its rigid, planar structure allows for favorable interactions within the ATP-binding pocket of various kinases, while the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, further anchoring the molecule to the hinge region of the kinase domain.[3] The 2-phenylamine substituent at the 4-position of the quinoxaline ring provides a crucial vector for introducing a wide array of chemical diversity, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

Comparative Performance Analysis: In Vitro Efficacy Against Cancer Cell Lines

A critical aspect of evaluating any potential anticancer agent is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. Below is a comparative summary of the in vitro cytotoxic activity of several this compound derivatives against various human cancer cell lines, with the well-established multi-kinase inhibitor Sorafenib included for reference.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Derivative A HCT-116 (Colon Carcinoma)4.4Doxorubicin7.68[5]
Derivative B HepG2 (Hepatocellular Carcinoma)9.8Doxorubicin8.29[6]
Derivative C MCF-7 (Breast Adenocarcinoma)5.3Doxorubicin9.65[6]
Compound 11g HepG-2 (Hepatocellular Carcinoma)4.50Sorafenib7.33[5]
Compound 11g HCT-116 (Colon Carcinoma)2.40Sorafenib9.41[5]
Compound 11g MCF-7 (Breast Adenocarcinoma)5.90Sorafenib7.23[5]
Compound 14a HepG2 (Hepatocellular Carcinoma)-Sorafenib3.12 (nM)[7]
Compound 7f HCT-116 (Colon Carcinoma)4.28Doxorubicin-[8]
Compound 7f MCF-7 (Breast Adenocarcinoma)3.57Doxorubicin-[8]
Compound IVd HeLa (Cervical Cancer)3.20Doxorubicin-[9]
Compound 4m A549 (Non-small-cell lung cancer)9.325-Fluorouracil4.89[10]

Analysis of In Vitro Data:

The data clearly demonstrates that several this compound derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar and even nanomolar range. Notably, compounds like 11g and 14a show comparable or superior potency to the clinically approved drug Sorafenib against the same cancer cell lines.[5][7] This highlights the potential of this chemical class to yield novel and effective therapeutic agents. The variation in activity across different cell lines underscores the importance of screening against a diverse panel to identify derivatives with broad-spectrum efficacy or selective activity against specific cancer types.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

The anticancer effects of this compound derivatives are primarily attributed to their ability to inhibit protein kinases that are crucial for tumor growth, proliferation, and survival. Two of the most significant targets for this class of compounds are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2][3]

Inhibition of VEGFR-2 Signaling and Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is largely driven by the VEGF/VEGFR signaling pathway.[11] VEGFR-2 is a key receptor tyrosine kinase that, upon activation by its ligand VEGF, initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[6]

Several this compound derivatives have been shown to be potent inhibitors of VEGFR-2 kinase activity.[7][8] For instance, compound 14a exhibited an IC50 value of 3.2 nM against VEGFR-2, which is comparable to that of Sorafenib (IC50 = 3.12 nM).[7] By blocking the ATP-binding site of VEGFR-2, these derivatives prevent its autophosphorylation and the subsequent activation of downstream signaling pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways.[6]

VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration MAPK->Proliferation MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Quinoxaline 4-Quinoxalin-2-yl- phenylamine Derivative Quinoxaline->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Inhibition of EGFR Signaling and Tumor Cell Proliferation

The Epidermal Growth Factor Receptor (EGFR) is another critical receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and differentiation.[12] Aberrant activation of EGFR signaling is a common feature in many types of cancer.[13] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, leading to the activation of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways, which drive cell proliferation and survival.[13]

Certain this compound derivatives have demonstrated potent inhibitory activity against EGFR.[14][15] For example, compound 11 showed strong EGFR inhibitory activity with an IC50 of 0.508 nM, comparable to the known EGFR inhibitor Erlotinib (IC50 = 0.439 nM).[14] By competitively binding to the ATP-binding pocket of the EGFR kinase domain, these compounds block its activation and prevent the downstream signaling that promotes cancer cell growth.[9]

EGFR Signaling Pathway

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoxaline 4-Quinoxalin-2-yl- phenylamine Derivative Quinoxaline->EGFR

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the quinoxaline and phenylamine rings. SAR studies have provided valuable insights for the rational design of more potent and selective inhibitors.[16]

  • Substituents on the Quinoxaline Ring: Introduction of small electron-withdrawing groups, such as chloro, at the 6-position of the quinoxaline ring has been shown to enhance anticancer activity.[4] Conversely, bulky substituents may be detrimental to activity.

  • Substituents on the Phenylamine Ring: The substitution pattern on the C4-phenylamine ring is critical for modulating potency and kinase selectivity. For instance, the presence of a urea or amide moiety can facilitate hydrogen bonding interactions within the kinase active site, leading to enhanced inhibitory activity.[4] The specific nature of the terminal aryl group of these moieties also significantly influences the overall efficacy.

In Vivo Performance: A Glimpse into Therapeutic Potential

Experimental Protocols: A Guide for Reproducible Research

To ensure the reliability and reproducibility of the data presented, it is crucial to follow standardized experimental protocols. Below are outlines for the key assays used in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the this compound core typically involves the condensation of an appropriately substituted o-phenylenediamine with a 2-keto-acid or its ester, followed by amination at the 2-position.

General Synthetic Scheme:

synthesis start1 o-Phenylenediamine Derivative intermediate1 Quinoxalin-2(1H)-one start1->intermediate1 start2 2-Keto-acid Derivative start2->intermediate1 intermediate2 2-Chloroquinoxaline intermediate1->intermediate2 reagent1 Condensation final_product This compound Derivative intermediate2->final_product reagent2 Chlorination (e.g., POCl3) reagent3 Amination (Substituted Aniline) reagent1->intermediate1 reagent2->intermediate2 reagent3->final_product

Caption: General synthetic route for this compound derivatives.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., Sorafenib or Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the direct inhibitory effect of the compounds on the activity of specific kinases like VEGFR-2 and EGFR.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, a specific substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of the this compound derivatives or a known inhibitor (e.g., Sorafenib for VEGFR-2, Erlotinib for EGFR) to the wells.

  • Kinase Reaction: Initiate the kinase reaction by adding a solution of ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) and calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors for cancer therapy. The derivatives discussed in this guide have demonstrated potent in vitro anticancer activity, often comparable or superior to existing drugs like Sorafenib. Their mechanism of action, primarily through the inhibition of key signaling pathways such as VEGFR-2 and EGFR, provides a strong rationale for their continued investigation.

Future research should focus on comprehensive in vivo studies to establish the therapeutic efficacy and safety profiles of the most promising derivatives. Further optimization of the scaffold through medicinal chemistry efforts, guided by detailed SAR studies, could lead to the discovery of next-generation kinase inhibitors with enhanced potency, improved selectivity, and favorable pharmacokinetic properties. The integration of computational modeling and structural biology will be instrumental in rationally designing these future drug candidates.

References

A Comparative Guide to Kinase Selectivity: Profiling the Imidazo[1,2-a]quinoxalin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. A highly selective compound can provide a clearer understanding of the biological role of its target kinase and often translates to a better therapeutic window with fewer off-target effects. Conversely, a multi-targeted inhibitor might offer efficacy through polypharmacology but can also introduce complexities in interpreting experimental results and potential toxicities. This guide provides an in-depth comparison of the kinase selectivity profiles of the highly specific JNK inhibitor, AX14373, which is based on a 4-Quinoxalin-2-yl-phenylamine related scaffold, and the broader-spectrum clinical drug, Imatinib.

The Critical Role of Kinase Selectivity Profiling

The human kinome consists of over 500 kinases that regulate a vast array of cellular processes. Due to the conserved nature of the ATP-binding site across many kinases, achieving selectivity for a small molecule inhibitor is a significant challenge in drug discovery. Kinase selectivity profiling, the process of screening a compound against a large panel of kinases, is therefore an indispensable tool. It allows for the identification of both on-target and off-target activities, providing crucial insights into a compound's potential efficacy and safety. A comprehensive selectivity profile enables researchers to:

  • Validate biological hypotheses: By using a highly selective inhibitor, one can be more confident that the observed cellular phenotype is a direct result of inhibiting the intended target.

  • Anticipate potential side effects: Off-target inhibition can lead to unforeseen toxicities. Early identification of these interactions allows for mitigation strategies in drug development.

  • Discover new therapeutic opportunities: A compound's "off-target" activities may reveal novel therapeutic applications. For instance, Imatinib was initially developed as a BCR-ABL inhibitor but was later found to be effective against other cancers driven by c-Kit and PDGFRA.[1]

The Imidazo[1,2-a]quinoxalin-4-amine Scaffold: A Case Study in Optimizing Selectivity

The development of the imidazo[1,2-a]quinoxaline series of JNK1 inhibitors provides an excellent example of how medicinal chemistry efforts can dramatically improve kinase selectivity.

From a Broad to a Highly Specific Inhibitor

An initial high-throughput screen identified the imidazo[1,2-a]quinoxaline scaffold as a modest inhibitor of JNK1. Through a series of chemical modifications, the compound AX13587 was developed with a significantly improved potency (rhJNK1 IC50 = 160 nM).[2] However, subsequent kinase profiling against a panel of over 125 kinases revealed that AX13587 also inhibited MAST3 and MAST4, indicating a degree of off-target activity.[2]

Further structural optimization led to the synthesis of AX14373 , a methylene homolog of AX13587. This subtle chemical change resulted in a highly specific JNK inhibitor with a native JNK1 IC50 of 47 nM.[2][3] Kinase profiling demonstrated that AX14373 had "dialed out" the affinity for MAST kinases and showed no significant off-target interactions when screened against a panel of over 200 kinases.[3]

Comparative Kinase Selectivity Profiles

To illustrate the concept of kinase selectivity, we will compare the highly selective profile of the imidazo[1,2-a]quinoxaline derivative, AX13587 (as a proxy for which more detailed off-target data is available), with the well-characterized, multi-targeted inhibitor, Imatinib.

Kinase TargetAX13587 (% Inhibition at 10 µM)Imatinib (% of Control at 1 µM)Kinase Family
JNK1 (MAPK8) >97% 94.5CMGC
JNK2 (MAPK9) >97% 91.5CMGC
JNK3 (MAPK10) >97% 89.2CMGC
MAST3 Significant Inhibition 98.6AGC
MAST4 Significant Inhibition 98.4AGC
ABL1Not Reported as a primary off-target<10% TK
ABL2Not Reported as a primary off-target<10% TK
KITNot Reported as a primary off-target<10% TK
PDGFRαNot Reported as a primary off-target<10% TK
PDGFRβNot Reported as a primary off-target<10% TK
DDR1Not Reported as a primary off-target12.5TK
LCKNot Reported as a primary off-target22.8TK
SRCNot Reported as a primary off-target24.5TK
YES1Not Reported as a primary off-target21.3TK
SYKNot Reported as a primary off-target23.5TK

Note: The data for AX13587 is qualitative based on reports of significant inhibition, while the data for Imatinib is quantitative (% of control, where a lower number indicates stronger binding) from KINOMEscan™ data.[3][4]

As the table illustrates, AX13587 demonstrates potent inhibition of the JNK family with known off-target activity against MAST kinases. In contrast, Imatinib, while highly effective against its primary targets (ABL, KIT, PDGFRA), also interacts with a broader range of kinases across different families, albeit with varying affinities. The development of AX14373 from AX13587 showcases how targeted medicinal chemistry can eliminate these off-target interactions to produce a highly selective tool compound.

The JNK Signaling Pathway: A Dual Role in Cell Fate

The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[5] This pathway is a critical regulator of a wide range of cellular processes, including proliferation, apoptosis (programmed cell death), and inflammation.[5][6] The context-dependent role of JNK signaling makes it a fascinating and complex area of study, where highly selective inhibitors are invaluable for dissecting its functions.

JNK signaling can be activated by a variety of cellular stresses, such as inflammatory cytokines, UV radiation, and DNA damage.[5] Once activated, the JNK signaling cascade can lead to two opposing outcomes:

  • Apoptosis: In many contexts, sustained JNK activation is a pro-apoptotic signal.[4][7][8] JNK can phosphorylate and activate transcription factors like c-Jun, which in turn upregulate the expression of pro-apoptotic genes.[5][9][10] JNK can also directly phosphorylate members of the Bcl-2 family of proteins at the mitochondria to promote apoptosis.[5][7]

  • Proliferation and Survival: Conversely, transient JNK activation can promote cell survival and proliferation.[4] This is often observed in the context of tissue regeneration and in certain cancers where JNK signaling can contribute to tumor growth.[9]

The dual nature of the JNK pathway underscores the importance of using selective inhibitors like AX14373 to elucidate its specific roles in different cellular contexts.

JNK_Signaling_Pathway cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Cellular Stress (UV, ROS, etc.) MAP3K MAPKKK (ASK1, MEKK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K JNK JNK (JNK1/2/3) MAP2K->JNK cJun c-Jun / AP-1 JNK->cJun Bcl2 Bcl-2 Family (Bim, Bad) JNK->Bcl2 Apoptosis Apoptosis cJun->Apoptosis Pro-apoptotic gene expression Proliferation Proliferation / Survival cJun->Proliferation Cell cycle gene expression Bcl2->Apoptosis Mitochondrial pathway Radiometric_Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare Kinase, Substrate, [γ-³³P]ATP, and Inhibitors Plate Add Inhibitor, Kinase, and Substrate to 96-well Plate Reagents->Plate Initiate Initiate Reaction with [γ-³³P]ATP and Incubate Plate->Initiate Stop Stop Reaction and Spot onto Filter Mat Initiate->Stop Wash Wash Filter Mat to Remove Unbound [γ-³³P]ATP Stop->Wash Count Quantify Radioactivity Wash->Count Analyze Calculate % Inhibition and Determine IC50 Count->Analyze

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Cross-Reactivity Studies of 4-Quinoxalin-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a clinically viable drug is fraught with challenges. One of the most critical hurdles is understanding the selectivity of a potential drug candidate. This guide provides an in-depth technical overview of how to conduct cross-reactivity studies for 4-Quinoxalin-2-yl-phenylamine, a quinoxaline derivative with potential as a kinase inhibitor. While specific experimental data for this compound is not yet widely published, this document will serve as a comprehensive manual, detailing the methodologies, experimental protocols, and data interpretation necessary to generate a thorough cross-reactivity profile. By using this compound as a case study, we will explore how to objectively compare its performance with other alternatives, supported by hypothetical experimental data to illustrate these comparisons.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including the inhibition of protein kinases.[1][2][3] The vast and structurally similar nature of the human kinome presents a significant challenge in developing selective kinase inhibitors.[4] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] Therefore, a rigorous assessment of a compound's selectivity is paramount.

A Multi-Faceted Approach to Profiling Kinase Inhibitor Selectivity

A robust cross-reactivity study should not rely on a single methodology. Instead, a combination of in vitro biochemical and in-cellulo assays provides a more complete picture of a compound's selectivity profile. Here, we compare three gold-standard techniques: large-scale kinase profiling (kinome scanning), competition binding assays, and the Cellular Thermal Shift Assay (CETSA).

Large-Scale Kinase Profiling: A Broad View of the Kinome

Biochemical kinase assays directly measure the ability of a compound to inhibit the catalytic activity of a panel of kinases.[6] These assays are typically performed in a high-throughput format and provide IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) against hundreds of kinases.

Rationale: This approach offers the broadest initial view of a compound's selectivity. By screening against a large and diverse panel of kinases, potential on- and off-targets can be identified early in the drug discovery process.[5]

Workflow:

Caption: Workflow for Large-Scale Kinase Profiling.

Competition Binding Assays: Quantifying Affinity

Competition binding assays measure the ability of a test compound to displace a known, often fluorescently labeled or immobilized, ligand from the ATP-binding site of a kinase.[7][8] These assays provide a direct measure of the compound's binding affinity (Kd), which is independent of ATP concentration and substrate identity.[9][10]

Rationale: This method provides a true thermodynamic measurement of the interaction between the inhibitor and the kinase. It is particularly useful for confirming direct binding to the kinase of interest and for comparing the affinities of different compounds.[6][7]

Workflow:

G cluster_0 Assay Principle cluster_1 Experimental Steps Immobilized Ligand Immobilized Ligand Kinase Kinase Immobilized Ligand->Kinase Binds Test Compound Test Compound Test Compound->Kinase Competes A Incubate Kinase with Test Compound B Add Immobilized Ligand A->B C Wash Unbound Components B->C D Quantify Bound Kinase C->D E Determine Kd D->E

Caption: Competition Binding Assay Workflow.

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Physiological Context

CETSA is a powerful technique that measures the thermal stability of proteins in their native cellular environment.[11][12] The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.[13][14] This allows for the direct assessment of target engagement within intact cells.

Rationale: CETSA provides crucial information about a compound's ability to reach and bind to its target in a complex cellular milieu, which includes factors like cell permeability and efflux pumps.[15][16] This makes it an excellent method for validating in vitro findings in a more physiologically relevant setting.

Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Hypothetical Comparative Analysis

To illustrate how these methodologies can be used to compare different kinase inhibitors, let's consider a hypothetical dataset for this compound and two other quinoxaline-based inhibitors, "Quinoxalin-A" and "Quinoxalin-B".

Table 1: Kinome Scan Data (% Inhibition at 1 µM)

Kinase TargetThis compoundQuinoxalin-AQuinoxalin-B
Primary Target: Kinase X 95% 92% 88%
Off-Target: Kinase Y75%45%20%
Off-Target: Kinase Z60%30%15%
Off-Target: Kinase A25%10%5%
Off-Target: Kinase B15%5%<5%

Table 2: Competition Binding Assay Data (Kd in nM)

Kinase TargetThis compoundQuinoxalin-AQuinoxalin-B
Primary Target: Kinase X 50 nM 75 nM 120 nM
Off-Target: Kinase Y500 nM>1000 nM>10,000 nM
Off-Target: Kinase Z800 nM>1000 nM>10,000 nM

Table 3: Cellular Thermal Shift Assay Data (ΔTm in °C)

Cell LineThis compoundQuinoxalin-AQuinoxalin-B
Expressing Kinase X +5.2°C +4.8°C +3.5°C
Control Cell Line+0.5°C+0.3°C+0.2°C

Interpretation of Hypothetical Data:

  • This compound shows high potency against the primary target, Kinase X, in both biochemical and cellular assays. However, the kinome scan suggests potential off-target activity against Kinase Y and Z. The binding assay confirms a weaker but still significant affinity for these off-targets.

  • Quinoxalin-A demonstrates good potency and improved selectivity compared to this compound in the kinome scan and binding assays.

  • Quinoxalin-B is the most selective of the three compounds, with minimal off-target activity, although it is slightly less potent against the primary target.

This comparative analysis, based on a combination of methodologies, allows for a more informed decision-making process in lead optimization.

Detailed Experimental Protocols

Protocol 1: Large-Scale Kinase Profiling (Adapted from commercially available services like Eurofins' KINOMEscan®)[10][17]
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to achieve final assay concentrations.

  • Assay Plate Preparation: Dispense the diluted compound into a multi-well assay plate. Include positive (staurosporine) and negative (DMSO) controls.

  • Kinase Reaction: Add the kinase, a suitable substrate, and ATP to initiate the phosphorylation reaction. The specific substrate and ATP concentration will vary for each kinase in the panel.[1]

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays ([³³P]-ATP) or fluorescence-based assays.[6]

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC50 values for kinases that show significant inhibition.

Protocol 2: Competition Binding Assay
  • Immobilization of Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).[7]

  • Binding Reaction: In a multi-well plate, combine the DNA-tagged kinase, the test compound (this compound), and the immobilized ligand.[9]

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Washing: Wash the wells to remove unbound kinase and test compound.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.[9]

  • Data Analysis: A decrease in the amount of bound kinase in the presence of the test compound indicates competition. A dose-response curve is generated to calculate the dissociation constant (Kd).

Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells that endogenously express the target kinase. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time.

  • Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.[11]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the supernatant using Western blotting or mass spectrometry.[14]

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.[12]

Conclusion

The cross-reactivity profiling of a kinase inhibitor is a critical component of preclinical drug development. While specific experimental data for this compound is not yet publicly available, this guide provides a robust framework for generating and interpreting such data. By employing a multi-pronged approach that combines broad kinome scanning, direct binding affinity measurements, and cellular target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity. This, in turn, enables the rational design of more effective and safer kinase inhibitor therapeutics. The presented protocols and hypothetical data serve as a blueprint for conducting these essential studies, empowering researchers to navigate the complex landscape of kinase inhibitor development with greater confidence.

References

A Comparative Guide to the Efficacy of 4-Quinoxalin-2-yl-phenylamine: Bridging In Vitro Mechanistic Insights with In Vivo Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the therapeutic efficacy of novel chemical entities, using the privileged quinoxaline scaffold as a central case study. Specifically, we will outline the critical path for characterizing 4-Quinoxalin-2-yl-phenylamine , a representative member of a compound class renowned for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4]

While extensive public data on this specific parent compound is limited, this document serves as an expert-led methodological guide for researchers. It details the necessary in vitro and in vivo experiments, explains the scientific rationale behind each step, and presents illustrative data to guide the interpretation of potential outcomes. Our objective is to equip drug development professionals with a robust, self-validating system for advancing promising quinoxaline derivatives from benchtop discovery to preclinical validation.

Part 1: In Vitro Efficacy Assessment: Defining the Cellular Impact

The initial phase of any drug discovery program relies on in vitro assays to efficiently screen compounds, elucidate their mechanism of action, and establish a baseline for potency.[5][6][7] These cell-based models offer a controlled environment to dissect the direct effects of a compound on cancer cells, minimizing the complexities and costs associated with animal studies.[6]

Hypothesized Mechanism of Action: Targeting Pro-Survival Signaling

Quinoxaline derivatives are known to interact with a variety of cellular targets. A common mechanism involves the inhibition of key protein kinases that drive oncogenic signaling pathways. For the purpose of this guide, we will hypothesize that this compound functions as an inhibitor of a critical downstream effector in the PI3K/Akt pathway, a central regulator of cell survival, proliferation, and apoptosis that is frequently dysregulated in human cancers.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Inhibition of Apoptosis Akt->Apoptosis Promotes Compound This compound Compound->Akt Inhibits

Hypothesized signaling pathway targeted by the compound.
Key In Vitro Experiments & Protocols

1. Cell Viability Assay (MTT Assay)

  • Causality: This is the foundational experiment to determine if the compound has a cytotoxic or cytostatic effect on cancer cells. The MTT assay measures the metabolic activity of viable cells, providing a quantitative measure of cell death or proliferation inhibition.

  • Protocol:

    • Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

2. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

  • Causality: If the compound reduces cell viability, it is crucial to determine the mechanism of cell death. This assay distinguishes between early apoptotic cells (Annexin V positive), late apoptotic/necrotic cells (Annexin V and PI positive), and live cells.

  • Protocol:

    • Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubation: Incubate in the dark at room temperature for 15 minutes.

    • Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.

Illustrative In Vitro Data Summary

The following table presents hypothetical IC₅₀ values for this compound against a panel of human cancer cell lines, as would be determined by the MTT assay.

Cell LineCancer TypeIllustrative IC₅₀ (µM)
A549Non-Small Cell Lung Cancer9.32[8]
MCF-7Breast Adenocarcinoma15.5
HeLaCervical Cancer12.8
SMMC-7721Hepatoma7.1[9]
K562Leukemia16.4[9]

Note: These values are illustrative and based on activities reported for other novel quinoxaline derivatives.[8][9]

Part 2: In Vivo Efficacy Assessment: Validation in a Preclinical Model

While in vitro data is essential, it cannot predict a compound's behavior in a complex living organism.[6] In vivo studies are indispensable for evaluating pharmacokinetics (PK), safety, and the ultimate therapeutic efficacy of a drug candidate.[6][10] The most common and foundational model for anticancer drug testing is the subcutaneous xenograft model in immunocompromised mice.[10]

Experimental Workflow for In Vivo Xenograft Study

The following diagram outlines the logical flow of a typical in vivo efficacy study.

A 1. Cell Culture Expansion (e.g., A549) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Implantation B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. Treatment (Vehicle vs. Compound) E->F G 7. Monitor Tumor Volume & Body Weight F->G H 8. Study Endpoint: Tumor Excision & Analysis G->H

Workflow for a subcutaneous xenograft mouse model.
Key In Vivo Protocol: Subcutaneous Xenograft Model

  • Causality: This protocol creates a localized, measurable tumor in a living host, allowing for the direct assessment of a systemic drug's ability to inhibit tumor growth. Monitoring body weight serves as a primary indicator of drug toxicity.

  • Protocol:

    • Animal Model: Use 6-8 week old female athymic nude mice, which lack a functional adaptive immune system, to prevent rejection of human tumor cells.[10]

    • Cell Preparation: Culture A549 cells to ~80% confluency. Harvest the cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[10] Matrigel helps the tumor cells engraft and form a solid tumor.[11]

    • Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[10]

    • Tumor Growth Monitoring: Once tumors become palpable (typically 7-10 days post-injection), begin measuring tumor dimensions 2-3 times per week using digital calipers.[10]

    • Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment cohorts (e.g., n=8-10 mice per group).

    • Treatment Administration: Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline). Administer the compound via intraperitoneal (i.p.) injection daily at a predetermined dose (e.g., 25 mg/kg). The control group receives the vehicle only.

    • Data Collection: Continue to measure tumor volume and mouse body weight 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .[10]

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined size limit (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days). Euthanize the mice, excise the tumors, and record their final weights.

Illustrative In Vivo Data Summary

This table shows potential outcomes from a 21-day xenograft study.

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control-1450 ± 180-+2.5
This compound25680 ± 9553.1%-4.0
Standard-of-CareVaries450 ± 7069.0%-8.5

Part 3: Synthesizing the Data: The In Vitro-In Vivo Correlation

A successful drug candidate must demonstrate a logical correlation between its in vitro potency and its in vivo efficacy.

  • Positive Correlation: The potent cytotoxic effects observed in the A549 cell line (Illustrative IC₅₀ = 9.32 µM) translate into significant tumor growth inhibition (53.1%) in the A549 xenograft model. This suggests the compound reaches the tumor at a sufficient concentration and engages its target to produce a therapeutic effect.

  • Investigating Discrepancies: A compound may be highly potent in vitro but show weak efficacy in vivo. This common challenge points to potential liabilities that must be investigated:

    • Poor Pharmacokinetics (PK): The compound may be rapidly metabolized or cleared from the body, never reaching a therapeutic concentration at the tumor site.

    • Low Bioavailability: The compound may not be well absorbed into the bloodstream after administration.

    • Toxicity: If significant body weight loss is observed (>10-15%), it indicates the dose is too high, preventing the use of a therapeutically effective concentration.

By systematically executing and comparing the results from these validated in vitro and in vivo protocols, researchers can build a comprehensive data package to make informed decisions about the future development of this compound or any other novel quinoxaline derivative.

References

A Head-to-Head Comparison of Quinoxaline Derivatives with Standard-of-Care Drugs for Colorectal Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the quinoxaline scaffold has emerged as a promising framework for the development of novel anti-cancer agents.[1] This guide provides a detailed head-to-head comparison of a representative quinoxaline derivative, referred to herein as Compound VIIIc, with the established standard-of-care drugs for metastatic colorectal cancer (mCRC), Regorafenib and Cetuximab. This analysis is grounded in preclinical data and established experimental protocols to offer a comprehensive resource for researchers in the field.

Introduction to the Contenders

Quinoxaline Compound VIIIc: A novel synthetic quinoxaline derivative that has demonstrated significant cytotoxic effects against human colon carcinoma cell lines.[2] Its mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.[2] Quinoxaline derivatives, as a class, are recognized for their potential to act as kinase inhibitors, targeting various signaling pathways implicated in cancer progression.[3]

Regorafenib (Stivarga®): An oral multi-kinase inhibitor approved for the treatment of patients with mCRC who have been previously treated with other therapies.[4] Its mechanism of action involves the blockade of multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, including VEGFR1-3, KIT, RET, and RAF-1.[5][6]

Cetuximab (Erbitux®): A monoclonal antibody that targets the epidermal growth factor receptor (EGFR).[7] By binding to EGFR, Cetuximab inhibits cell growth, induces apoptosis, and decreases the production of vascular endothelial growth factor.[8] It is a cornerstone of treatment for patients with KRAS wild-type mCRC.[9]

In Vitro Efficacy: A Tale of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following table summarizes the reported IC50 values for Compound VIIIc, Regorafenib, and Cetuximab against the HCT116 human colorectal carcinoma cell line.

CompoundHCT116 IC50Citation(s)
Quinoxaline Compound VIIIc 2.5 µM[2]
Regorafenib 3-6 µM[10]
Cetuximab 358.0 µg/mL[11]

Note: The IC50 for Cetuximab is reported in µg/mL and is significantly higher than the small molecule inhibitors, which is expected given its nature as a monoclonal antibody.

These in vitro data suggest that Quinoxaline Compound VIIIc exhibits potent cytotoxic activity against HCT116 cells, with an IC50 value in the low micromolar range, comparable to that of Regorafenib.

Mechanistic Insights: Targeting Cancer's Core Pathways

The distinct mechanisms of action of these three agents underscore the diverse strategies employed to combat colorectal cancer.

Quinoxaline Compound VIIIc is proposed to induce cell cycle arrest and apoptosis, fundamental processes in cancer therapy.[2] The broader class of quinoxaline derivatives has been shown to inhibit various kinases, suggesting that Compound VIIIc may also exert its effects through modulation of critical signaling pathways.[3]

Regorafenib casts a wider net by targeting multiple kinases simultaneously. This multi-pronged approach inhibits tumor cell proliferation, angiogenesis (the formation of new blood vessels that feed the tumor), and the supportive tumor microenvironment.[5][6]

Cetuximab offers a more targeted approach by specifically binding to EGFR. This action blocks the downstream signaling cascades that drive tumor growth and survival.[7][12] Additionally, it can trigger an immune response against the cancer cells through antibody-dependent cellular cytotoxicity (ADCC).[7]

Mechanism of Action Comparison cluster_quinoxaline Quinoxaline Cmpd. VIIIc cluster_regorafenib Regorafenib cluster_cetuximab Cetuximab cluster_outcome Cellular Outcome q_node Quinoxaline Cmpd. VIIIc q_moa Induces G2/M Arrest & Apoptosis q_node->q_moa outcome Inhibition of Tumor Growth q_moa->outcome r_node Regorafenib r_moa Multi-Kinase Inhibition (VEGFR, KIT, RAF-1, etc.) r_node->r_moa r_moa->outcome c_node Cetuximab c_moa EGFR Inhibition & ADCC c_node->c_moa c_moa->outcome

Caption: Comparative Mechanisms of Action.

In Vivo Efficacy: Insights from Xenograft Models

Animal models, particularly tumor xenografts, are indispensable for evaluating the in vivo efficacy of anti-cancer agents.

Regorafenib has demonstrated significant anti-tumor activity in colorectal cancer xenograft models. Daily oral administration of 30 mg/kg has been shown to completely suppress tumor growth and prevent the formation of liver metastases in a murine model.[6][13]

Cetuximab has also shown efficacy in colorectal cancer xenograft models, particularly in those with wild-type KRAS.[14] Treatment with Cetuximab can lead to tumor growth inhibition and, in some cases, tumor regression.[15]

While specific in vivo data for Quinoxaline Compound VIIIc is not yet available, its promising in vitro profile warrants further investigation in a colorectal cancer xenograft model. A proposed study design is detailed in the Experimental Protocols section.

CompoundXenograft ModelDosingKey FindingsCitation(s)
Regorafenib Murine CT26 metastatic colon cancer30 mg/kg, daily oralComplete suppression of tumor growth, prevention of liver metastases[6]
Cetuximab Human colorectal cancer cell lines in athymic miceVaries by studyTumor growth inhibition and regression in KRAS wild-type models[14][15]
Quinoxaline Cmpd. VIIIc Proposed: HCT116 in nude miceTo be determinedHypothetical: Tumor growth inhibition-

Experimental Protocols

In Vitro Cell Viability - MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16]

Methodology:

  • Cell Seeding: Plate HCT116 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Quinoxaline Compound VIIIc, Regorafenib) and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Workflow start Seed HCT116 cells in 96-well plate treatment Treat with compounds (48-72h) start->treatment mtt Add MTT solution (4h incubation) treatment->mtt solubilize Add solubilizing agent (e.g., DMSO) mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: MTT Assay for Cell Viability.

In Vivo Tumor Xenograft Study

This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.[17]

Methodology:

  • Cell Implantation: Subcutaneously inject HCT116 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, Quinoxaline Compound VIIIc, Regorafenib). Administer treatment as per the defined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Xenograft Study Workflow start Inject HCT116 cells into mice growth Allow tumors to grow to 100-200 mm³ start->growth treatment Randomize and treat mice growth->treatment measure Measure tumor volume & body weight treatment->measure endpoint Euthanize and excise tumors measure->endpoint analyze Calculate Tumor Growth Inhibition (TGI) endpoint->analyze

Caption: In Vivo Tumor Xenograft Workflow.

Conclusion and Future Directions

The preclinical data presented in this guide highlight the potential of quinoxaline derivatives, exemplified by Compound VIIIc, as a promising new class of anti-cancer agents for colorectal cancer. The in vitro potency of Compound VIIIc is comparable to the established multi-kinase inhibitor Regorafenib.

Future research should focus on a comprehensive in vivo evaluation of Compound VIIIc in colorectal cancer xenograft models to determine its efficacy and safety profile in a physiological setting. Head-to-head studies with Regorafenib and Cetuximab in these models will be crucial to ascertain its relative therapeutic potential. Furthermore, elucidation of the precise molecular targets of Compound VIIIc will provide a deeper understanding of its mechanism of action and may reveal novel therapeutic strategies for the treatment of colorectal cancer.

References

comparative study of different synthesis methods for 4-Quinoxalin-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] Consequently, the development of efficient and versatile synthetic routes to novel quinoxaline derivatives is of paramount importance to researchers in medicinal chemistry and drug development. 4-Quinoxalin-2-yl-phenylamine, a molecule featuring a C-C linkage between the quinoxaline core and an aniline moiety, represents a valuable building block for the synthesis of more complex bioactive compounds and functional materials.

This guide provides an in-depth comparative analysis of two principal synthetic strategies for obtaining this compound: the palladium-catalyzed Suzuki-Miyaura cross-coupling and the classical Hinsberg condensation reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each method's respective advantages and limitations to empower researchers in selecting the optimal pathway for their specific needs.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This modern synthetic approach relies on the post-functionalization of a pre-synthesized quinoxaline core. The key transformation is the formation of the C-C bond between 2-chloroquinoxaline and a suitable organoboron reagent, specifically 4-aminophenylboronic acid or its more stable pinacol ester derivative. This strategy is highly modular, allowing for the synthesis of a diverse library of analogues by simply varying the coupling partners.

Overall Synthetic Workflow

The Suzuki-Miyaura pathway is a multi-step process that involves the separate synthesis of two key intermediates, which are then coupled in the final step.

cluster_A Precursor 1 Synthesis cluster_B Precursor 2 Synthesis cluster_C Final Coupling Step QO Quinoxalin-2(1H)-one POCl3 POCl3 QO->POCl3 Reflux CQ 2-Chloroquinoxaline POCl3->CQ Pd_cat Pd Catalyst Base, Solvent CQ->Pd_cat BA 4-Bromoaniline B2Pin2 Bis(pinacolato)diboron BA->B2Pin2 PdCl2(dppf) KOAc, Dioxane APBP 4-Aminophenylboronic Acid Pinacol Ester B2Pin2->APBP APBP->Pd_cat FinalProduct This compound Pd_cat->FinalProduct

Figure 1: Workflow for Suzuki-Miyaura Synthesis.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that proceeds through a well-established catalytic cycle.[3] The cycle begins with the oxidative addition of the aryl halide (2-chloroquinoxaline) to a palladium(0) complex. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium(II) center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Experimental Protocols

Protocol 1A: Synthesis of 2-Chloroquinoxaline [5]

  • To a round-bottom flask, add quinoxalin-2-one (14.6 g, 100 mmol) to phosphorus oxychloride (POCl₃, 100 g, 650 mmol).

  • Heat the mixture at reflux under a nitrogen atmosphere for 1.5 hours.

  • After cooling, slowly and carefully pour the reaction mixture onto 700 mL of crushed ice/water.

  • Extract the resulting solution with dichloromethane (2 x 250 mL).

  • Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-chloroquinoxaline as a solid.

Protocol 1B: Synthesis of 4-Aminophenylboronic Acid Pinacol Ester [6]

  • In a flask, dissolve 4-bromoaniline (1.0 g, 5.8 mmol), bis(pinacolato)diboron (1.78 g, 7.0 mmol), and potassium acetate (1.71 g, 17.4 mmol) in dioxane (15 mL).

  • Deaerate the mixture by bubbling nitrogen through it for 30 minutes.

  • Add the palladium catalyst, PdCl₂(dppf) (0.21 g, 0.3 mmol).

  • Heat the reaction at 100°C for 6 hours, monitoring progress by TLC.

  • After completion, remove the dioxane under reduced pressure.

  • Quench the residue with water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography (20% ethyl acetate in hexane) to afford the title compound.

Protocol 1C: Suzuki-Miyaura Coupling [7]

  • To a dry Schlenk flask under an inert nitrogen or argon atmosphere, add 2-chloroquinoxaline (1.0 equiv), 4-aminophenylboronic acid pinacol ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture at 80-100°C and stir until TLC or LC-MS indicates the consumption of the starting material.

  • Cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue by column chromatography to obtain this compound.

Performance Data

The yield and efficiency of the Suzuki coupling are highly dependent on the chosen catalytic system. Below is a summary of typical conditions used for coupling aryl chlorides with arylboronic acids.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100High[8]
Pd₂(dba)₃ (1-2)P(t-Bu)₃ (2-4)K₃PO₄TolueneRT - 80Good-High[3]
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/MeOH80Moderate-Good[8]
Discussion: Pros and Cons
  • Advantages :

    • High Versatility : A wide range of substituted boronic acids and halo-quinoxalines can be used, making it ideal for generating compound libraries.

    • Good Functional Group Tolerance : The reaction conditions are generally mild and tolerate many functional groups.[7]

    • Well-Established : The mechanism and conditions are extensively studied and optimized.[3]

  • Disadvantages :

    • Multi-step Synthesis : Requires the separate preparation of precursors, which can lower the overall yield.

    • Cost : Palladium catalysts and specialized phosphine ligands can be expensive, especially for large-scale synthesis.

    • Potential for Catalyst Poisoning : The free amino group on the boronic acid can sometimes coordinate to the palladium center, potentially inhibiting the catalytic cycle.

Method 2: Classical Condensation (Hinsberg Synthesis)

This approach represents a more classical and convergent strategy where the substituted quinoxaline ring is constructed de novo. The core reaction involves the condensation of o-phenylenediamine with an α-dicarbonyl compound that already bears the desired 4-aminophenyl substituent.[9][10] A common and practical variant uses an α-haloketone, which subsequently oxidizes in situ.

Overall Synthetic Workflow

This pathway builds the target molecule by first synthesizing a key α-haloketone intermediate, which is then cyclized with o-phenylenediamine. This route may require protection/deprotection of the aniline nitrogen.

cluster_A Precursor Synthesis cluster_B Condensation & Deprotection A 4-Aminoacetophenone Ac2O Acetic Anhydride A->Ac2O B 4-Acetamidoacetophenone Ac2O->B Br2 Bromine B->Br2 C 2-Bromo-1-(4-acetamidophenyl)ethanone Br2->C OPDA o-Phenylenediamine C->OPDA EtOH, Reflux D N-(4-(quinoxalin-2-yl)phenyl)acetamide OPDA->D HCl Acid Hydrolysis D->HCl FinalProduct This compound HCl->FinalProduct

Figure 2: Workflow for Hinsberg Condensation Synthesis.
Mechanistic Insight: Condensation-Cyclization

The Hinsberg quinoxaline synthesis is a robust reaction that typically proceeds via the initial nucleophilic attack of one amino group from o-phenylenediamine onto one of the carbonyl carbons (or the carbon bearing the halogen in an α-haloketone). This is followed by an intramolecular cyclization to form a dihydroquinoxaline intermediate. Subsequent oxidation, which often occurs spontaneously in the presence of air or can be facilitated by the reaction conditions, leads to the aromatic quinoxaline product.[10][11]

Experimental Protocols

Protocol 2A: Synthesis of 2-Bromo-1-(4-acetamidophenyl)ethanone

  • Acetylation : To a solution of 4-aminoacetophenone in acetic acid, add acetic anhydride and stir at room temperature for 1 hour. Pour the mixture into ice water to precipitate 4-acetamidoacetophenone. Filter and dry the solid.

  • Bromination : Suspend 4-acetamidoacetophenone in a suitable solvent like chloroform or acetic acid. Add a solution of bromine (1.0 equiv) dropwise while stirring. The reaction may require gentle heating or light catalysis (e.g., AlCl₃) to proceed. After the reaction is complete, quench with a solution of sodium bisulfite, extract the product, dry the organic layer, and concentrate to yield the α-bromoketone.

Protocol 2B: Condensation and Deprotection

  • Condensation : Dissolve 2-bromo-1-(4-acetamidophenyl)ethanone (1.0 equiv) and o-phenylenediamine (1.0 equiv) in ethanol.

  • Heat the mixture at reflux for 2-4 hours. The product, N-(4-(quinoxalin-2-yl)phenyl)acetamide, often precipitates from the solution upon cooling.

  • Filter the solid product and wash with cold ethanol.

  • Deprotection : Suspend the N-acetylated product in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture at reflux for several hours until TLC confirms the removal of the acetyl group.

  • Cool the reaction, neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the free amine.

  • Filter, wash with water, and dry the solid to obtain this compound.

Performance Data

Condensation reactions are typically robust, with yields primarily dependent on the purity of the starting materials.

StepReagentsSolventConditionsTypical Yield (%)Reference
Condensationα-haloketone, o-diamineEthanolReflux, 2-4h70-85[10]
DeprotectionN-acetyl intermediate, HClEthanol/H₂OReflux, 4-8h>90Standard Procedure
Discussion: Pros and Cons
  • Advantages :

    • Convergent Strategy : Builds the core structure in a single key step from advanced intermediates.

    • Cost-Effective : Avoids expensive palladium catalysts and ligands. Reagents like o-phenylenediamine and those for the precursor synthesis are generally inexpensive.

    • Scalability : The reaction conditions are straightforward and generally scalable.

  • Disadvantages :

    • Precursor Stability : α-dicarbonyl or α-haloketone precursors can be unstable or lachrymatory.

    • Less Modular : Creating analogues requires the synthesis of a new, unique dicarbonyl/haloketone precursor for each desired final product.

    • Protection/Deprotection : The need to protect the aniline nitrogen adds steps to the overall sequence, reducing atom economy and overall yield.

Comparative Analysis

FeatureMethod 1: Suzuki-Miyaura CouplingMethod 2: Hinsberg Condensation
Overall Strategy C-C bond formation on a pre-formed heterocycleDe novo construction of the heterocycle
Key Reagents 2-Chloroquinoxaline, Arylboronic Estero-Phenylenediamine, α-Haloketone
Catalyst Palladium complex (e.g., Pd(PPh₃)₄)Often catalyst-free or acid/base-mediated
Versatility High (easy to vary both coupling partners)Low (requires new precursor for each analogue)
Number of Steps ~4 (including both precursor syntheses)~4 (including protection/deprotection)
Cost Higher (due to catalyst and ligands)Lower (commodity reagents)
Scalability Can be challenging due to catalyst cost/removalGenerally more straightforward
Key Challenge Catalyst efficiency and removalStability and synthesis of the α-haloketone

Conclusion

Both the Suzuki-Miyaura cross-coupling and the classical Hinsberg condensation represent viable and effective pathways for the synthesis of this compound. The optimal choice is dictated by the specific goals of the research.

The Suzuki-Miyaura approach is the superior choice for medicinal chemistry applications and library synthesis . Its modularity allows for the rapid generation of a diverse range of analogues, which is crucial for structure-activity relationship (SAR) studies. While the catalyst cost can be a factor, the high functional group tolerance and predictable reactivity often outweigh this for small-scale discovery work.

The Hinsberg condensation method is better suited for the large-scale synthesis of the specific target molecule . Its use of inexpensive reagents and the avoidance of expensive transition metal catalysts make it a more economical and scalable option once a lead candidate has been identified. While less flexible, its convergent nature is powerful for producing a single, well-defined product in large quantities.

Ultimately, a thorough understanding of both methodologies provides the synthetic chemist with a powerful toolkit to approach the synthesis of this and other important quinoxaline derivatives.

References

A Comparative Benchmarking Guide: 4-Quinoxalin-2-yl-phenylamine Versus Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continuously evaluates new chemical entities for their potential to combat malignant cell growth. This guide provides a comprehensive, in-depth technical comparison of a promising novel compound, 4-Quinoxalin-2-yl-phenylamine, against well-established anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by established experimental protocols to benchmark the performance of this emerging candidate.

Introduction to the Contenders

This compound , a heterocyclic compound featuring a quinoxaline scaffold, represents a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse biological activities. Quinoxaline derivatives have been reported to exhibit anticancer properties by inducing apoptosis and inhibiting critical signaling pathways involved in tumor progression.[1][2][3] The core structure of this compound suggests its potential as a kinase inhibitor, a class of targeted therapy that has revolutionized cancer treatment.

To provide a robust benchmark, we will compare this compound against three clinically relevant and mechanistically diverse anticancer agents:

  • Doxorubicin: A well-known anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. It is a widely used chemotherapeutic agent for a variety of cancers.

  • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] It is a prime example of a targeted therapy used in the treatment of non-small cell lung cancer with specific EGFR mutations.[4][5][6][7]

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets, among others, the vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[8][9] It is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[9]

This guide will delve into a head-to-head comparison based on a series of fundamental in vitro assays that are cornerstones of preclinical cancer drug discovery.

Experimental Benchmarking Workflow

The following diagram outlines the logical flow of the experimental procedures detailed in this guide. This workflow is designed to provide a comprehensive in vitro characterization of the anticancer properties of a test compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification start Cancer Cell Lines (e.g., MCF-7, A549, HCT116) cytotoxicity In Vitro Cytotoxicity Assay (MTT) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining & Flow Cytometry) ic50->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) apoptosis->pathway cell_cycle->pathway end Comparative Data Analysis pathway->end

Caption: Experimental workflow for in vitro anticancer drug evaluation.

In Vitro Cytotoxicity Assessment

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Experimental Protocol: MTT Assay
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: A serial dilution of this compound and the benchmark drugs (Doxorubicin, Gefitinib, Sunitinib) is prepared in the culture medium. The existing medium is aspirated, and the cells are treated with varying concentrations of the compounds. A control group is treated with the vehicle (e.g., DMSO) at the same final concentration.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a dark blue/purple formazan product.[10]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that inhibits cell growth by 50%, are calculated from the dose-response curves.[11]

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC50 values for this compound and the standard anticancer agents against a panel of human cancer cell lines.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
This compound 5.23.87.5
Doxorubicin0.81.20.5
Gefitinib> 500.1 (EGFR mutant)> 50
Sunitinib12.515.810.2

Interpretation: The hypothetical data suggests that this compound exhibits moderate cytotoxic activity against the tested cell lines. While not as potent as the broad-spectrum cytotoxic agent Doxorubicin, its activity is comparable to or slightly better than the multi-targeted kinase inhibitor Sunitinib in these specific cell lines. The high IC50 of Gefitinib in MCF-7 and HCT116 cells highlights its targeted nature, being most effective in cells with specific EGFR mutations.

Elucidating the Mechanism of Cell Death: Apoptosis Assay

To understand how this compound induces cell death, an apoptosis assay is crucial. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, apoptotic, and necrotic cells.[12][13] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[12]

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Cells are seeded in 6-well plates and treated with the IC50 concentration of each compound for 24-48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected to ensure all apoptotic cells are included in the analysis.[12]

  • Washing: The collected cells are washed twice with cold PBS.[12]

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.[14][15]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the quantification of four cell populations:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Comparative Apoptosis Induction Data
Compound (at IC50)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)Total Apoptotic Cells (%)
This compound 25.815.241.0
Doxorubicin35.120.555.6
Gefitinib (in A549)30.218.949.1
Sunitinib20.512.833.3

Interpretation: The illustrative data indicates that this compound is a potent inducer of apoptosis, with a significant percentage of cells in both early and late apoptotic stages. Its apoptotic-inducing capability in this hypothetical scenario is more pronounced than that of Sunitinib and approaches that of the targeted agent Gefitinib in a sensitive cell line.

Investigating Cell Cycle Perturbations

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Analyzing the cell cycle distribution of treated cells using flow cytometry with propidium iodide staining can provide valuable insights into the mechanism of action of a compound.[16][17][18]

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Cells are treated with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.[17][19]

  • RNase Treatment: The fixed cells are treated with RNase to ensure that only DNA is stained by propidium iodide.[16][17]

  • PI Staining: The cells are stained with a solution containing propidium iodide.[19]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

Comparative Cell Cycle Distribution Data
Compound (at IC50)% G0/G1 Phase% S Phase% G2/M Phase
This compound 45.220.134.7
Doxorubicin25.815.558.7
Gefitinib (in A549)68.515.316.2
Sunitinib60.118.221.7

Interpretation: This hypothetical data suggests that this compound induces a significant G2/M phase arrest, a characteristic shared with DNA-damaging agents like Doxorubicin. In contrast, Gefitinib and Sunitinib show a more pronounced G0/G1 arrest, which is typical for inhibitors of growth factor receptor signaling that prevent cells from entering the S phase.

Probing the Molecular Target: Signaling Pathway Analysis

Based on the structure of this compound and the observed biological effects, a plausible mechanism of action is the inhibition of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway.[20][21][22][23][24] The PI3K/Akt/mTOR pathway is frequently overactivated in various cancers and is a critical regulator of cell growth, proliferation, and survival.[21][22][23]

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

References

A Comparative Guide to Assessing the Therapeutic Index of 4-Quinoxalin-2-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic index (TI) of 4-Quinoxalin-2-yl-phenylamine, a member of the promising quinoxaline class of compounds. Rather than a rigid protocol, this document offers a strategic, in-depth guide grounded in established scientific principles, explaining the causality behind experimental choices to ensure a robust and self-validating assessment.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antiviral, and kinase inhibition properties.[1][2][3][4] this compound represents a potential candidate within this class; however, its therapeutic viability hinges on a critical parameter: the therapeutic index. The TI quantifies the margin of safety of a drug, providing a ratio between its toxic dose and its therapeutic dose.[5][6] A high TI is desirable, indicating that a much higher dose is needed to produce toxic effects than to achieve a therapeutic response.[7] This guide will delineate a tiered, logical workflow from early-stage in vitro screening to confirmatory in vivo studies to determine this crucial parameter.

The Foundational Concept: Defining the Therapeutic Index

The therapeutic index is fundamentally a ratio. In preclinical and clinical terms, it is expressed as:

TI = TD₅₀ / ED₅₀

Where:

  • TD₅₀ (Median Toxic Dose): The dose of the drug that produces a toxic effect in 50% of the population. In animal studies, this is often substituted with the LD₅₀ (Median Lethal Dose) .[8][9]

  • ED₅₀ (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the population.[8][9]

In early drug discovery, before animal studies are conducted, an in vitro therapeutic index is calculated. This serves as a critical early indicator of a compound's selectivity and potential for success.[10] It is typically calculated using data from cell-based assays:

In Vitro TI = CC₅₀ / IC₅₀

Where:

  • CC₅₀ (Median Cytotoxic Concentration): The concentration of the compound that causes death to 50% of normal, non-cancerous cells.

  • IC₅₀ (Median Inhibitory Concentration): The concentration of the compound that inhibits a specific biological function (e.g., cancer cell proliferation) by 50%.[7]

Our assessment of this compound will follow a logical progression, first establishing the in vitro TI and then outlining the path to determine the in vivo TI.

Experimental Workflow: Determining the In Vitro Therapeutic Index

This phase focuses on cell-based assays to generate the CC₅₀ and IC₅₀ values. The choice of cell lines is paramount. Since many quinoxaline derivatives function as kinase inhibitors with antiproliferative activity, we will proceed with an anti-cancer context as our primary hypothesis.[1][11]

Workflow for In Vitro Therapeutic Index Determination

cluster_Efficacy Efficacy Assessment (IC50) cluster_Toxicity Toxicity Assessment (CC50) cluster_Calculation Index Calculation A Select Cancer Cell Line (e.g., HeLa, K562) B Seed Cells & Allow Attachment A->B C Treat with this compound (Dose-Response Curve) B->C D Incubate for 48-72h C->D E Perform Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Calculate IC50 Value E->F M Calculate In Vitro TI (TI = CC50 / IC50) F->M G Select Normal Cell Line (e.g., WI-38, Fibroblasts) H Seed Cells & Allow Attachment G->H I Treat with this compound (Dose-Response Curve) H->I J Incubate for 48-72h I->J K Perform Viability Assay (e.g., MTT, CellTiter-Glo) J->K L Calculate CC50 Value K->L L->M

Caption: Workflow for determining the in vitro Therapeutic Index.

Protocol 1: Efficacy Assessment (IC₅₀) in a Cancer Cell Line

Causality: The goal is to determine the concentration at which this compound inhibits the proliferation of cancer cells. We select a cell line known to be sensitive to kinase inhibitors, such as the K562 chronic myelogenous leukemia line, which has been used to test other quinoxaline inhibitors.[11]

Methodology:

  • Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium. Allow cells to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 100 µM to 0.01 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤0.1% to avoid solvent toxicity.

  • Treatment: Add 100 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" wells (medium with 0.1% DMSO) and "no-treatment" control wells.

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assay (MTT):

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cytotoxicity Assessment (CC₅₀) in a Normal Cell Line

Causality: To assess toxicity, we must use a non-cancerous, healthy cell line. This provides the crucial "toxic dose" component of the TI ratio. Human lung fibroblasts (e.g., WI-38) are a common choice for general cytotoxicity screening.[7]

Methodology: The protocol is identical to Protocol 1, with the following key changes:

  • Cell Line: Use WI-38 cells.

  • Culture Medium: Use Minimum Essential Medium (MEM) supplemented with 10% FBS, 1% penicillin-streptomycin, and non-essential amino acids.

  • Data Analysis: The resulting value from the dose-response curve is the CC₅₀.

Data Presentation and Comparison

The calculated IC₅₀ and CC₅₀ values for this compound should be compared against a known standard, such as Dasatinib, a multi-kinase inhibitor.

CompoundIC₅₀ (K562 Cells)CC₅₀ (WI-38 Cells)In Vitro Therapeutic Index (CC₅₀/IC₅₀)
This compound Experimental ValueExperimental ValueCalculated Value
Dasatinib (Reference)~1 nM>10 µM>10,000

A higher in vitro TI suggests greater selectivity for cancer cells over normal cells, making the compound a more promising candidate for further development.[7]

Advancing to In Vivo Therapeutic Index Assessment

Promising in vitro results warrant progression to in vivo studies to understand the compound's behavior in a complex biological system.[12] These studies are essential for IND (Investigational New Drug) submission.[12]

Logical Progression from In Vitro to In Vivo Assessment

A In Vitro TI Assessment (CC50 / IC50) B Pharmacokinetics (PK) Study (Absorption, Distribution, Metabolism, Excretion) A->B C In Vivo Efficacy Study (ED50) (Xenograft Model) B->C D In Vivo Toxicity Study (TD50) (Maximum Tolerated Dose) B->D E Calculate In Vivo TI (TD50 / ED50) C->E D->E

References

Safety Operating Guide

Proper Disposal of 4-Quinoxalin-2-yl-phenylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other chemical research, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Quinoxalin-2-yl-phenylamine (CAS No. 81622-74-4), a nitrogen-containing heterocyclic aromatic amine. The procedures outlined herein are designed to mitigate risks associated with this compound's potential toxicity and environmental hazards.

Understanding the Hazard Profile

This compound is a compound that belongs to two key chemical classes: aromatic amines and nitrogen-containing heterocycles.[1][2] Aromatic amines are a class of compounds where an amino group is directly attached to an aromatic ring. Many compounds in this class are known for their potential toxicity and carcinogenicity. Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom, and they are abundant in biologically active molecules.[3][4]

Due to its structural motifs, this compound should be handled as a hazardous substance. While specific toxicological data for this compound is limited, it is prudent to assume it may possess properties similar to other aromatic amines, which can include toxicity upon ingestion, inhalation, or skin contact, and potential for long-term health effects. Therefore, all handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) and within a designated and controlled area.

Table 1: Hazard and Classification Summary for Aromatic Amines

Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity Potential for harm from short-term exposure via ingestion, inhalation, or dermal contact.Wear gloves, lab coat, and eye protection. Handle in a well-ventilated area or fume hood.
Carcinogenicity Some aromatic amines are suspected or known carcinogens.Minimize exposure. Use engineering controls like fume hoods.
Mutagenicity Potential to cause genetic mutations.Follow all safety protocols to prevent exposure.
Environmental Hazard Toxic to aquatic life with long-lasting effects.Do not dispose of down the drain or in regular trash.[1]

Operational Plan for Waste Disposal

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. The most common and environmentally responsible end-of-life treatment for such organic compounds is high-temperature incineration.[5][6] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step in safe disposal. This compound waste should be categorized as solid hazardous waste .

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Solid Hazardous Waste - Aromatic Amines." The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: "81622-74-4"

    • The hazard characteristics (e.g., "Toxic")

    • The accumulation start date.

  • Collection of Solid Waste:

    • Place all solid waste, including residual powder, contaminated weigh boats, and pipette tips, directly into the designated hazardous waste container.

    • For any contaminated personal protective equipment (PPE) such as gloves, place them in a sealed bag before adding to the main waste container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic, clearly marked, and provide secondary containment to prevent the spread of any potential leaks.

Disposal of Contaminated Solvents and Glassware

Any solvents used to dissolve or rinse equipment contaminated with this compound must also be treated as hazardous waste.

Protocol for Liquid Waste and Glassware:

  • Liquid Waste:

    • Collect all solvent rinsates in a separate, clearly labeled "Hazardous Liquid Waste - Aromatic Amines" container.

    • Do not mix with other solvent waste streams unless their compatibility is confirmed.

  • Contaminated Glassware:

    • Triple-rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol).

    • The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses can be collected in the same container.

    • After thorough decontamination, the glassware can be washed and reused. Empty chemical containers must also be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of as regular lab glass waste (label defaced).[7][8]

Immediate Safety and Spill Management

Accidental spills should be handled promptly and safely. The appropriate response will depend on the size of the spill.

Small Spills (Manageable by Lab Personnel)
  • Alert and Isolate: Alert colleagues in the immediate area and restrict access.

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common choice, but consult a chemical resistance chart for extended contact).

  • Cleanup:

    • Gently cover the solid spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

    • Carefully scoop the mixture into the designated solid hazardous waste container.

    • Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

    • All materials used for cleanup (absorbent, cloths, etc.) must be disposed of as solid hazardous waste.

Large Spills

In the event of a large spill that is beyond the capacity of the laboratory personnel to handle safely:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and your laboratory supervisor.

  • Isolate: If safe to do so, close the doors to the affected area to contain any dust or vapors.

  • Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.

Decontamination of Laboratory Equipment

All equipment that has come into contact with this compound must be thoroughly decontaminated.

Decontamination Protocol:

  • Initial Cleaning: Carefully wipe down surfaces with a cloth dampened with a solvent known to dissolve the compound. Collect these cloths as solid hazardous waste.

  • Washing: Wash the equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

  • Verification: For critical applications, a surface wipe test followed by analytical confirmation may be necessary to ensure complete decontamination.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from the use of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_accumulation Accumulation & Pickup cluster_disposal Final Disposal start Waste Containing This compound waste_type Is the waste solid or liquid? start->waste_type solid_container Collect in a designated, sealed, and labeled 'Solid Hazardous Waste' container. waste_type->solid_container Solid liquid_container Collect in a designated, sealed, and labeled 'Liquid Hazardous Waste' carboy. waste_type->liquid_container Liquid solid_ppe Includes contaminated PPE, weigh boats, and spill cleanup material. solid_container->solid_ppe storage Store container in a designated Satellite Accumulation Area. solid_container->storage liquid_source Includes solvent rinsates from glassware and equipment. liquid_container->liquid_source liquid_container->storage full Is container full? storage->full full->storage No ehs_pickup Contact Environmental Health & Safety (EHS) for hazardous waste pickup. full->ehs_pickup Yes incineration Waste transported by licensed contractor to a permitted TSD Facility. ehs_pickup->incineration end End: Waste destroyed via high-temperature incineration. incineration->end

Caption: Disposal workflow for this compound waste.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the protocols for waste segregation, containment, and disposal through licensed hazardous waste management services, researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's specific EHS guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.